molecular formula C17H26O2 B085919 Vetiveryl acetate CAS No. 117-98-6

Vetiveryl acetate

Cat. No.: B085919
CAS No.: 117-98-6
M. Wt: 262.4 g/mol
InChI Key: UAVFEMBKDRODDE-UHFFFAOYSA-N
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Description

Vetiveryl acetate belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a sweet, dry, and powdery taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H26O2/c1-10(2)14-8-16-11(3)6-15(19-13(5)18)7-12(4)17(16)9-14/h6,12,15-17H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVFEMBKDRODDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C(C2C1CC(=C(C)C)C2)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60861750
Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate
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Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless solid; Sweet woody aroma
Record name Vetiveryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Vetiveryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

117-98-6, 62563-80-8
Record name Vetivert acetate
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Record name Vetiveryl acetate
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Record name Vetiverol, acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate
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Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate
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Record name 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Vetiverol, acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VETIVERYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vetiveryl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Vetiveryl acetate chemical composition analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Composition Analysis of Vetiveryl Acetate

Abstract

This compound is a highly valued ingredient in the fragrance industry, prized for its sophisticated, fresh, and woody aroma.[1][2][3] However, it is not a single chemical entity but rather a complex, semi-synthetic mixture derived from the essential oil of vetiver (Chrysopogon zizanioides) roots.[4][5] The final chemical composition, and thus the olfactory profile, is profoundly influenced by the geographical origin of the vetiver oil, the specific fraction of the oil used, and the method of acetylation.[4][6] This guide provides an in-depth exploration of the chemical landscape of this compound and the advanced analytical methodologies required for its comprehensive characterization. We will delve into the rationale behind employing techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry and the critical role of spectroscopic methods like NMR for unambiguous structural elucidation, providing a framework for researchers and quality control professionals.

The Intrinsic Complexity of this compound

Understanding the chemical composition of this compound begins with its natural precursor, vetiver oil. This essential oil is itself a remarkably complex mixture of over 150 sesquiterpenoid compounds, primarily alcohols and ketones.[7][8][9] The quality and composition of vetiver oil vary significantly depending on its origin, with Haitian, Javanese, and Indian varieties exhibiting distinct chemical profiles.[2][4][9]

From Vetiverol to this compound: The Synthesis Pathway

The core of this compound production is the esterification of the sesquiterpene alcohol fraction of vetiver oil, collectively known as "vetiverol".[4][5] This vetiverol fraction is not a pure compound but a mixture dominated by alcohols like khusimol, which can constitute up to 15% of the raw oil.[5][10]

The manufacturing process typically involves one of two main routes:

  • Acetylation of Whole Vetiver Oil: The entire essential oil is treated with an acetylating agent, followed by purification steps like fractional distillation to remove non-ester components.[1]

  • Acetylation of Isolated Vetiverol: The vetiverol alcohol fraction is first isolated from the raw oil and then acetylated.[2][4][5] This method often yields a "cleaner," more refined product.[3]

Traditional chemical synthesis employs acetic anhydride with a catalyst, such as phosphoric acid or sodium acetate.[4][11][12] More modern, "green chemistry" approaches utilize enzymatic processes, for instance with Candida antarctica lipase, which can offer greater selectivity in the acetylation of primary versus secondary and tertiary alcohols.[4][11][12] This choice of synthetic route fundamentally alters the final product's composition.

G cluster_0 Source Material cluster_1 Extraction & Synthesis VetiverRoots Vetiveria zizanioides Roots Distillation Steam Distillation VetiverRoots->Distillation Process VetiverOil Vetiver Essential Oil (Complex Mixture: Vetiverol, Vetivones, etc.) Distillation->VetiverOil Yields Acetylation Acetylation (e.g., Acetic Anhydride) VetiverOil->Acetylation Reactant VetiverylAcetate This compound (Complex Ester Mixture) Acetylation->VetiverylAcetate Product

Caption: High-level synthesis workflow for this compound.

The Resulting Chemical Profile

This compound is a mixture whose primary components are the acetate esters of the various sesquiterpene alcohols present in the starting vetiverol. Khusimyl acetate is therefore a major constituent.[1][5][13] However, the final product also contains:

  • Unreacted Alcohols: Incomplete esterification leaves residual vetiverols.

  • Ketones: Key odor-active ketones from the original oil, such as α-vetivone, β-vetivone, and khusimone, are typically not affected by acetylation and remain in the final product.[14][15]

  • Sesquiterpene Hydrocarbons: These are generally present in the raw oil and may carry over.

  • Byproducts: Side reactions during synthesis can introduce minor impurities.

The sheer number of isomers and closely related structures makes a complete analysis exceptionally challenging, with studies identifying over 200 distinct compounds in some samples.[4][16]

Advanced Analytical Methodologies for Characterization

No single analytical technique can fully resolve the complexity of this compound. A multi-modal approach is mandatory for comprehensive qualitative and quantitative analysis.

The Foundation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the foundational technique for the analysis of volatile mixtures like essential oils and their derivatives.[17][18] It separates compounds based on their volatility and interaction with a stationary phase, and then identifies them based on their mass spectral fragmentation patterns.

Expert Insight: While standard GC-MS is indispensable for initial screening and identifying major components by comparing their mass spectra to libraries (e.g., NIST, Wiley), it has significant limitations for a substance as complex as this compound. The high number of structural and stereoisomers leads to severe peak co-elution, where multiple compounds exit the GC column simultaneously, resulting in mixed mass spectra that are difficult or impossible to interpret accurately.

Resolving Isomeric Complexity: Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

To overcome the resolution limits of single-column GC, comprehensive two-dimensional gas chromatography (GC×GC) is the superior choice.[4][14]

Causality of Experimental Choice: GC×GC employs two columns of different selectivity (e.g., a non-polar column in the first dimension separating by boiling point, and a polar column in the second dimension separating by polarity).[4] A modulator sits between the two columns, trapping, focusing, and re-injecting small fractions of the effluent from the first column into the second, much shorter column for a very fast secondary separation. This process generates a two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of compounds that would co-elute on any single column.[4][19] This technique is particularly powerful for resolving the numerous isomers in this compound and quantifying trace impurities.[4]

G Injector Injector Column1 1st Dimension Column (e.g., Non-polar) Injector->Column1 Modulator Modulator (Cryogenic or Flow-based) Column1->Modulator Eluent Column2 2nd Dimension Column (e.g., Polar) Modulator->Column2 Re-injection Detector Detector (TOF-MS / FID) Column2->Detector Data 2D Chromatogram Data System Detector->Data

Caption: Experimental workflow for GCxGC-MS analysis.

Protocol: GC×GC-MS/FID Analysis of this compound

  • Sample Preparation: Dilute the this compound sample (e.g., 1% v/v) in a suitable solvent such as hexane or ethyl acetate. Add an internal standard for quantitative analysis if required.

  • Instrumentation: A GC system equipped with a modulator and coupled to both a Time-of-Flight Mass Spectrometer (TOF-MS) and a Flame Ionization Detector (FID) via a splitter.

  • Column Set:

    • 1st Dimension (¹D): 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar column (e.g., DB-5MS).[4]

    • 2nd Dimension (²D): 1-2 m x 0.1 mm ID x 0.1 µm film thickness polar column (e.g., DB-WAX).[4]

  • GC Oven Program:

    • Initial Temperature: 50°C, hold for 1 min.

    • Ramp: 2°C/min to 250°C.

    • Hold: Hold at 250°C for 10 min.

    • (Note: This is an example program; optimization is crucial for specific samples.)

  • Modulator:

    • Modulation Period: 4-6 seconds.[4]

    • (Rationale: This period must be short enough to adequately sample the peaks eluting from the first column without being so short that the secondary separation is incomplete.)

  • Detector Settings:

    • MS: Scan range 40-400 amu, acquisition rate >100 spectra/sec.

    • FID: Standard conditions, acquisition rate >100 Hz.

  • Data Analysis: Use specialized software to process the 2D chromatogram. Identify peaks via MS library matching and quantify using FID peak volumes.

Unambiguous Identification: NMR and Preparative Chromatography

While GC-MS provides tentative identifications, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.[14][15] For a complex mixture, this requires the isolation of individual components.

Self-Validating System: The workflow is to first identify target peaks of interest in the GC×GC chromatogram. Then, using preparative capillary gas chromatography (pc-GC), these specific compounds can be isolated in sufficient quantities (micrograms) for analysis by ¹H and ¹³C NMR.[14][16] This integrated approach provides a self-validating system: the mass spectrum suggests an identity, and the NMR spectrum confirms (or refutes) it, providing unambiguous structural proof.

Sensory Correlation: Gas Chromatography-Olfactometry (GC-O)

For a fragrance ingredient, chemical data alone is insufficient. GC-Olfactometry (GC-O) links the chemical composition to the sensory perception.[19][20] In a GC-O setup, the column effluent is split between a chemical detector (MS or FID) and a sniffing port, where a trained analyst can assess the odor of each eluting compound in real-time. This allows for the identification of key odor-active compounds, even those present at trace levels that might otherwise be overlooked.[14]

Data Presentation and Interpretation

A comprehensive analysis results in a detailed compositional profile of the this compound sample. Data should be summarized to highlight key markers and variations.

Table 1: Representative Chemical Classes in a this compound Sample

Chemical ClassKey CompoundsTypical % Range (Illustrative)Analytical Significance
Sesquiterpene Acetates Khusimyl acetate, other vetiverol acetates60 - 85%Primary desired components; define the core fragrance.
Sesquiterpene Alcohols Khusimol, Isovalencenol5 - 20%Unreacted precursors; influence the overall scent profile.
Sesquiterpene Ketones α-Vetivone, β-Vetivone, Khusimone2 - 10%Key odor-active compounds from the original vetiver oil.[8][9][21]
Sesquiterpene Hydrocarbons Vetivenes, Zizaenes1 - 5%Carry-over from the raw material.
Impurities/Byproducts Geosmin, Phenol derivatives< 0.1%Potential off-notes; monitored for quality control.[14][15]

Note: The percentages are illustrative and can vary widely based on the factors discussed.

Conclusion

The chemical analysis of this compound is a complex undertaking that requires more than routine testing. It demands an integrated analytical strategy, with GC-MS providing an initial overview, GC×GC delivering the necessary resolving power to separate its myriad components, and NMR offering definitive structural proof for key constituents. This rigorous, multi-modal approach is essential for ensuring product quality and consistency, for developing new synthesis methods, and for advancing the fundamental understanding of how chemical composition translates into the complex and desirable aroma of this vital perfumery ingredient.

References

  • International Scientific Organization. (2019). A brief review on emerging analytical techniques for essential oil quantification. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Chemical Composition, Oil Quality, and Bioactivity of Vetiver Essential Oil. Retrieved from [Link]

  • Perfume Extract. (n.d.). This compound ex Haiti. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2018). Chemical composition of Vetiver root oil obtained by using GCMS analysis. Retrieved from [Link]

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

  • Google Patents. (2016). WO2016193208A1 - Biotechnological manufacture of vetiveryl esters.
  • University of Pretoria. (2006). Chapter 3: Methods for essential oil analysis. Retrieved from [Link]

  • Areme. (n.d.). GC-MS Method for Essential Oil Analysis. Retrieved from [Link]

  • Google Patents. (2018). US20180148666A1 - Biotechnological manufacture of vetiveryl esters.
  • Herbal Analysis and Pharmacognosy Consultancy Services. (n.d.). Essential Oils. Retrieved from [Link]

  • Arogreen. (n.d.). The Impact of this compound on the Flavors and Fragrances Industry. Retrieved from [Link]

  • PubMed. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. Retrieved from [Link]

  • ResearchGate. (2018). Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates: Molecular Identifications, Quantification of Constituents, Regulatory and Olfactory Considerations. Retrieved from [Link]

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

  • European Commission. (2014). OPINION ON this compound (fragrance ingredient). Retrieved from [Link]

  • PubChem. (n.d.). Vetivert acetate. Retrieved from [Link]

  • Elsevier. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016981). Retrieved from [Link]

  • ResearchGate. (2025). Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Tinkturenpresse. (n.d.). chrysopogon_zizanioides_l._roberty. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Khusimol. Retrieved from [Link]

  • Wikipedia. (n.d.). Khusimol. Retrieved from [Link]

  • Landema. (n.d.). Khusimol: where to find it and why?. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Chemistry of Khusinol: A Sesquiterpenoid Isolated from Vetiver Oil. Retrieved from [Link]

Sources

Vetiveryl acetate CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Vetiveryl Acetate: From Synthesis to Application

Abstract

This compound is a highly valued fragrance ingredient renowned for its sophisticated, dry, and warm woody aroma.[1] Unlike single chemical entities, this compound is a complex semi-synthetic mixture derived from the essential oil of the vetiver plant (Chrysopogon zizanioides).[2][3] Its composition, and therefore its precise olfactory character and CAS registration number, can vary significantly depending on the geographical origin of the vetiver oil and the specific manufacturing process employed. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and product development professionals. It delves into the material's complex chemical identity, synthesis pathways, analytical characterization, physicochemical properties, and the critical safety and regulatory considerations that govern its use in consumer products.

Chemical Identity and Nomenclature

The Challenge of a Single Definition

This compound is not a single, discrete molecule but a complex reaction product.[4][5] It is produced by the acetylation of sesquiterpene alcohols found in vetiver oil.[3][5] The starting material can be either the whole, crude vetiver oil or, more commonly, the isolated alcohol fraction known as "vetiverol".[4][6] Since vetiverol is itself a mixture of numerous sesquiterpene alcohols, with khusimol being a major component, the resulting this compound is a corresponding mixture of their acetate esters.[7][8] This inherent complexity means that its composition can differ from batch to batch, posing a significant challenge for analytical characterization and regulatory assessment.[4]

Common CAS Numbers and Their Significance

The multifaceted nature of this compound is reflected in its multiple CAS (Chemical Abstracts Service) numbers. The specific number assigned often depends on the precursor material and the manufacturing process. Understanding these distinctions is critical for sourcing and regulatory compliance.

CAS NumberDescriptionTypical Precursor Material
62563-80-8 Often associated with this compound derived from the acetylation of the isolated vetiverol fraction, particularly from Java vetiver oil.[1][3][9] This product is noted for being creamy-smooth.[1]Vetiverol (alcohol fraction of vetiver oil)
84082-84-8 Typically refers to the product obtained by acetylating the entire vetiver essential oil, often of Haitian origin.[2][4][6][7] This variant is known to retain a characteristic grapefruit-like top note.[2][6]Whole Vetiver Oil (Vetiveria zizanioides, ext., acetylated)
117-98-6 An older and more general CAS number, also used to identify this compound, sometimes without specifying the exact precursor.[4][10][11]Vetiverol or Vetiver Oil
Representative Chemical Structure

While a single structure cannot represent the entire mixture, the structure of (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate , an acetate of the sesquiterpene alcohol vetiverol, serves as a representative major component.

IUPAC Name: (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate[1][11] Molecular Formula: C₁₇H₂₆O₂[2][3][11] Molecular Weight: 262.39 g/mol [2][7]

G cluster_molecule Representative Structure of a this compound Component a

Fig 1: Chemical structure of a primary this compound constituent.

Synthesis and Manufacturing

The transformation of the earthy, sometimes harsh notes of vetiver oil into the smooth, refined scent of this compound is achieved through esterification. The choice of methodology directly impacts the final product's quality and olfactory profile.

Precursor Material: Vetiver Oil and Vetiverol

The synthesis begins with the steam distillation of roots from the vetiver plant, yielding vetiver essential oil.[12] For higher-grade this compound, this oil is further processed to isolate the sesquiterpene alcohol fraction, vetiverol.[6] This isolation is a labor-intensive step that contributes significantly to the final cost of the material.[6][7]

Chemical Synthesis Pathways

The core of the synthesis is the acetylation of the hydroxyl groups of the vetiverol components. Acetic anhydride is the most common acetylating agent.[5]

Common Acetylation Methods:

  • Without Catalyst: Heating vetiverol with acetic anhydride at temperatures not exceeding 120°C.[1]

  • Acid Catalysis: Using a catalyst like ortho-phosphoric acid or sulfuric acid at room temperature, which promotes the esterification reaction.[1][2][6]

  • With Sodium Acetate: Refluxing with sodium acetate in a solvent like toluene, followed by distillation.[1]

The choice of method influences the reaction's efficiency and the impurity profile of the crude product, which often requires purification via fractional distillation to achieve the desired quality.[8][13]

Fig 2: General manufacturing workflow for this compound.
Experimental Protocol: Laboratory-Scale Acetylation of Vetiverol

This protocol is a generalized representation. Specific conditions must be optimized based on starting material purity and desired product specifications.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 100g of purified vetiverol fraction.

  • Reagent Addition: Under a nitrogen atmosphere, slowly add 1.2 molar equivalents of acetic anhydride to the flask.

  • Catalysis (Optional): Add a catalytic amount (e.g., 0.1% w/w) of ortho-phosphoric acid. Causality: The acid protonates the carbonyl oxygen of the anhydride, making it a more potent electrophile for the alcohol's nucleophilic attack, thereby accelerating the esterification.

  • Reaction: Stir the mixture at room temperature for 12-24 hours or gently heat to 50-60°C for 2-4 hours to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add water to quench any unreacted acetic anhydride. Self-Validation: The quenching step is exothermic; slow addition prevents overheating and ensures the safe decomposition of the corrosive anhydride into acetic acid.

  • Workup: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution (to neutralize acids) and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude this compound can then be purified by vacuum fractional distillation to remove low-boiling impurities and unreacted materials.

Physicochemical and Olfactory Properties

Physicochemical Data

The properties of this compound can vary based on its specific composition. The following table summarizes a typical range of values.

PropertyValue / DescriptionSource(s)
Appearance Pale yellow to amber, viscous liquid. May solidify at cooler temperatures.[1][7][14]
CAS Number 62563-80-8, 84082-84-8, 117-98-6[1][2][4]
Boiling Point ~286 °C @ 760 mmHg[2][8][14]
Density 0.979 - 1.015 g/mL @ 25 °C[1][14]
Refractive Index 1.505 - 1.518 @ 20 °C[1][14]
Flash Point >90 °C (>194 °F)[2][7][14]
Solubility Practically insoluble in water; soluble in ethanol and other organic solvents.[10]
logP (o/w) ~5.7 - 6.16[2][14]
Olfactory Profile

This compound is prized for its refined and versatile scent. The acetylation process masks the harsh, smoky, and sometimes rubbery notes of natural vetiver oil, resulting in a cleaner, smoother profile.[1][3]

  • Primary Notes: Woody, dry, sweet, rooty.[1][3]

  • Character: Described as velvety-smooth, sophisticated, and exceptionally tenacious.[1][6]

  • Applications: It serves as a powerful base note and fixative in fine fragrances, adding depth, longevity, and a refined woody character without overpowering other notes.[2][3][15] It is a cornerstone of many classic and modern Chypre, woody, and aldehydic perfumes.[1]

Analytical Characterization

Due to its complex nature, a multi-faceted analytical approach is required for the quality control and characterization of this compound.

  • Gas Chromatography (GC): GC coupled with Flame Ionization Detection (GC-FID) is used for quantifying the purity (total ester content) and assessing the overall chromatographic profile.

  • Gas Chromatography-Mass Spectrometry (GC/MS): Essential for identifying the individual ester components and potential impurities by comparing mass spectra to reference libraries.[13][16]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This advanced technique provides superior separation power, which is crucial for resolving the co-eluting components common in such a complex mixture.[16]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been developed for the quantitative determination of alcohol and acetate content, offering a robust method for quality assessment.[16]

Sources

Vetiveryl acetate physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Vetiveryl Acetate: Physicochemical Properties and Applications

This compound is a cornerstone of modern perfumery, prized for its exceptionally smooth, sweet, and dry woody character.[1][2] Unlike many fragrance ingredients that are singular molecular entities, this compound is a complex semi-synthetic substance.[3] It is not a single compound but rather a nuanced mixture resulting from the chemical modification of natural vetiver oil.[4][5] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and analytical characterization, tailored for researchers and formulation scientists. Its primary value lies in its ability to impart a sophisticated, tenacious woody backbone to fragrance compositions, acting as an excellent fixative without the harsh, smoky, or earthy notes sometimes associated with raw vetiver oil.[1][6][7]

Chemical Identity: A Tale of a Complex Mixture

The complexity of this compound is immediately apparent from its multiple registered CAS numbers, including 62563-80-8, 117-98-6, 84082-84-8, and 68917-34-0.[3][8][9][10] This multiplicity arises because this compound's final composition is highly dependent on two key factors: the geographical origin of the starting vetiver oil (e.g., from Haiti, Java, or India) and the specific manufacturing process employed.[5][11]

The material is fundamentally a mixture of sesquiterpenoid acetates, derived from the corresponding sesquiterpene alcohols present in vetiver oil.[5][9] The primary alcohol fraction of vetiver oil is known as vetiverol, which is itself a mixture.[12][13] Consequently, the acetylation of vetiverol yields a product where the principal component is typically khusimyl acetate, but it is accompanied by numerous other related esters.[4][12] The European Commission's Scientific Committee on Consumer Products (SCCP) has noted that this compound can be a complex mixture of approximately 100 substances, with a significant percentage remaining uncharacterized.[11]

This compositional variance is the critical determinant of the final product's olfactory profile and physical properties. For instance, material derived from Java vetiver oil is often described as creamier and smoother than that from Haiti.[7]

Physicochemical Properties

The properties of this compound are best described as a range, reflecting its variable composition. It is generally characterized as a viscous liquid, with colors ranging from pale yellow to amber and greenish-yellow.[3][5][10]

Quantitative Physical and Chemical Data

The following table summarizes the key physicochemical parameters for this compound, collated from various technical sources.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₆O₂[3][5][9]
Molecular Weight ~262.4 g/mol [5][9][14]
Appearance Pale yellow to amber, viscous liquid; may be a colorless solid.[3][5][9][10]
Boiling Point 286 °C (at 760 mmHg)[3][4][8]
Density / Specific Gravity 0.976 - 1.015 g/mL at 20-25 °C[4][5][8][10]
Refractive Index 1.505 - 1.524 at 20 °C[4][5][8][10]
Flash Point >90 °C (>194 °F)[3][12][8]
Vapor Pressure ~0.00012 mmHg at 25 °C (estimated)[8][15]
logP (o/w) 3.6 - 6.16[3][8][15][16]
Solubility Practically insoluble in water; Soluble in ethanol and fixed oils.[7][9][14][16]
Olfactory Profile

The odor of this compound is its most valued property. It is consistently described as having a sweet, dry, and fresh woody character.[1][10] It retains the elegance of vetiver but is smoother and less "rooty."[1] Its profile also contains subtle balsamic and powdery nuances.[1][7] As a base note, it is exceptionally tenacious, with its scent lasting over 360 hours on a smelling strip, making it a powerful fixative in fragrance formulations.[1][17]

Synthesis of this compound

This compound is a semi-synthetic product derived from the essential oil of the vetiver plant (Chrysopogon zizanioides).[3][13] The synthesis is an esterification reaction, specifically an acetylation. There are two primary routes to its production, which influence the final product's complexity.[1][4][11]

  • Acetylation of Whole Vetiver Oil: The entire essential oil is treated with an acetylating agent. This results in a more complex product containing the desired vetiveryl esters alongside other acetylated and non-acetylated components of the original oil.[1][4]

  • Acetylation of Vetiverol: The sesquiterpene alcohol fraction (vetiverol) is first isolated from the vetiver oil via fractional distillation. This isolated vetiverol is then acetylated, yielding a "cleaner" and more refined product.[1][12]

The most common acetylating agent is acetic anhydride, often used with a catalyst such as orthophosphoric acid or sodium acetate.[12][18][19]

G cluster_0 Source Material cluster_1 Intermediate Processing cluster_2 Reaction cluster_3 Final Product VetiverOil Vetiver Essential Oil (Chrysopogon zizanioides roots) Distillation Fractional Distillation VetiverOil->Distillation Acetylation1 Acetylation VetiverOil->Acetylation1 Route 1: Whole Oil Vetiverol Vetiverol (Sesquiterpene Alcohol Fraction) Distillation->Vetiverol Acetylation2 Acetylation Vetiverol->Acetylation2 Route 2: Isolated Alcohols Product1 This compound (Complex Mixture) Acetylation1->Product1 Product2 This compound (Refined Mixture) Acetylation2->Product2

Caption: Synthesis pathways for this compound.

Generalized Laboratory Synthesis Protocol (from Vetiverol)

This protocol describes a representative procedure for the acetylation of isolated vetiverol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 equivalent of vetiverol with 1.5 equivalents of acetic anhydride.

  • Catalysis: Add a catalytic amount (e.g., 0.05 equivalents) of sodium acetate.

  • Heating: Heat the reaction mixture to 100-120°C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting vetiverol is consumed.

  • Quenching: Cool the mixture to room temperature. Slowly add water to quench the excess acetic anhydride. Note: This reaction is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with a suitable solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acetic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under vacuum to yield this compound as a viscous liquid.

Chemical Stability and Reactivity

This compound's chemical stability is a key factor in its widespread use. The ester functional group is relatively stable under typical formulation conditions (pH 5-8). However, like all esters, it is susceptible to hydrolysis back to vetiverol and acetic acid under strong acidic or basic conditions, particularly at elevated temperatures. Its low volatility contributes to its excellent performance as a long-lasting base note and fixative in perfumery.[1][5]

Analytical Methodologies

The analysis of this compound is challenging due to its complex nature. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for its characterization.

Standard GC-MS Protocol for this compound Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% w/v) in a suitable solvent such as ethanol or hexane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system. A split injection (e.g., 50:1 split ratio) is typically used.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Temperature Program: A typical oven temperature program would be: initial temperature of 60°C, hold for 2 minutes, ramp up to 280°C at a rate of 4°C/min, and hold for 10 minutes.

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify individual components by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with published data. Quantify components by peak area percentage.

G Sample This compound Sample Dilution Dilution (e.g., 1% in Ethanol) Sample->Dilution GCMS GC-MS System Dilution->GCMS GC GC Separation (Capillary Column) MS MS Detection (EI, Mass Analyzer) GC->MS Separated Analytes Data Data Acquisition (Chromatogram & Spectra) MS->Data Analysis Data Analysis (Library Search, Quantification) Data->Analysis Report Compositional Report Analysis->Report

Sources

Vetiveryl Acetate: A Technical Guide to Its Historical Origins and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vetiveryl acetate, a cornerstone of modern perfumery, represents a masterful refinement of one of nature's most complex and revered raw materials: vetiver oil. For centuries, the essential oil derived from the roots of the Chrysopogon zizanioides grass has been treasured for its deep, earthy, and woody aroma. However, the raw oil's inherent smoky and sometimes harsh root-like facets limited its application in certain fine fragrance compositions. The development of this compound through chemical modification marked a pivotal moment, transforming the robust character of vetiver into a smoother, fresher, and more elegant woody note. This technical guide provides an in-depth exploration of the historical background of vetiver, the scientific rationale for the creation of this compound, and the detailed chemical pathways for its synthesis. We will examine the extraction of the precursor oil, the isolation of the key alcohol fraction (vetiverol), the classical esterification protocols, and the modern analytical techniques used to characterize this complex, semi-synthetic fragrance ingredient.

The Precursor: Vetiver Oil (Chrysopogon zizanioides)

The journey to this compound begins with the ancient and aromatic roots of the vetiver plant. Understanding this starting material is critical to appreciating the purpose and elegance of its acetylated derivative.

Historical Significance

Native to India, vetiver has a history of use spanning thousands of years.[1] In India and Sri Lanka, it is known as "khus" and celebrated as the "Oil of Tranquillity" and "The Fragrance of the Soil".[2] Its applications were diverse; the aromatic roots were woven into mats, fans, and curtains, which, when moistened, would cool the air while releasing their pleasant, earthy scent.[1] In the traditional Indian system of medicine, Ayurveda, vetiver was used for its calming and grounding effects to alleviate stress and anxiety.[1][3] Its introduction into global perfumery, dating back to the Middle Ages, established it as a quintessential base note, prized for its low volatility and excellent fixative properties, which anchor more fleeting scents in a composition.[3][4]

Botanical and Geographical Origins

Vetiver (Chrysopogon zizanioides, formerly Vetiveria zizanioides) is a perennial bunchgrass belonging to the Poaceae family, which also includes lemongrass and citronella.[2] While originating in India, its cultivation has spread to many tropical regions. Today, the highest quality vetiver oil for perfumery is sourced from countries like Haiti, which became a major exporter in the 1940s, as well as Indonesia (Java), Réunion, and Brazil.[5][6] The specific geographical origin and soil conditions significantly influence the oil's chemical composition and, consequently, its olfactory profile.[6]

Extraction Methodology: Steam Distillation

The essential oil is contained within the plant's dense, fibrous root system. Extraction is almost exclusively performed via steam distillation, a process that has been refined over centuries.

Experimental Protocol: Steam Distillation of Vetiver Roots

  • Harvesting and Preparation: The roots of mature vetiver plants (typically 18-24 months old) are unearthed.[1] They are then thoroughly washed to remove soil and debris and are often chopped into smaller pieces to increase the surface area for efficient oil extraction.

  • Charging the Still: The prepared root material is loaded into a large distillation vessel (a still).

  • Steam Injection: Low-pressure steam is introduced into the bottom of the still. The steam percolates up through the root mass, causing the plant's cellular structures to rupture and release the volatile aromatic compounds.

  • Vaporization: The mixture of steam and volatile vetiver oil vapor rises to the top of the still.

  • Condensation: This vapor mixture is passed through a condenser, a cooled coil or tube system. The cooling action causes the vapor to condense back into a liquid state.

  • Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected in a separator vessel (a Florentine flask). Due to their different densities and immiscibility, the essential oil naturally separates from the water. Vetiver oil, being denser than water, is typically collected from the bottom of the separator.

  • Aging: The freshly distilled oil is often aged for several months, which allows certain chemical reactions to occur, resulting in a more rounded, deeper, and less harsh aroma.

Chemical Composition of Vetiver Oil

Vetiver oil is one of the most chemically complex essential oils, with over 150 sesquiterpenoid constituents identified.[6] Its composition is primarily sesquiterpenes and their derivatives (alcohols, ketones, and esters).[7][8] This complexity is the source of its rich aroma but also its variability. The quality and character of the oil are determined by the relative abundance of these key molecules.

Key Constituent Chemical Class Typical Concentration Range (%) Olfactory Contribution
KhusimolSesquiterpene Alcohol10 - 30%Woody, earthy, a core vetiver note
α-VetivoneSesquiterpene Ketone2 - 5%Woody, peppery, contributes to the characteristic odor[7]
β-VetivoneSesquiterpene Ketone1 - 4%Considered to have a superior, rich woody-peppery note[7]
Vetiverols (mixture)Sesquiterpene AlcoholsVariableFoundation of the woody, earthy character; precursors to this compound[8]
KhusimoneSesquiterpene KetoneVariableKey odor-influencing component[7]

Table 1: Selected Key Chemical Constituents of Vetiver Oil. Concentration ranges are approximate and vary significantly based on geographical origin, harvest time, and distillation practices.[7][8]

The Genesis of this compound: A Refinement of Nature

The creation of this compound was driven by the desire to modify and "clean up" the scent of natural vetiver oil for use in fine fragrances where consistency and a less aggressive profile are paramount.

Olfactory Rationale

While prized for its tenacity, raw vetiver oil can possess harsh, smoky, and intensely earthy or "rooty" notes that can be challenging to blend. The process of acetylation was developed to selectively mute these harsher facets while amplifying the desirable clean, fresh, and smooth woody character.[9][10] The resulting this compound is often described as having a velvety-smooth, dry, and fresh woody aroma, sometimes with grapefruit-like top notes, making it more versatile and elegant than its natural precursor.[9][11]

The Key Intermediate: Vetiverol

The primary targets for the acetylation reaction are the sesquiterpene alcohols present in vetiver oil. This alcohol-rich fraction, when isolated, is known in the industry as vetiverol .[12][13] It is not a single chemical compound but a complex mixture of the naturally occurring alcohols from the oil, molecularly distilled to concentrate them.[13] Isolating vetiverol is a crucial step in producing the highest quality acetylated product, often called "Vetiver Acetate".[14]

cluster_0 Source Material & Extraction cluster_1 Synthesis Pathways VetiverRoots Vetiver Roots (Chrysopogon zizanioides) SteamDistillation Steam Distillation VetiverRoots->SteamDistillation VetiverOil Crude Vetiver Oil (Complex Mixture) SteamDistillation->VetiverOil FractionalDistillation Fractional Distillation VetiverOil->FractionalDistillation AcetylationB Direct Acetylation VetiverOil->AcetylationB cluster_1 cluster_1 Vetiverol Vetiverol (Alcohol Fraction) FractionalDistillation->Vetiverol AcetylationA Acetylation Vetiverol->AcetylationA VetiverAcetate Vetiver Acetate (High Purity Product) AcetylationA->VetiverAcetate VetiverylAcetate This compound (Complex Product) AcetylationB->VetiverylAcetate

Figure 1: Overall workflow from vetiver root to the two main types of acetylated products.

The Synthesis of this compound

The conversion of vetiver's native alcohols into their acetate esters is a classic esterification reaction. The specific methodology chosen dictates the final product's composition and name.

Core Reaction: Esterification

The fundamental transformation is the reaction of a hydroxyl group (-OH) from a vetiver alcohol (e.g., khusimol) with an acetylating agent, typically acetic anhydride, to form an acetate ester (-OCOCH₃) and acetic acid as a byproduct. An acid catalyst is required to activate the acetic anhydride.

Synthetic Pathways

There are two primary industrial pathways to produce acetylated vetiver products.[14][15]

  • Pathway A: Vetiverol Acetylation (Produces "Vetiver Acetate") : This is a two-step process where the vetiverol is first isolated from the crude oil via fractional distillation and then acetylated. This method yields a cleaner, more refined product with a higher concentration of the desired esters.[14]

  • Pathway B: Whole Oil Acetylation (Produces "this compound") : In this process, the entire crude vetiver oil is acetylated directly. The resulting product is more complex, as it contains the newly formed esters alongside all the other non-alcoholic components of the original oil (e.g., ketones, hydrocarbons).[4][14] This product is often designated by a different CAS number (e.g., 84082-84-8).[9]

cluster_A Pathway A: High-Purity Route cluster_B Pathway B: Direct Route A_Start Vetiver Oil Contains alcohols, ketones, hydrocarbons A_Step1 Fractional Distillation Separates by boiling point A_Start->A_Step1 Isolate A_Mid Vetiverol Concentrated Alcohols A_Step1->A_Mid A_Step2 Acetylation Acetic Anhydride + Catalyst A_Mid->A_Step2 React A_End Vetiver Acetate High ester content, cleaner profile A_Step2->A_End B_Start Vetiver Oil Contains alcohols, ketones, hydrocarbons B_Step1 Direct Acetylation Acetic Anhydride + Catalyst B_Start->B_Step1 React B_End This compound Complex mixture of esters and original components B_Step1->B_End

Figure 2: The two primary chemical synthesis pathways for acetylated vetiver products.
Protocol: Classical Chemical Synthesis of this compound

This protocol describes the direct acetylation of whole vetiver oil (Pathway B).

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a thermometer, and a reflux condenser is charged with vetiver oil.

  • Reagent Addition: Acetic anhydride (typically 1.0 to 1.2 molar equivalents relative to the estimated alcohol content) is added to the stirred oil.

  • Catalyst Introduction: A catalytic amount of orthophosphoric acid or sulfuric acid is carefully added to the mixture.[12][16] The causality of the catalyst is to protonate a carbonyl oxygen of the acetic anhydride, rendering the other carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the vetiverol's hydroxyl groups.

  • Reaction: The mixture is heated, often to temperatures between 80-120°C, and held for several hours.[16][17] The reaction progress can be monitored by taking small aliquots and analyzing them via gas chromatography (GC) to observe the disappearance of key alcohol peaks (e.g., khusimol) and the appearance of corresponding acetate ester peaks.

  • Quenching and Workup: After the reaction is complete, the mixture is cooled. The excess acetic anhydride is quenched by the slow addition of water.

  • Neutralization: The acidic mixture is neutralized by washing with an aqueous solution of a weak base, such as sodium bicarbonate, until effervescence ceases.

  • Washing: The organic layer is then washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Filtration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, followed by filtration.

  • Purification: The crude this compound is purified via fractional distillation under reduced pressure to remove any unreacted starting materials, the acetic acid byproduct, and low-boiling impurities, yielding the final product.[18]

Emerging Methodologies: Biotechnological Synthesis

More recently, "green chemistry" approaches have been developed using enzymes as catalysts. Lipases, such as Candida antarctica lipase B (CALB), can efficiently catalyze the acylation of vetiver oil in a process that is highly selective and occurs under milder conditions (e.g., room temperature).[16][17][19] This biotechnological process is notable for its chemoselectivity, often preferentially acetylating primary alcohols over the more sterically hindered secondary and tertiary alcohols, resulting in a unique final product.[19]

Analytical Characterization

Due to its origin as a natural product derivative, this compound is classified as a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials).[15] Its characterization relies on advanced analytical techniques.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for analyzing the composition of this compound.[20] The method separates the complex mixture into its individual components, which are then identified by their unique mass spectra. More advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) provide even greater resolving power, which is necessary to parse the hundreds of compounds present.[21]

Sample This compound Sample Injector Heated Injector (Vaporization) Sample->Injector Column GC Column (Separation by Boiling Point & Polarity) Injector->Column Mobile Phase (He) MS Mass Spectrometer (Ionization & Detection) Column->MS Data Data System (Chromatogram & Mass Spectra) MS->Data

Figure 3: Simplified experimental workflow for the GC-MS analysis of this compound.
Comparative Analysis

A comparative analysis of vetiverol and a high-quality this compound highlights the efficacy of the synthesis.

Compound ID Chemical Class Approx. % in Vetiverol Approx. % in this compound Comment
KhusimolSesquiterpene Alcohol25.0%< 1.0%Precursor alcohol is consumed during the reaction.
Khusimyl AcetateSesquiterpene Ester< 0.1%24.5%The primary product of khusimol acetylation.[12]
Other VetiverolsSesquiterpene Alcohols30.0%< 2.0%Other alcohols are also converted.
Other Vetiveryl AcetatesSesquiterpene Esters< 0.1%29.0%A complex mixture of new esters is formed.
α-Vetivone / β-VetivoneSesquiterpene Ketones5.0%4.9%Ketones do not react and remain in the final product.

Table 2: Illustrative comparative GC-MS data for a vetiverol fraction versus its corresponding high-purity acetylated product. Percentages are for demonstration purposes.

Conclusion

The discovery and development of this compound is a testament to the power of synthetic chemistry to refine and elevate natural raw materials. This journey, beginning with a historically significant botanical and culminating in a sophisticated, precisely engineered fragrance ingredient, highlights a core principle of the flavor and fragrance industry: innovation through the synergistic combination of nature and science. By transforming the sesquiterpene alcohols of vetiver oil into their corresponding acetates, chemists created a molecule with a smoother, more versatile, and widely appealing character. This compound thus stands not as a replacement for vetiver oil, but as a vital and elegant companion, expanding the perfumer's palette and securing the timeless appeal of the vetiver note in the landscape of modern fragrance.

References

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link][12]

  • Waseem, M., et al. (2023). A Review on Chemical Composition, Oil Quality, and Bioactivity of Vetiver Essential Oil. Molecules.[7][8]

  • Wang, H., et al. (2019). Chemical Composition, Antioxidant, and Antimicrobial Activities of Vetiveria zizanioides (L.) Nash Essential Oil Extracted by Carbon Dioxide Expanded Ethanol. PubMed Central.[22]

  • Scribd. (n.d.). Vetiver Oil: Composition & Benefits. Retrieved from [Link][23]

  • ResearchGate. (n.d.). Chemical composition of organic vetiver oil by GC/MS analysis. Retrieved from [Link][24]

  • Google Patents. (2018). US20180148666A1 - Biotechnological manufacture of vetiveryl esters. Retrieved from [16]

  • Candlecopia. (2023). A History of Vetiver. Retrieved from [Link][1]

  • Perfume Extract. (n.d.). This compound ex Haiti. Retrieved from [Link][9]

  • Parfums Les Vides Anges. (n.d.). Molecule: The Mysterious Case of this compound. Retrieved from [Link][25]

  • KVIC. (n.d.). VETIVER OIL. Retrieved from [Link][2]

  • Google Patents. (2016). WO2016193208A1 - Biotechnological manufacture of vetiveryl esters. Retrieved from [17]

  • European Commission. (2019). Opinion on fragrance ingredient Acetylated Vetiver Oil - AVO. Retrieved from [Link][15]

  • Arogreen. (n.d.). The Impact of this compound on the Flavors and Fragrances Industry. Retrieved from [Link]

  • Tissandié, L., et al. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates. PubMed.[20]

  • Essential Oils. (2021). Vetiver Perfume: Properties, Distillation, and History. Retrieved from [Link][3]

  • ResearchGate. (2018). Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates. Retrieved from [Link][21]

  • Rocky Mountain Oils. (2019). The Story Behind Vetiver. Retrieved from [Link][5]

  • ScentSeeker. (n.d.). This compound. Retrieved from [Link][10]

  • European Commission. (2014). Opinion on this compound (fragrance ingredient). Retrieved from [Link][26]

  • ResearchGate. (2020). Sustainable Manufacture of a Valuable Fragrance Ingredient: Lipase-Catalyzed Acylation of Vetiver Essential Oil. Retrieved from [Link][19]

  • Agoratopia. (n.d.). This compound Note. Retrieved from [Link][11]

  • Leffingwell & Associates. (n.d.). NOTES ON VETIVER AND OTHER ESSENTIAL OILS. Retrieved from [Link][6]

Sources

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Vetiveryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of vetiveryl acetate, a valuable sesquiterpenoid ester prized in the fragrance industry for its complex and tenacious woody aroma. We will delve into its natural precursor, vetiver oil, its biosynthesis within Chrysopogon zizanioides, and the chemical processes for its synthesis. This document is structured to provide not just a recitation of facts, but a causal understanding of the methodologies and biochemical pathways involved, grounded in authoritative scientific literature.

This compound: From Natural Essence to Refined Fragrance

This compound is a semi-synthetic derivative of vetiver oil, an essential oil extracted from the roots of the perennial grass Chrysopogon zizanioides (formerly Vetiveria zizanioides)[1]. It is an acetate ester of vetiverol, a mixture of sesquiterpene alcohols that constitute a significant portion of vetiver oil[1]. The acetylation process modifies the olfactive profile of the natural oil, softening some of the harsher, smokier notes and enhancing its fresh, woody, and sweet characteristics[2][3]. This refined aroma makes this compound a highly sought-after ingredient in luxury perfumery[2].

The Source: Chrysopogon zizanioides

Chrysopogon zizanioides, commonly known as vetiver or khus, is a hardy perennial grass native to India, now cultivated in many tropical regions worldwide, including Haiti, Indonesia, and Réunion[4]. The plant is characterized by its extensive and finely branched root system, which is the source of the aromatic essential oil[4]. Different geographical origins yield vetiver oils with varying chemical compositions and, consequently, distinct aromatic profiles[5].

Table 1: Major Constituents of Vetiver Oil from Different Origins

ConstituentNorth Indian Vetiver Oil (%)South Indian Vetiver Oil (%)Haitian Vetiver Oil (%)
Khusimol10.28 - 16.2515.773.4 - 13.7
α-Vetivone--2.5 - 6.3
β-Vetivone---
Germacrene-D9.73--
Junipene5.54--
γ-Muurolene4.56--
Bicyclovetivenol-10.76-
Viridiflorene-4.64-
β-Vetispirene--1.6 - 4.5
Vetiselinenol--1.3 - 7.8

Data compiled from multiple sources. Actual percentages can vary significantly based on specific genotype, cultivation, and distillation methods.

The Biosynthesis of Vetiverol: A Journey from Simple Sugars to Complex Sesquiterpenes

The characteristic components of vetiver oil are sesquiterpenoids, a class of C15 terpenes synthesized from farnesyl pyrophosphate (FPP). The biosynthesis of these molecules is a testament to the intricate enzymatic machinery within the roots of C. zizanioides.

The Mevalonate Pathway: Building the Isoprene Precursors

The journey begins with the mevalonate (MVA) pathway, which converts acetyl-CoA into the five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Farnesyl Pyrophosphate: The Gateway to Sesquiterpenes

Farnesyl pyrophosphate synthase (FPPS) catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP). FPP is the universal precursor to all sesquiterpenoids.

Terpene Synthases: The Architects of Sesquiterpene Skeletons

The immense structural diversity of sesquiterpenes in vetiver oil arises from the activity of a variety of terpene synthases (TPS). These enzymes catalyze the cyclization of the linear FPP molecule into a multitude of carbocationic intermediates, which are then rearranged and quenched to form the final hydrocarbon skeletons.

One of the most important sesquiterpenes in vetiver oil is khusimol, a tricyclic sesquiterpene alcohol that is a major contributor to the characteristic woody-earthy aroma. The biosynthesis of khusimol proceeds through the formation of the hydrocarbon precursor, (+)-zizaene[6][7]. This reaction is catalyzed by the enzyme zizaene synthase (ZS) [6].

Cytochrome P450 Monooxygenases: The Final Functionalization

The hydrocarbon skeletons produced by terpene synthases are often further modified by other enzymes, most notably cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the regio- and stereospecific hydroxylation of the terpene backbone, introducing the alcohol functional groups that are characteristic of vetiverols like khusimol. While the specific CYP responsible for the conversion of zizaene to khusimol in vetiver has not been definitively isolated and characterized in the literature, it is widely accepted that a zizaene hydroxylase , a member of the CYP family, catalyzes this crucial step.

The proposed biosynthetic pathway to khusimol, a major vetiverol isomer, is depicted below:

Biosynthesis_of_Khusimol cluster_MVA Mevalonate Pathway cluster_Sesquiterpene_Synthesis Sesquiterpene Synthesis Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP & DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Zizaene (+)-Zizaene FPP->Zizaene Zizaene Synthase (ZS) Khusimol Khusimol (a Vetiverol isomer) Zizaene->Khusimol Cytochrome P450 (Zizaene Hydroxylase)

Figure 1: Proposed biosynthetic pathway of khusimol.

From Plant to Product: Experimental Protocols

The following sections provide detailed methodologies for the extraction of vetiver oil and the subsequent synthesis of this compound. These protocols are designed to be self-validating, with clear steps and rationale.

Extraction of Vetiver Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oil from vetiver roots. The high boiling points of the sesquiterpenoid constituents necessitate prolonged distillation times.

Protocol:

  • Root Preparation: Freshly harvested C. zizanioides roots are thoroughly washed to remove soil and debris. The roots are then air-dried in the shade for 24-48 hours. For laboratory-scale extractions, the dried roots are chopped into small pieces (1-2 cm) to increase the surface area for steam penetration.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for hydro-distillation.

  • Distillation:

    • Place 100 g of the chopped, dried vetiver roots into a 2 L round-bottom flask.

    • Add 1 L of deionized water to the flask.

    • Heat the flask using a heating mantle to initiate boiling.

    • Collect the distillate in the Clevenger trap. The oil, being less dense than water, will float on top of the hydrosol.

    • Continue the distillation for 8-12 hours to ensure the extraction of the high-boiling point sesquiterpenoids.

  • Oil Recovery and Drying:

    • After cooling, carefully collect the separated oil from the side arm of the Clevenger trap.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

    • Store the oil in a sealed, amber glass vial at 4°C.

Workflow Diagram:

Steam_Distillation_Workflow A Harvest & Wash Vetiver Roots B Air Dry Roots (24-48h) A->B C Chop Roots (1-2 cm) B->C D Hydro-distillation in Clevenger Apparatus (8-12h) C->D E Collect Oil & Hydrosol D->E F Separate Vetiver Oil E->F G Dry Oil with Anhydrous Na2SO4 F->G H Store in Amber Vial at 4°C G->H

Figure 2: Workflow for vetiver oil extraction.

Synthesis of this compound

The conversion of the vetiverol fraction of vetiver oil to this compound is achieved through esterification with acetic anhydride. Pyridine is often used as a catalyst and to neutralize the acetic acid byproduct[8][9].

Protocol:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of vetiver oil in 25 mL of anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon)[8].

    • Cool the mixture to 0°C in an ice bath.

  • Acetylation:

    • Slowly add 15 mL of acetic anhydride to the cooled solution with continuous stirring[8].

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture again in an ice bath and slowly add 50 mL of cold deionized water to quench the excess acetic anhydride.

    • Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of diethyl ether or ethyl acetate.

    • Combine the organic layers and wash successively with 2 x 50 mL of 1 M HCl to remove pyridine, 2 x 50 mL of saturated aqueous NaHCO3 to remove acetic acid, and finally with 50 mL of brine[8].

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by fractional vacuum distillation to separate the desired esters from unreacted materials and byproducts[10].

Workflow Diagram:

Vetiveryl_Acetate_Synthesis A Dissolve Vetiver Oil in Pyridine B Add Acetic Anhydride at 0°C A->B C Stir at Room Temperature (12-24h) B->C D Quench with Cold Water C->D E Extract with Organic Solvent D->E F Wash with HCl, NaHCO3, Brine E->F G Dry and Concentrate F->G H Purify by Fractional Vacuum Distillation G->H

Sources

Vetiveryl Acetate: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vetiveryl acetate is a widely utilized fragrance ingredient, prized for its sophisticated, fresh, and woody aroma.[1][2] It is not a single chemical entity but rather a complex substance, formally known as a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials).[3][4] This guide provides a detailed examination of the toxicological profile and safety assessment of this compound, synthesizing data from key regulatory opinions and scientific studies to offer a comprehensive resource for professionals in the field.

The substance is produced through the chemical modification of vetiver oil, an essential oil distilled from the roots of the Vetiveria zizanioides grass.[2] The process involves the acetylation of the sesquiterpene alcohols ("vetiverol") present in the oil, resulting in a mixture of esters.[1][5] The exact composition of this compound can vary depending on the geographical origin of the vetiver oil and the specific manufacturing process used.[6] This variability has been a central challenge in its safety assessment over the years.[6][7] For regulatory purposes, it is often referred to as Acetylated Vetiver Oil (AVO).[3]

Chemical Identity and Physicochemical Properties

The complex nature of this compound is reflected in the multiple CAS numbers associated with it.[3][4] While it is a mixture, its main component is often identified as khusimyl acetate.[1][5] The table below summarizes its key identifiers and physicochemical properties.

PropertyValueSource(s)
Chemical Name This compound; Acetylated Vetiver Oil (AVO)[3]
CAS Numbers 62563-80-8, 117-98-6, 84082-84-8, 68917-34-0[3][4][8]
Molecular Formula C17H26O2 (for the main constituent)[8][9]
Molecular Weight ~262.4 g/mol [8]
Appearance Light yellow to amber liquid[1][5]
Odor Profile Sweet, dry, fresh, woody[1][8]
Boiling Point ~286 °C[1][9]
Flash Point ~90 °C[5]
Solubility Practically insoluble in water; Soluble in ethanol[8]
Log P ~6.16[9]

Toxicological Profile

The safety of this compound has been the subject of extensive review, most notably by the European Commission's Scientific Committee on Consumer Safety (SCCS). The following sections detail the findings across key toxicological endpoints.

Toxicokinetics

There is limited publicly available data on the toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound.[10] Safety assessments have often relied on data from analogous substances and conservative assumptions, such as 100% dermal absorption for systemic toxicity evaluations.[11] As a sesquiterpenoid ester, it is anticipated to be metabolized through hydrolysis of the ester bond and subsequent oxidation.[12]

Acute Toxicity

Studies on acute toxicity indicate a low order of toxicity for this compound. The available data suggest that the criteria for classification for acute oral, dermal, or inhalation toxicity are not met.[13][14][15]

Skin and Eye Irritation

This compound has demonstrated the potential for mild to moderate skin and eye irritation in animal studies.[6][7]

  • Skin Irritation: In studies following OECD Test Guideline 404, the substance was found to be mildly to moderately irritating to rabbit skin.[6] Safety Data Sheets (SDS) often classify this compound as a skin irritant (Category 2).[13][16]

  • Eye Irritation: Studies conducted under OECD TG 405 have shown it to be mildly irritating or irritating to the rabbit eye.[6] It is frequently classified as causing serious eye irritation (Category 2).[13][16]

Skin Sensitization

There is consistent evidence that this compound is a moderate skin sensitizer.[3][7]

  • Animal Studies: Multiple studies have confirmed its sensitizing potential in animals.[17]

  • Human Data: Early human studies, including maximization tests, indicated an "intermediate sensitising potential".[10] However, the SCCS has noted that these older studies are considered unethical by modern standards and were conducted with batches of unknown purity.[10] Despite its classification as a sensitizer, the SCCS has also noted that years of use in cosmetic products have not yielded significant evidence of contact allergies in humans, suggesting the risk is manageable at controlled concentrations.[3]

Genotoxicity

The genotoxic potential of this compound has been a primary concern and a focal point of its regulatory history.

  • Initial Concerns: An early Ames test (bacterial reverse mutation assay) showed mutagenic effects, leading the SCCS to declare this compound unsafe in a 2014 opinion.[7][18] This was a major concern as genotoxicity data was considered inadequate to exclude these effects.[7]

  • Role of Stabilization: Further investigation revealed that the genotoxicity might be linked to the auto-oxidation of certain components. The updated dossiers submitted by the International Fragrance Association (IFRA) included data on Acetylated Vetiver Oil (AVO) stabilized with 1% alpha-tocopherol (a form of Vitamin E).[3]

  • Re-evaluation: A comprehensive review of multiple in vitro genotoxicity studies, including Ames tests and mammalian cell chromosomal aberration tests on the stabilized material, led the SCCS to conclude that the concerns could be mitigated.[3][6] The SCCS opinion of 2019 stated that AVO with 1% alpha-tocopherol is considered safe with respect to genotoxicity when used under the concentration limits proposed by IFRA.

The Ames test is a widely used method to assess a substance's potential to cause gene mutations.

  • Strain Selection: The test is typically performed using several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Metabolic Activation: The test is conducted both with and without an external metabolic activation system (S9-mix), which is a liver enzyme fraction, to mimic mammalian metabolism.[6]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance (this compound) on agar plates with a minimal amount of the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) is counted.

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.[6]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis strains Select Bacterial Strains (e.g., S. typhimurium) plate_s9_plus Plate Bacteria + S9 + Test Substance strains->plate_s9_plus plate_s9_minus Plate Bacteria - S9 + Test Substance strains->plate_s9_minus s9 Prepare S9 Mix (Metabolic Activation) s9->plate_s9_plus test_substance Prepare Vetiveryl Acetate Concentrations test_substance->plate_s9_plus test_substance->plate_s9_minus incubate Incubate Plates (48-72 hours) plate_s9_plus->incubate plate_s9_minus->incubate count Count Revertant Colonies incubate->count evaluate Evaluate Mutagenicity (Compare to Control) count->evaluate

Workflow for a standard bacterial reverse mutation (Ames) test.
Phototoxicity

Concern was raised in an early SCCS opinion that this compound may have a phototoxic potential.[7] However, subsequent data submissions were deemed insufficient to properly evaluate the photosensitizing, photoirritation, and phototoxic potential of the substance.[7]

Repeated Dose Toxicity

Data on repeated dose toxicity are limited. Safety assessments conducted by organizations like the Research Institute for Fragrance Materials (RIFM) for other fragrance ingredients often establish a No-Observed-Adverse-Effect Level (NOAEL) from which a Margin of Exposure (MOE) is calculated to ensure consumer safety.[19][20] For this compound, the SCCS opinions have not detailed specific repeated dose toxicity studies, often focusing on local effects like sensitization and the systemic concern of genotoxicity.[6]

Reproductive and Developmental Toxicity

Safety Assessment and Regulatory Status

The regulatory journey of this compound provides a compelling case study in the safety assessment of complex UVCB substances.

Safety_Assessment_Flow cluster_endpoints Toxicological Endpoints Evaluated cluster_findings Key Findings & Concerns substance This compound (AVO) A complex UVCB substance acute Acute Toxicity substance->acute irritation Skin/Eye Irritation substance->irritation sensitization Skin Sensitization substance->sensitization genotox Genotoxicity substance->genotox photo Phototoxicity substance->photo repro Reproductive Tox. substance->repro f_low_acute Low Acute Toxicity acute->f_low_acute f_irritant Skin/Eye Irritant irritation->f_irritant f_sensitizer Moderate Sensitizer sensitization->f_sensitizer f_genotox Initial Concern: Positive Ames Test Addressed with 1% alpha-tocopherol genotox->f_genotox f_insufficient Insufficient Data (Photo, Repro) photo->f_insufficient repro->f_insufficient conclusion {SCCS Conclusion (AVO + 1% alpha-tocopherol) |{Safe for use in cosmetics at IFRA-recommended concentrations}} f_low_acute->conclusion f_irritant->conclusion f_sensitizer->conclusion f_genotox->conclusion

Logical flow of the this compound safety assessment process.
  • Early Assessments (2006, 2014): Initial opinions from the SCCP (later SCCS) concluded that the submitted information was inadequate to assess the safe use of this compound.[6][10] Key deficiencies included poor characterization of the test substance, use of outdated and unethical testing methods for sensitization, and a major concern regarding potential genotoxicity.[7][10] In 2014, the SCCS explicitly considered this compound unsafe as a cosmetic ingredient due to the unresolved genotoxicity issue.[7]

  • IFRA Standards: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance materials. These standards recommend maximum concentration levels for different product types (e.g., face creams, hydroalcoholic fragrances) to mitigate risks such as skin sensitization.

  • Re-evaluation as AVO (2019): Following the submission of an updated dossier by IFRA, which clarified the substance identity as Acetylated Vetiver Oil (AVO) and provided new data, the SCCS revised its opinion. The critical new information pertained to the characterization of AVO and genotoxicity data for the substance when stabilized with 1% alpha-tocopherol.[3] The 2019 SCCS opinion concluded that the use of AVO with 1% alpha-tocopherol as a fragrance ingredient in cosmetic leave-on and rinse-off type products is safe at the concentrations proposed by IFRA.[3]

  • Inhalation Toxicity (2024): A subsequent opinion addressed the safety of AVO in sprayable cosmetic products.[4] This assessment considered the potential for consumer lung exposure through inhalation and concluded its use is safe under the specified conditions.

Conclusion

The toxicological profile of this compound is complex, reflecting its nature as a UVCB substance. While it exhibits low acute toxicity, it is classified as a skin and eye irritant and a moderate skin sensitizer. The most significant toxicological hurdle has been the concern over genotoxicity, which extensive testing has shown can be mitigated by stabilizing the material with an antioxidant like alpha-tocopherol. The evolution of the SCCS opinions from "unsafe" to "safe under specified conditions" underscores the importance of robust substance characterization, modern testing protocols, and the consideration of formulation (i.e., the inclusion of stabilizers) in the safety assessment of cosmetic ingredients. For researchers and developers, the case of this compound serves as a critical reminder of the scientific and regulatory diligence required for complex botanical derivatives.

References

  • European Commission, Scientific Committee on Consumer Safety (SCCS). (2014). OPINION ON this compound (fragrance ingredient). SCCS/1541/14. [Link]

  • Scent.vn. (n.d.). This compound (CAS 117-98-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

  • Citeline News & Insights. (2015, January 29). SCCS: Fragrance Ingredient this compound Unsafe. Retrieved from [Link]

  • European Commission, Public Health. (2014, December 16). This compound (fragrance ingredient). Retrieved from [Link]

  • European Commission, Public Health. (2019). Opinion on fragrance ingredient Acetylated Vetiver Oil - AVO (Vetiveria zizanioides root extract acetylated). SCCS/1599/18. Retrieved from [Link]

  • Arogreen. (n.d.). The Impact of this compound on the Flavors and Fragrances Industry. Retrieved from [Link]

  • CRITICAL CATALYST. (2020, July 27). Acetylated Vetiver Oil as a perfuming agent. Retrieved from [Link]

  • European Commission, Public Health. (2024, February 28). OPINION ON the inhalation toxicity of the fragrance ingredient Acetylated Vetiver Oil. SCCS/1663/24. Retrieved from [Link]

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8) - Other version. Retrieved from [Link]

  • The Perfumers Apprentice. (2024, September 16). This compound SDS-6245. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet this compound. Retrieved from [Link]

  • European Commission, Scientific Committee on Consumer Products (SCCP). (2006). Opinion of the Scientific Committee on Consumer Products on this compound. SCCP/0984/06. Retrieved from [Link]

  • The Perfumers Apprentice. (2019, April 6). SAFETY DATA SHEET this compound EX-JAVA. Retrieved from [Link]

  • Perfume Extract. (n.d.). This compound. Retrieved from [Link]

  • Gautier, C., et al. (2016). Fragrance material review on vetiverol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) "Opinion on fragrance ingredient Acetylated Vetiver Oil (AVO) - submission III" SCCS/1599/18 - Preliminary Opinio. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vetivert acetate. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound this compound (FDB016981). Retrieved from [Link]

  • Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, 2-tert-butylcyclohexyl acetate, CAS registry number 88-41-5. Food and Chemical Toxicology, 204 Suppl 1, 115614. [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, cinnamyl acetate, CAS Registry Number 103-54-8. Food and Chemical Toxicology, 157 Suppl 1, 112521. [Link]

  • Belsito, D., et al. (2015). RIFM fragrance ingredient safety assessment, Linalyl acetate, CAS Registry Number 115-95-7. Food and Chemical Toxicology, 82 Suppl, S39-48. [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, nopyl acetate, CAS registry number 128-51-8. Food and Chemical Toxicology. [Link]

Sources

Vetiveryl Acetate: A Technical Guide to Its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vetiveryl acetate, a prominent derivative of vetiver essential oil, is esteemed in the fragrance industry for its refined, woody, and sweet aroma.[1][2] However, its utility extends far beyond perfumery. This technical guide delves into the complex chemical nature of this compound, synthesizes current research on its significant biological activities, and explores its burgeoning potential in pharmaceutical, cosmeceutical, and therapeutic applications. We will examine the mechanistic underpinnings of its anti-inflammatory, antioxidant, and antimicrobial properties, provide detailed experimental protocols for assessing these activities, and discuss the critical considerations for its application in research and drug development. This document serves as an in-depth resource for researchers, scientists, and professionals seeking to harness the multifaceted potential of this complex natural derivative.

The Chemical Identity of this compound: Beyond a Single Molecule

It is a fundamental misconception to consider this compound a single chemical entity. It is, in fact, a complex reaction product—a mixture of sesquiterpenoid esters.[3][4][5] This complexity is the direct result of its synthesis, which begins with vetiver essential oil, an intricate composite extracted from the roots of the Chrysopogon zizanioides grass.

The production process critically defines the final composition of this compound:

  • Source Material : The process starts with either crude vetiver essential oil or "vetiverol," a fraction of the oil enriched in sesquiterpene alcohols.[3][5] The geographical origin of the vetiver plant (e.g., Haiti, Java) significantly influences the initial profile of the oil, leading to batch-to-batch variability.[1][5]

  • Acetylation : The alcoholic components of the source material are esterified through acetylation, traditionally using acetic anhydride.[2][3] This reaction converts the native alcohols into their corresponding acetate esters, fundamentally altering the olfactory profile from the raw, earthy notes of vetiver oil to the smoother, richer character of this compound.[2][3]

  • Process Variation : The final composition differs depending on whether the whole oil or the vetiverol fraction is acetylated.[5][6] Furthermore, modern biocatalytic methods using enzymes like lipase are being explored to achieve higher selectivity and more sustainable production.[3]

This inherent heterogeneity is a critical factor for researchers. The biological activity of a given sample of this compound is a composite of the activities of its numerous constituents. Therefore, detailed chemical characterization (e.g., via GC-MS) of the specific batch being studied is imperative for reproducible and reliable scientific investigation.[3][5]

cluster_0 Source Material cluster_1 Synthesis cluster_2 Final Product VetiverOil Crude Vetiver Oil (Complex Mixture) Acetylation Acetylation (e.g., Acetic Anhydride) VetiverOil->Acetylation Vetiverol Vetiverol Fraction (Sesquiterpene Alcohols) Vetiverol->Acetylation VA_Whole This compound (from Whole Oil) Acetylation->VA_Whole Whole Oil Process VA_Frac This compound (from Vetiverol) Acetylation->VA_Frac Fractionation Process Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) NFKB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NFKB_Pathway Cell_Membrane Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB_Pathway->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Vetiver_Constituents Vetiver Constituents (this compound Precursors) Vetiver_Constituents->NFKB_Pathway Inhibition

Caption: Simplified anti-inflammatory signaling pathway.
Antioxidant Capacity

Vetiver essential oil has demonstrated potent antioxidant and free-radical scavenging capabilities, a property vital for protecting cells from oxidative stress implicated in numerous chronic diseases. [3]

  • Mechanism of Action : In vitro studies, particularly the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay, have confirmed this activity. [3][7]One study found that a 10 µL/mL solution of vetiver oil exhibited approximately 93% free radical scavenging activity, a level comparable to the standard antioxidant Butylated Hydroxytoluene (BHT). [3][7]Key constituents identified as contributing to this effect include β-vetivenene, α-vetivone, and β-vetivone. [3][7]While strong in scavenging free radicals, the oil's capacity for metal chelation was found to be relatively weak. [3][7]

Antimicrobial Properties

Vetiver oil and its extracts exhibit a moderate spectrum of antimicrobial activity, suggesting potential applications as a natural preservative or an agent in topical formulations.

  • Mechanism of Action : Studies have demonstrated antibacterial effects against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and other bacteria like Enterobacter cloacae and E. coli. [8][9]While some research indicates the activity may be less potent than standard antibiotics, these compounds could play a role in developing treatments for non-severe infections or as part of a multi-component antimicrobial strategy. [10][11]

Neurobiological and Anxiolytic Effects

The most well-known application of this compound is in aromatherapy, where it is valued for its calming and grounding effects. [12][13]

  • Mechanism of Action : The aroma of this compound interacts with olfactory receptors in the nasal cavity. These receptors are G-protein-coupled receptors (GPCRs) that, when activated, trigger neurobiological pathways that can influence mood, stress levels, and emotional states. [3]This provides a mechanistic basis for its use in promoting relaxation and mental clarity. [12]

    Biological Activity Key Findings Implicated Constituents (from Vetiver Oil) Supporting Evidence
    Anti-inflammatory Downregulates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); Inhibits NF-κB and MAPK pathways. Flavonoids, Lignans, Sesquiterpenoids [3][14][[“]][[“]]
    Antioxidant Potent DPPH free radical scavenging activity, comparable to BHT. β-vetivenene, α-vetivone, β-vetivone [3][7]
    Antimicrobial Moderate activity against Gram-positive bacteria (S. aureus) and other pathogens. Terpenes, Sesquiterpenoids [8][9][11]

    | Neurobiological | Interacts with olfactory GPCRs to modulate mood; used for calming and stress reduction. | Sesquiterpenoid Esters (as aroma molecules) | [3][12][13]|

Table 1: Summary of Documented Biological Activities.

Potential Applications in Research and Development

The diverse biological profile of this compound and its precursors opens avenues for development in several high-value sectors.

  • Pharmaceuticals : The pronounced anti-inflammatory activity suggests a strong rationale for investigating its use in developing novel treatments for chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, or eczema. [3][[“]]Its antioxidant properties could be leveraged for therapies targeting diseases with an oxidative stress etiology.

  • Cosmeceuticals : The combination of anti-inflammatory, antioxidant, and antimicrobial effects makes this compound an ideal candidate for advanced skincare formulations. [3][17]It could be incorporated into products designed to soothe irritated skin, protect against environmental and UV-induced damage, and manage acne-prone skin.

  • Aromatherapy and Wellness : Beyond its traditional use, there is an opportunity to scientifically validate its anxiolytic (anxiety-reducing) and calming properties through controlled clinical trials, potentially leading to standardized formulations for stress and anxiety management. [12][13]

Methodologies for Biological Activity Assessment

To facilitate further research, this section provides standardized protocols for evaluating the key biological activities discussed.

Protocol: Antioxidant Capacity via DPPH Radical Scavenging Assay

This protocol describes a common in vitro method to determine the free-radical scavenging activity of this compound.

Principle : The DPPH radical has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced to a colorless or pale yellow form. The change in absorbance is measured spectrophotometrically to quantify the scavenging activity.

Step-by-Step Methodology :

  • Preparation of Reagents :

    • Prepare a 0.1 mM solution of DPPH (1,1-diphenyl-2-picrylhydrazyl) in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in methanol.

    • Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Prepare a positive control using a known antioxidant like Ascorbic Acid or BHT at similar concentrations.

  • Assay Procedure :

    • In a 96-well microplate, add 50 µL of each this compound dilution to separate wells.

    • Add 50 µL of the methanol solvent to a well as a negative control (blank).

    • Add 50 µL of each positive control dilution to separate wells.

    • To all wells, add 150 µL of the 0.1 mM DPPH solution.

  • Incubation and Measurement :

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity :

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without a sample (blank) and A_sample is the absorbance of the DPPH solution with the this compound or control.

  • Data Analysis :

    • Plot the % scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Experimental workflow for the DPPH antioxidant assay.

Safety, Toxicology, and Regulatory Considerations

While possessing therapeutic potential, this compound is not without safety concerns that require careful consideration in any development context.

  • Dermal and Ocular Irritation : There is evidence that this compound can cause skin and eye irritation and is classified as a moderate skin sensitizer. [18][19][20]This necessitates careful handling and consideration of final concentrations in topical products.

  • Genotoxicity Concerns : The European Commission's Scientific Committee on Consumer Safety (SCCS) has raised concerns regarding potential genotoxicity. [18]An Ames test indicated mutagenic effects, although these were reportedly abolished by the addition of the antioxidant α-tocopherol. [5]However, the SCCS deemed the available data insufficient to perform a reliable safety assessment, particularly given the lack of characterization of the test substances. [5][18]* Compositional Variability : The primary challenge in the safety assessment of this compound is its variable composition. [5]Toxicological studies performed on one batch may not be representative of another produced from a different vetiver source or via a different acetylation process. [5]For therapeutic or cosmetic development, establishing a standardized, chemically characterized grade of this compound is a prerequisite for meaningful safety and efficacy testing.

Conclusion and Future Directions

This compound is a compelling example of a natural product derivative with significant potential beyond its primary application. The robust preclinical evidence for the anti-inflammatory and antioxidant activities of its parent oil, coupled with its calming aromatic properties, provides a strong scientific basis for its exploration in pharmaceutical and cosmeceutical development.

The path forward requires a rigorous, scientifically grounded approach:

  • Standardization : Development of a standardized grade of this compound with a defined chemical profile is essential for reproducible research and regulatory approval.

  • Mechanistic Studies : Further research is needed to deconstruct the complex mixture, identify the specific sesquiterpenoid esters responsible for each biological activity, and elucidate their precise molecular mechanisms.

  • Toxicological Clarity : Comprehensive toxicological studies on standardized batches are required to address the safety concerns, particularly regarding genotoxicity and sensitization potential.

  • Clinical Validation : Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into proven therapeutic benefits for human health.

By bridging the gap between its traditional use in perfumery and its potential as a bioactive agent, this compound stands as a promising candidate for the next generation of nature-derived therapeutic and wellness products.

References

  • Benchchem. (n.d.). This compound | 117-98-6.
  • FooDB. (2010). Showing Compound this compound (FDB016981).
  • The Bulk Cart. (n.d.). Buy Bulk this compound Online From Wholesale Suppliers.
  • European Commission Public Health. (2014). This compound (fragrance ingredient).
  • European Commission. (n.d.). OPINION ON this compound (fragrance ingredient).
  • The Perfumers Apprentice. (n.d.). This compound SDS-6245.
  • Material Safety Data Sheet. (n.d.). This compound BMV Perfumery Base.
  • PubChem NIH. (n.d.). Vetivert acetate | C17H26O2 | CID 8347.
  • Arogreen. (n.d.). The Impact of this compound on the Flavors and Fragrances Industry.
  • Consensus. (n.d.). Does vetiver exhibit anti-inflammatory mechanisms in rheumatoid arthritis?.
  • CymitQuimica. (n.d.). CAS 62563-80-8: this compound.
  • Kim, H. J., Chen, F., Wu, C., Wang, X., Chung, H. Y., & Jin, Z. (2005). Evaluation of Antioxidant Activity of Vetiver (Vetiveria Zizanioides L.) Oil and Identification of Its Antioxidant Constituents. Journal of Agricultural and Food Chemistry, 53(20), 7691–7695. Retrieved from [Link]

  • Van Aroma. (n.d.). This compound (VT-005) - Premium Fragrance Compound at Best Price.
  • The Good Scents Company. (n.d.). This compound.
  • Perfume Extract. (2025). This compound - Discover this Powerful Vetiver Material.
  • ResearchGate. (2025). (PDF) Antimicrobial Activity of Vetiveria Zizanioides Mediated Silver Nanoparticles.
  • ResearchGate. (2025). Study of the chemical composition, antioxidant activity and anti-inflammatory activity of essential oil from Vetiveria zizanioides.
  • ResearchGate. (n.d.). The Evaluation of the Antibacterial Activity of Vetiveria zizanioides (L.) Nash Grown in Giresun.
  • ScentSeeker. (n.d.). This compound.
  • Consensus. (n.d.). Does vetiver have anti-inflammatory effects in rheumatoid arthritis?.
  • Fraterworks. (n.d.). This compound 20326.
  • MySkinRecipes. (n.d.). This compound - Woody (Vetiver).
  • Behl, T., Sharma, A., Sharma, L., Sehgal, A., Zengin, G., Brata, R., ... & Bungau, S. (2021). Potential therapeutic effect of Chrysopogon zizanioides (Vetiver) as an anti-inflammatory agent. Environmental Science and Pollution Research, 28(22), 27599–27609. Retrieved from [Link]

  • Lu, W. C., Chen, C. L., & Wang, C. C. (2019). Chemical Composition, Antioxidant, and Antimicrobial Activities of Vetiveria zizanioides (L.) Nash Essential Oil Extracted by Carbon Dioxide Expanded Ethanol. Molecules, 24(10), 1899. Retrieved from [Link]

  • Efe, D. (2019). The Evaluation of the Antibacterial Activity of Vetiveria zizanioides (L.) Nash Grown in Giresun, Turkey. Alinteri Journal of Agriculture Sciences, 34(1), 21-24.
  • Lluch Essence. (n.d.). This compound (EX VETIVER HAITI).
  • Ventos. (n.d.). This compound ex Vetiver Haiti.

Sources

Introduction: The Essence of Vetiver and the Refinement of Vetiveryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Vetiveryl Acetate in Different Vetiver Oil Varieties

Vetiver oil, a highly valued essential oil in perfumery and aromatherapy, is extracted from the roots of the perennial grass Chrysopogon zizanioides (formerly Vetiveria zizanioides)[1][2]. Native to India, this plant is now cultivated across tropical and subtropical regions, including Haiti, Indonesia, and Réunion[1]. The oil is renowned for its deep, earthy, and woody aroma, a complexity derived from over 150 sesquiterpenoid constituents[3]. Its exceptional fixative properties, which prolong the longevity of other volatile fragrance components, make it a cornerstone in the fragrance industry, featured in a significant percentage of high-end perfumes[4][5].

While vetiver oil itself is a prized raw material, a semi-synthetic derivative, this compound, is often preferred in high-end perfumery for its cleaner, smoother, and more refined woody notes[6][7][8]. This compound is not a single compound but a complex mixture of esters produced by the acetylation of vetiverol, the sesquiterpene alcohol fraction of vetiver oil[9][10][11]. This transformation mellows the sometimes harsh, smoky, or raw earthy notes of the original oil, resulting in a more consistently velvety and crisp fragrance[7][10]. The final character of this compound is intrinsically linked to the chemical composition of the source vetiver oil, which varies dramatically based on its geographical origin.

This guide provides a detailed exploration of the chemical diversity of major vetiver oil varieties, the synthesis of this compound, the factors influencing its composition, and the analytical methodologies used for its characterization and quantification.

The Chemical Tapestry of Vetiver Oil: A Tale of Terpenoids

The olfactory signature of vetiver oil is dictated by a complex mixture of sesquiterpenes and their derivatives (alcohols, ketones, and esters)[1][12][13]. While over 100 constituents can be present, a few key compounds are considered markers for the oil's quality and origin[14][15]. These include khusimol, α-vetivone, and β-vetivone, which are often referred to as the "fingerprint" of the oil[14][15]. The relative abundance of these and other components gives rise to distinct chemotypes associated with different geographical locations.

Major Vetiver Oil Chemotypes

The geographical origin, including soil composition, climate, and cultivation practices, profoundly impacts the oil's chemical profile[14][16]. This leads to several distinct and recognized varieties in the fragrance industry.

  • Haitian Vetiver : Widely regarded as a benchmark for quality in fine perfumery, Haitian vetiver is known for its refined, smooth, and less smoky aroma with floral or fruity nuances[1][17]. It is typically rich in the sesquiterpene alcohol khusimol and the ketone β-vetivone[1][18]. The major components include khusimol (10-15%) and isovalencenol (10-12%)[19].

  • Javanese (Indonesian) Vetiver : This variety is characterized by a much smokier, harsher, and more intensely earthy aroma[1][18]. It is often used in industrial applications and cosmetics[1]. The smoky notes are attributed to its distinct sesquiterpene profile, and it generally has a better oil yield than other varieties[20]. Its major components are similar in range to Haitian vetiver, including khusimol and isovalencenol, but the overall olfactory impression is vastly different due to the presence of other trace compounds[20].

  • Indian Vetiver (Khus) : With a deep-rooted history in Ayurvedic and Unani traditions, Indian vetiver, or "khus," possesses a very deep, earthy, and often medicinal scent[1][18]. It tends to be richer in compounds like isovalencenol[1][21]. The chemical profile of South Indian vetiver oils has been shown to be comparable to Haitian oil, with high concentrations of khusimol (16.1-19.2%) and isovalencenol (5.6-6.9%)[21][22].

  • Réunion (Bourbon) Vetiver : Historically considered the "gold standard" in perfumery, this variety is known for its rich, well-rounded, and exceptionally fine aroma[1]. It is particularly noted for its high content of β-vetivone, which contributes to its prized fragrance profile[1].

Comparative Chemical Profile of Major Vetiver Oil Varieties

The following table summarizes the typical concentrations of key chemical constituents found in the primary varieties of vetiver oil. These values can fluctuate based on specific batches, distillation methods, and crop years.

ConstituentHaitian Vetiver (%)Javanese Vetiver (%)South Indian Vetiver (%)
Khusimol10 - 15[19]10 - 15[20]16.1 - 19.2[21]
Isovalencenol10 - 12[19]10 - 12[20]5.6 - 6.9[21]
α-Vetivone~4[19]~4[20]Variable, a key odorant[21][22]
β-Vetivone~4[19]~4[20]Variable, a key odorant[21][22]
Vetiselinenol4.91[23]High Content[1]3.7 - 5.9[21]

From Vetiverol to this compound: The Esterification Process

This compound is a semi-synthetic product derived from the natural alcohol fraction of vetiver oil, known as vetiverol[6][9]. The manufacturing process modulates the original scent of the essential oil, suppressing the harsher notes from the primary alcohols and allowing the characteristic odors of the ketones (like khusimone and vetivones) to become more prominent[7][11][24].

Synthesis Protocol

The core of this compound production is the esterification of vetiverol. This can be achieved through several methods, with the most common being chemical acetylation.

Step-by-Step Chemical Synthesis:

  • Isolation of Vetiverol (Optional): For higher-grade this compound, the vetiverol (the mixture of sesquiterpene alcohols) is first isolated from the crude vetiver oil via fractional distillation[5][10]. This removes the sesquiterpene hydrocarbons and ketones. Alternatively, the entire essential oil can be acetylated, which results in a different, though still valuable, product[10].

  • Acetylation Reaction: The vetiverol (or whole oil) is reacted with an acetylating agent, most commonly acetic anhydride[9][25][26]. Acetic acid can also be used[6].

  • Catalysis: The reaction is typically catalyzed by an acid, such as sulfuric acid or orthophosphoric acid, to promote the esterification[6][10][26].

  • Reaction Conditions: The reaction may be conducted at temperatures up to 120°C or at room temperature, depending on the chosen catalyst and process[25][26].

  • Purification: Following the reaction, the mixture is purified, often through distillation, to remove unreacted reagents, byproducts, and the catalyst, yielding the final this compound product.

It is crucial to understand that because vetiverol is a complex mixture of alcohols (with khusimol being a major component), the resulting this compound is also a complex mixture of the corresponding acetate esters, with khusimyl acetate being a primary constituent[6][9].

Synthesis Workflow Diagram

G cluster_input Raw Material cluster_process Processing Steps cluster_output Final Product vetiver_oil Crude Vetiver Oil distillation Fractional Distillation (Optional) vetiver_oil->distillation acetylation Acetylation Reaction (Acetic Anhydride + Catalyst) vetiver_oil->acetylation Direct Acetylation vetiverol Vetiverol (Alcohol Fraction) distillation->vetiverol purification Purification (e.g., Distillation) acetylation->purification vetiveryl_acetate This compound purification->vetiveryl_acetate vetiverol->acetylation

Caption: Workflow for the synthesis of this compound.

Key Factors Influencing Oil Composition and Quality

The final chemical profile of both vetiver oil and its derivative, this compound, is the culmination of numerous variables, from cultivation to extraction.

  • Harvesting and Root Preparation : The age of the vetiver roots at harvest is critical; they typically require 12 to 24 months to mature and develop the complex sesquiterpenes responsible for the oil's characteristic scent[1]. Once harvested, the roots are often dried before distillation. The handling and preparation of the roots post-harvest can significantly influence the final oil quality[4].

  • Distillation Method : Steam distillation is the primary method for extracting vetiver oil[1][4]. However, the parameters of this process play a vital role in the oil's composition.

    • Low-Pressure, Long-Duration Distillation : This gentle approach, which can last for many hours, is favored for producing high-quality oil for fine perfumery. It ensures that the valuable, high-boiling point sesquiterpenols (the precursors to this compound) are fully extracted[14][27].

    • High-Pressure, Short-Duration Distillation : A more aggressive commercial method that increases yield and speed but can extract harsher aromatic constituents, resulting in a smokier, lower-grade oil[27].

  • Biotechnological Advances : Recent research has explored enzymatic processes for synthesizing vetiveryl esters. Using enzymes like lipases as catalysts for the esterification process offers a more sustainable and potentially more selective alternative to traditional chemical synthesis[9][25][26].

Influencing Factors Diagram

G Origin Geographical Origin (Soil, Climate) VetiverOil Vetiver Oil Composition Origin->VetiverOil Cultivation Cultivation & Harvesting Cultivation->VetiverOil Distillation Distillation Method (Pressure, Duration) Distillation->VetiverOil Synthesis Acetylation Process (Chemical vs. Enzymatic) VetiverylAcetate This compound Profile Synthesis->VetiverylAcetate VetiverOil->Synthesis

Caption: Key factors influencing Vetiver Oil and this compound composition.

Analytical Workflow: Quantifying this compound

Accurate characterization and quantification of the components in both vetiver oil and this compound are essential for quality control and research. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this analysis.

Protocol: GC-MS Analysis of this compound
  • Sample Preparation :

    • Accurately weigh a sample of this compound.

    • Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a known concentration (e.g., 1 mg/mL).

    • Add an internal standard (e.g., n-alkane) for accurate quantification.

  • Gas Chromatography (GC) Conditions :

    • Injector : Set to a temperature of ~250°C. Inject 1 µL of the sample in split or splitless mode.

    • Carrier Gas : Use Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column : A non-polar or semi-polar capillary column (e.g., ZB-35 MS, DB-5ms; 30 m x 0.25 mm x 0.25 µm) is typically used to separate the sesquiterpenoid compounds.

    • Oven Temperature Program : Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 3-5°C/min) to elute the various components based on their boiling points.

  • Mass Spectrometry (MS) Conditions :

    • Ion Source : Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Scan a mass range from approximately 40 to 400 amu.

    • Detector : An electron multiplier detector is used to detect the ions.

  • Data Analysis :

    • Identification : Identify individual compounds by comparing their mass spectra to established libraries (e.g., NIST, Wiley) and by comparing their retention indices to published data.

    • Quantification : Calculate the concentration of each component by comparing its peak area to that of the internal standard.

For highly complex samples where co-elution is a problem, comprehensive two-dimensional gas chromatography (GC×GC-MS) provides significantly higher resolution and is increasingly used for detailed characterization of essential oils and their derivatives[11][24].

Analytical Workflow Diagram

G Sample Sample Preparation (Dilution & Internal Std) GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Detection) GC->MS Data Data Analysis (Identification & Quantification) MS->Data Report Compositional Report Data->Report

Caption: Standard GC-MS workflow for this compound analysis.

Conclusion and Future Directions

This compound stands as a testament to the elegant modification of natural materials to achieve a desired sensory profile. Its final character is not a singular entity but a reflection of the rich biodiversity and chemical variance found within the Chrysopogon zizanioides species. The choice of vetiver oil—be it the refined Haitian, the smoky Javanese, or the earthy Indian variety—serves as the foundational canvas upon which the character of the final this compound is painted.

Understanding the interplay between geographical origin, processing techniques, and synthesis methods is paramount for researchers and fragrance professionals. The continued application of advanced analytical techniques like GC×GC-MS will further unravel the complexities of its composition, linking specific molecules to olfactory attributes[24]. Furthermore, the advent of biotechnological synthesis routes using specific enzymes promises a future of more sustainable and potentially tailored vetiveryl esters, opening new avenues for innovation in the fragrance industry[9][25]. This detailed knowledge empowers the creation of novel and consistent fragrance ingredients, ensuring the legacy of vetiver's timeless aroma continues to evolve.

References

  • Vetiver oil (Haïti) (CAS N° 8016-96-4) - ScenTree. [Link]

  • This compound (CAS N° 84082-84-8) - ScenTree. [Link]

  • Analysing Vetiver Oil Quality, Grades, and Chemotypes From Different Regions. [Link]

  • Constituents of south Indian vetiver oils - PubMed. [Link]

  • A Comprehensive Review of Vetiver (Chrysopogon zizanioides) - Chemical Composition, Biological Properties, Cultivation. [Link]

  • Vetiver Oil: Composition & Benefits | PDF | Chemistry | Chemicals - Scribd. [Link]

  • A Review on Chemical Composition, Oil Quality, and Bioactivity of Vetiver Essential Oil. [Link]

  • A Review on Chemical Composition, Oil Quality, and Bioactivity of Vetiver Essential Oil. [Link]

  • Vetiver oil (Java) (CAS N° 8016-96-4) - ScenTree. [Link]

  • This compound ex Haiti - Perfume Extract. [Link]

  • Amazing Vetiver Essential Oil From Different Countries in 2025. [Link]

  • US20180148666A1 - Biotechnological manufacture of vetiveryl esters - Google P
  • Vetiver, Haiti - Organic EO | Eden Botanicals. [Link]

  • A Study on the Composition of Commercial Vetiveria zizanioides Oils from Different Geographical Origins. [Link]

  • Vetiver Haiti Oil - Premium Natural Ingredient for Perfumery - Scentspiracy. [Link]

  • Vetiver, Java EO | Eden Botanicals. [Link]

  • (PDF) Constituents of South Indian Vetiver Oils - ResearchGate. [Link]

  • Chemical composition of Vetiver root oil obtained by using GCMS analysis - Journal of Pharmacognosy and Phytochemistry. [Link]

  • WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google P
  • A Study on the Composition of Commercial Vetiveria zizanioides Oils from Different Geographical Origins | Request PDF - ResearchGate. [Link]

  • Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates: Molecular Identifications, Quantification of Constituents, Regulatory and Olfactory Considerations - ResearchGate. [Link]

  • Vetiver Oil Extraction : Low Pressure Vs High Pressure - Global Essential Oil. [Link]

  • Vetiver Essential Oil Distillation: Methods, Yield, and Quality Factors | Wikifarmer. [Link]

  • Development of process for purification of α and β-vetivone from Vetiver essential oil & Investigation of effects of heavy metals. [Link]

  • NOTES ON VETIVER AND OTHER ESSENTIAL OILS. [Link]

  • Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed. [Link]

  • Vetiver (Haiti): CAS number, Botanical name, & Compounds in GC-MS analysis - Scent.vn. [Link]

  • A Comprehensive Review of Vetiver (Chrysopogon zizanioides) - Chemical Composition, Biological Properties, Cultivation, and Applications - ResearchGate. [Link]

  • EXTRACTION OF ESSENTIAL OILS FROM VETIVER (VETIVERIA ZIZANIOIDES) GRASS - ResearchSpace. [Link]

  • Chemical Composition, Antioxidant, and Antimicrobial Activities of Vetiveria zizanioides (L.) Nash Essential Oil Extracted by Carbon Dioxide Expanded Ethanol - PubMed Central. [Link]

  • Vetiveria zizanioides: an approach to obtain essential oil variants via tissue culture - Research Collection. [Link]

  • Chemical composition of organic vetiver oil by GC/MS analysis - ResearchGate. [Link]

  • Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular. [Link]

  • OPINION ON this compound (fragrance ingredient) - European Commission. [Link]

  • chrysopogon_zizanioides_l._roberty [Tinkturenpresse]. [Link]

  • Vetivone and Khusimone— the Puzzling Vetiver Oil Components fragrance - Perfumer & Flavorist. [Link]

  • Khusimol – Knowledge and References - Taylor & Francis. [Link]

Sources

Methodological & Application

Application Note & Protocol Guide: Synthesis of Vetiveryl Acetate via Acetylation of Vetiverol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Olfactive Refinement of Vetiver

Vetiveryl acetate is a highly valued ingredient in the fragrance industry, prized for its smooth, woody, and sophisticated scent profile.[1][2] It is derived from vetiverol, a complex mixture of sesquiterpene alcohols that constitutes the primary odoriferous fraction of vetiver essential oil (Chrysopogon zizanioides).[3][4] The raw essential oil, while cherished for its earthy, rooty, and smoky notes, can sometimes present a harshness that is not universally desired in fine perfumery.

The process of acetylation chemically transforms the alcohol functional groups within vetiverol into their corresponding acetate esters.[2][5] This esterification mellows the sharp notes of the parent alcohols, resulting in a product that is cleaner, fresher, and possesses a unique dry-sweet, woody character with exceptional tenacity, making it an excellent fixative in fragrance compositions.[2][6][7] It is crucial to understand that "this compound" is not a single chemical entity but rather a complex mixture, reflecting the isomeric diversity of its parent material, vetiverol.[3][8] The final composition and olfactory profile can vary significantly depending on the geographical origin of the vetiver oil and the specific manufacturing process employed.[8]

This guide provides detailed protocols for two primary methods of synthesizing this compound: traditional acid-catalyzed chemical acetylation and modern, sustainable enzymatic acetylation. It further details the analytical methodologies required for comprehensive characterization and quality control of the final product.

The Chemistry of Acetylation: Mechanism and Rationale

The conversion of vetiverol to this compound is a classic esterification reaction. The most common industrial acetylating agent is acetic anhydride, (CH₃CO)₂O. The reaction involves the nucleophilic attack of the hydroxyl (-OH) group of a vetiverol molecule on one of the electrophilic carbonyl carbons of acetic anhydride.

The causality behind this choice is efficiency; acetic anhydride is highly reactive, and the reaction byproduct, acetic acid, is easily removed during workup. A catalyst is typically employed to increase the electrophilicity of the carbonyl carbon and accelerate the reaction rate.

Acetylation_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Vetiverol Vetiverol (R-OH) Tetrahedral Tetrahedral Intermediate Vetiverol->Tetrahedral Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Tetrahedral VetiverylAcetate This compound (R-OAc) Tetrahedral->VetiverylAcetate Collapse & Loss of Leaving Group AceticAcid Acetic Acid (Byproduct) Tetrahedral->AceticAcid Acetate Leaving Group (Protonated)

Caption: Mechanism of vetiverol acetylation using acetic anhydride.

Experimental Protocols: Synthesis Methodologies

Two distinct and field-proven methodologies are presented below. The choice of method depends on factors such as desired product classification ("synthetic" vs. "natural"), required equipment, and environmental considerations.

Protocol 1: Acid-Catalyzed Chemical Acetylation

This traditional method is robust and widely practiced, utilizing a strong acid catalyst to drive the reaction.[4] It is efficient but requires careful handling of corrosive materials and elevated temperatures.

3.1.1. Materials & Reagents

  • Vetiverol (or rectified Vetiver Oil rich in sesquiterpene alcohols)

  • Acetic Anhydride ((CH₃CO)₂O), ACS Grade

  • Orthophosphoric Acid (H₃PO₄) or anhydrous Sodium Acetate (NaOAc) as catalyst[5][9]

  • Toluene (if using NaOAc)[9]

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, fractional distillation apparatus.

3.1.2. Step-by-Step Procedure (using Orthophosphoric Acid)

  • Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, charge the vetiverol (1.0 molar equivalent).

  • Reagent Addition : Under constant stirring, slowly add acetic anhydride (1.5 to 2.0 molar equivalents). The reaction is often exothermic; addition should be controlled to maintain the temperature.

  • Catalyst Introduction : Add a catalytic amount of orthophosphoric acid (e.g., 0.1-0.5% by weight of the vetiverol) dropwise to the mixture.

  • Reaction Conditions : Heat the mixture to the target temperature. Industrial processes may operate up to 120°C, while some protocols specify room temperature.[5][9] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the vetiverol spot/peak. Reaction times can vary from 2 to 12 hours.

  • Workup - Quenching : Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into an ice-cold 5% sodium bicarbonate solution to neutralize the phosphoric acid and quench the excess acetic anhydride. Caution: CO₂ evolution will occur.

  • Workup - Extraction : Transfer the quenched mixture to a separatory funnel. If an organic solvent was not used in the reaction, add a suitable solvent like diethyl ether or ethyl acetate to extract the product. Wash the organic layer sequentially with 5% NaHCO₃ solution (until effervescence ceases), water, and finally with saturated brine.[10]

  • Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : The crude product is a pale yellow to amber viscous liquid.[9] For high purity, the crude this compound must be purified via fractional vacuum distillation to remove unreacted materials and high-boiling point impurities.[9][10]

Protocol 2: Lipase-Catalyzed Enzymatic Acetylation (Biocatalysis)

This "green chemistry" approach offers a sustainable alternative, operating under mild conditions and often with high selectivity.[6][11] It is particularly noted for its ability to selectively acetylate primary alcohols over more sterically hindered secondary and tertiary alcohols present in vetiverol.[11][12]

3.2.1. Materials & Reagents

  • Vetiverol (or Vetiver Oil)

  • Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica Lipase B, or Lipozyme® from Rhizomucor miehei)[13][14]

  • Acyl Donor: Acetic Anhydride or Vinyl Acetate[11][15]

  • An appropriate organic solvent (e.g., hexane, heptane, or solvent-free)[13]

  • Orbital shaker incubator, filtration apparatus, rotary evaporator.

3.2.2. Step-by-Step Procedure

  • Reaction Setup : In an Erlenmeyer flask, combine vetiverol (1.0 molar equivalent) and the chosen solvent (if not solvent-free).

  • Acyl Donor Addition : Add the acyl donor. Using vinyl acetate can drive the reaction to completion as the byproduct is volatile acetaldehyde. A molar ratio of 1:1 to 1:5 (vetiverol:acyl donor) may be used.[16]

  • Enzyme Introduction : Add the immobilized lipase. A typical enzyme loading is 5-10% by weight of the substrates.[11]

  • Reaction Conditions : Place the flask in an orbital shaker incubator set to a mild temperature, typically between 30°C and 50°C.[15][17] Allow the reaction to proceed for 24-72 hours. Monitor progress via GC.

  • Enzyme Recovery : Upon completion, the immobilized enzyme can be recovered for reuse by simple filtration. Wash the recovered enzyme with fresh solvent and dry under vacuum.

  • Workup and Purification : The filtrate contains the product. If acetic anhydride was used, a mild aqueous wash may be necessary. If vinyl acetate was used, the primary workup involves simply removing the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • Final Product : The resulting this compound is often of high purity and may not require distillation, which is a significant advantage of this method.

Comparative Analysis of Synthesis Methods

ParameterAcid-Catalyzed Chemical SynthesisLipase-Catalyzed Enzymatic Synthesis
Catalyst Orthophosphoric acid, Sodium acetate[5][9]Immobilized Lipase (e.g., Novozym® 435)[11]
Temperature Room Temperature to 120°C[5][9]30°C - 50°C[17]
Reaction Time 2 - 12 hours24 - 72 hours
Selectivity Low; acetylates most available alcoholsHigh; chemoselective for primary alcohols[11][12]
Workup Requires neutralization, washing, extraction[10]Minimal; filtration and solvent evaporation
Energy Input High (due to heating and distillation)Low
Byproducts Acetic acid, catalyst residuesAcetic acid or acetaldehyde (volatile)
Advantages Fast, well-established, high throughputMild conditions, reusable catalyst, high purity, sustainable[6]
Disadvantages Harsh conditions, corrosive reagents, energy-intensive purificationLonger reaction times, higher initial catalyst cost

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is critical. As a complex mixture, advanced chromatographic techniques are essential.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & QC Start Vetiverol + Acetic Anhydride Reaction Acetylation Reaction (Chemical or Enzymatic) Start->Reaction Purification Workup & Purification Reaction->Purification Product Final Product: This compound Purification->Product GCMS GC-MS / GCxGC-MS (Composition, Purity, Byproducts) Product->GCMS NMR NMR Spectroscopy (Structural Confirmation) Product->NMR HPTLC HPTLC (Quantification) Product->HPTLC Olfactory Olfactory Evaluation (Sensory Profile) Product->Olfactory

Caption: General experimental and analytical workflow for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary technique for analyzing this compound.[1] It separates the individual ester components and provides mass spectra for their identification. A successful synthesis is confirmed by the appearance of a cluster of new peaks corresponding to this compound isomers and a significant reduction or disappearance of the initial vetiverol alcohol peaks. Comprehensive two-dimensional GC (GCxGC-MS) offers even greater resolving power to better characterize the complex isomeric mixture.[6][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the formation of the acetate ester functional group. Key indicators in ¹H NMR include the appearance of a characteristic singlet for the acetyl methyl protons (-OCOCH₃) around δ 2.0-2.1 ppm and a downfield shift of the proton on the carbon bearing the newly formed ester group (H-C-OAc).[1][5]

  • High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC can be developed as a rapid and efficient method for the simultaneous quantification of the remaining alcohols and the formed acetates in the product mixture.[12]

Conclusion

The synthesis of this compound from vetiverol is a cornerstone reaction in fragrance chemistry, transforming a raw natural material into a refined and versatile ingredient. While traditional acid-catalyzed methods are effective and well-established, modern biocatalytic approaches using lipases present a compelling, sustainable alternative that offers mild reaction conditions and high selectivity. The choice of synthetic route directly impacts the final product's composition, olfactory profile, and classification. Rigorous analytical characterization using techniques such as GC-MS and NMR is not merely optional but mandatory for ensuring the quality, purity, and consistency of the final this compound product.

References

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

  • Tissandié, L., Brevard, H., Belhassen, E., Alberola, M., Meierhenrich, U., & Filippi, J. J. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations.
  • ResearchGate. (n.d.). Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates: Molecular Identifications, Quantification of Constituents, Regulatory and Olfactory Considerations. Retrieved from [Link]

  • Google Patents. (2016). WO2016193208A1 - Biotechnological manufacture of vetiveryl esters.
  • ResearchGate. (n.d.). Sustainable Manufacture of a Valuable Fragrance Ingredient: Lipase-Catalyzed Acylation of Vetiver Essential Oil and Chemoselectivity between Sesquiterpene Alcohols. Retrieved from [Link]

  • Google Patents. (2018). US20180148666A1 - Biotechnological manufacture of vetiveryl esters.
  • Perfumer & Flavorist. (n.d.). Progress in Essential Oils. Retrieved from [Link]

  • Elsevier. (n.d.). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular. Retrieved from [Link]

  • European Commission. (n.d.). OPINION ON this compound (fragrance ingredient). Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound distilled acetic acid esters with vetiver oil alcohols. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016981). Retrieved from [Link]

  • European Commission. (n.d.). Opinion on fragrance ingredient Acetylated Vetiver Oil - AVO (Vetiveria zizanioides root extract acetylated). Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Malodor Formation in Alcoholic Perfumes Containing this compound and Vetiver Oil. Retrieved from [Link]

  • Perfume Extract. (n.d.). This compound ex Haiti - Discover this beautiful Vetiver. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation of veratrole by acetic anhydride over Hβ and HY zeolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields. Retrieved from [Link]

  • YouTube. (2020). Acylation using an anhydride. Retrieved from [Link]

  • Artisanal Oud Community. (2023). Acetylation of cultivated oud oil. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • PubMed. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases. Retrieved from [Link]

Sources

Application Notes & Protocols: Industrial Production of Vetiveryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vetiveryl acetate is a highly valued ingredient in the fragrance industry, prized for its exceptionally smooth, sweet, and dry woody aroma.[1][2] Unlike many fragrance molecules that are single chemical entities, this compound is a complex mixture of sesquiterpenoid esters.[3][4] This complexity arises from its natural precursor, vetiver oil, which is itself a rich blend of sesquiterpene alcohols, collectively known as vetiverol. The industrial process of acetylation transforms these alcohols into their corresponding acetate esters, a critical modification that refines the raw oil's scent profile. This transformation masks some of the harsher, smoky notes of natural vetiver oil while enhancing its desirable woody and earthy characteristics, resulting in a more refined and versatile fragrance ingredient with excellent longevity.[1][3]

The final composition, and therefore the olfactory character, of this compound is highly dependent on the geographical origin of the vetiver oil (e.g., Haiti, Java, India), the specific fraction of the oil used, and the production method employed.[5][6] This guide provides a detailed overview of the primary industrial methods for producing this compound, offering insights into the causality behind process choices and providing detailed protocols for both traditional chemical synthesis and modern biocatalytic approaches.

Part 1: Raw Material Sourcing and Preparation

The journey to this compound begins with Vetiveria zizanioides (also known as Chrysopogon zizanioides), a perennial grass cultivated in tropical regions like Haiti, Indonesia, and India for its aromatic roots.[3]

  • Harvesting and Extraction : The essential oil is extracted from the plant's roots, typically through steam distillation.[3] The age of the roots and the duration of the distillation process are critical parameters that influence the final quality and yield of the oil.[6][7]

  • Precursor Isolation : Industrially, there are two primary starting points for acetylation:

    • Crude Vetiver Oil : The entire essential oil is used as the feedstock. This approach is more direct but can result in a less refined final product due to the acetylation of all alcohol components and potential side reactions.[2]

    • Vetiverol Fraction : The sesquiterpene alcohol fraction, known as vetiverol, is first isolated from the crude oil.[4] This is typically achieved through fractional distillation under high vacuum.[6] While this multi-step process is more labor-intensive and contributes to a higher cost, it allows for a more controlled acetylation and a higher quality final product.[1][2] The main alcohol component in vetiverol is Khusimol, which becomes the primary ester (Khusimyl acetate) in the final product.[2][4]

Part 2: Industrial Synthesis Methodologies

The conversion of vetiverol to this compound is an esterification reaction. Industry primarily relies on two distinct methodologies: traditional chemical acetylation and enzymatic biocatalysis.

Methodology A: Traditional Chemical Acetylation

This is the conventional and most established industrial method. It involves the reaction of vetiver oil or vetiverol with an acetylating agent, typically in the presence of a catalyst.

Causality and Experimental Choices:

  • Acetylating Agent : Acetic anhydride is the most common choice for industrial-scale production.[2][3][8][9] It is highly reactive and efficient, leading to favorable reaction kinetics. Acetic acid can also be used, but the reaction is an equilibrium process and generally requires more forcing conditions or the removal of water to drive it to completion.[1][4][10]

  • Catalyst : The choice of catalyst influences reaction time and temperature.

    • Acid Catalysts : Strong acids like sulfuric acid or orthophosphoric acid are effective at promoting the reaction, even at room temperature or slightly elevated temperatures (up to 120°C).[1][8][9] They protonate the carbonyl oxygen of the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack by the vetiverol alcohols.

    • Basic Catalysts : Sodium acetate can also be used, often requiring higher temperatures such as refluxing in a solvent like toluene.[8][9][11]

  • Purification : Post-reaction purification is critical. Crude products made without proper fractionation are often dark and possess an inferior odor.[2] The process involves neutralizing the acidic catalyst, washing to remove water-soluble impurities, and finally, fractional distillation to isolate the desired this compound esters from unreacted materials and byproducts.[2][12]

Workflow Diagram: Chemical Acetylation

cluster_0 Raw Material Preparation cluster_1 Acetylation Reaction cluster_2 Purification VetiverOil Vetiver Oil (from Steam Distillation) Fractionation Fractional Distillation (High Vacuum) VetiverOil->Fractionation Vetiverol Vetiverol (Alcohol Fraction) Fractionation->Vetiverol Reactor Reaction Vessel Vetiverol->Reactor CrudeProduct Crude this compound Reactor->CrudeProduct Reaction Mixture Reagents Acetic Anhydride + Catalyst (e.g., H₃PO₄) Reagents->Reactor Neutralize Neutralization (e.g., with NaHCO₃ soln) Wash Washing (Water/Brine) Neutralize->Wash FinalDistill Final Fractional Distillation Wash->FinalDistill PureProduct Purified this compound FinalDistill->PureProduct CrudeProduct->Neutralize

Caption: Workflow for traditional chemical synthesis of this compound.

Protocol 1: Industrial Chemical Acetylation using Acetic Anhydride

  • Reactor Setup : Charge a suitable glass-lined or stainless steel reactor with the vetiverol fraction. The reactor should be equipped with an agitator, temperature control system, and a reflux condenser.

  • Reagent Addition : Under agitation, slowly add the catalyst (e.g., a catalytic amount of orthophosphoric acid).

  • Acetylation : Begin the slow, controlled addition of acetic anhydride. The reaction is exothermic; maintain the temperature between 80-120°C.[8][9] The exact temperature depends on the catalyst and desired reaction rate.

  • Reaction Monitoring : Monitor the reaction progress using in-process controls, such as Gas Chromatography (GC), to determine the consumption of vetiverol. The reaction is typically continued for several hours until the desired level of conversion is achieved.

  • Quenching & Neutralization : Once complete, cool the reaction mixture. Slowly add water to quench any remaining acetic anhydride. Then, neutralize the mixture by washing with a dilute aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate) until the pH is neutral.

  • Washing : Perform several washes with water and then with brine to remove residual salts and water-soluble impurities.

  • Drying : Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, followed by filtration.

  • Fractional Distillation : Purify the final product by fractional distillation under reduced pressure. This step is crucial to remove any low-boiling fractions ("topping") and separate the desired this compound from high-boiling residues, yielding a product with a refined odor profile.[2]

Methodology B: Biocatalytic Synthesis (Enzymatic Acetylation)

A more modern and sustainable approach involves the use of enzymes, typically lipases, to catalyze the acetylation. This method offers significant advantages in terms of selectivity and environmental impact.

Causality and Experimental Choices:

  • Enzyme Selection : Lipases, such as Candida antarctica lipase B (CALB), are highly effective for this transformation.[8] These enzymes are often immobilized on a solid support (e.g., acrylic resin), which enhances their stability and allows for easy recovery and reuse, a key factor for industrial economic viability.[3]

  • Chemoselectivity : A major advantage of enzymatic synthesis is its high chemoselectivity. Lipases preferentially catalyze the acetylation of primary alcohols over secondary and tertiary alcohols.[3] This results in a final product with a unique chemical composition and a different, often more complex, olfactory profile compared to the product from chemical synthesis, as it retains the characteristics of the unreacted secondary and tertiary alcohols.[3][9]

  • Reaction Conditions : Enzymatic reactions proceed under much milder conditions (e.g., room temperature) compared to chemical methods.[8] This reduces energy consumption and minimizes the formation of degradation byproducts.

  • Solvent and Water Control : The reaction is often performed in a non-polar organic solvent like ethyl acetate, which can also act as the acyl donor.[8] Controlling the water content is critical, as excess water can lead to the hydrolysis of the ester product back to the alcohol and acetic acid, which negatively impacts yield and odor quality. The inclusion of a drying agent, such as 3Å molecular sieves, is beneficial to sequester water produced during the reaction.[8]

Workflow Diagram: Enzymatic Synthesis

cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Product Recovery VetiverOil Vetiver Oil Reactor Bioreactor VetiverOil->Reactor Solvent Solvent (e.g., Ethyl Acetate) Solvent->Reactor DryingAgent Drying Agent (Molecular Sieves) DryingAgent->Reactor Agitation Agitation (Orbital Shaker) Room Temperature Reactor->Agitation Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reactor Filtration Filtration Agitation->Filtration Reaction Mixture EnzymeRecovery Enzyme Recovery (for reuse) Filtration->EnzymeRecovery SolventRemoval Solvent Removal (Reduced Pressure) Filtration->SolventRemoval Filtrate Product This compound (Biocatalyzed) SolventRemoval->Product

Caption: Workflow for biocatalytic synthesis of this compound.

Protocol 2: Industrial Biocatalytic Acetylation

  • Substrate Preparation : Dissolve the vetiver oil in a suitable solvent, such as food-grade ethyl acetate, in a bioreactor. Add a drying agent, like 3Å molecular sieves (e.g., at a concentration of 10 g/L), to the mixture.[8]

  • Enzyme Addition : Add the immobilized lipase (e.g., Candida antarctica lipase on acrylic resin) to the mixture. A typical enzyme loading is around 30% by weight with respect to the vetiver oil.[8]

  • Incubation : Agitate the mixture at room temperature (e.g., 10°C to 40°C) using an orbital shaker or a low-shear impeller.[8]

  • Reaction Monitoring : Monitor the formation of this compound over time (e.g., 5 hours or more) using GC analysis.[8]

  • Enzyme Recovery : Once the reaction reaches the desired conversion, stop the agitation. Separate the immobilized enzyme from the reaction mixture by simple filtration.[8]

  • Enzyme Regeneration : Wash the recovered enzyme with a solvent like acetone, dry it under reduced pressure, and store it at low temperature for reuse in subsequent batches.[8]

  • Product Isolation : Remove the solvent from the filtrate under reduced pressure at a low temperature (e.g., 35°C) to obtain the final this compound product.[8] Further purification by distillation may be performed if required, but the high selectivity of the enzymatic process often yields a product of sufficient quality.

Part 3: Comparative Analysis of Production Methods

ParameterTraditional Chemical AcetylationBiocatalytic (Enzymatic) Synthesis
Selectivity Low; acetylates primary, secondary, and tertiary alcohols.High; chemoselective for primary alcohols.[3]
Reaction Conditions Harsh; high temperatures (up to 120°C) and strong acid/base catalysts.[8][9]Mild; room temperature and neutral pH.[8]
Byproducts Higher potential for side reactions and degradation products.Minimal byproducts due to high selectivity.
Energy Consumption High, due to heating and distillation requirements.Low, due to mild reaction conditions.
Catalyst Consumable strong acids or bases requiring neutralization.Reusable immobilized enzyme.[3]
Sustainability Relies on petrochemical-derived reagents and is energy-intensive.Considered a "green chemistry" approach; uses renewable biocatalysts.[13]
Final Product Profile A more uniform mixture of acetate esters.A unique mixture retaining unreacted secondary/tertiary alcohols, leading to a complex scent.[3][9]

Part 4: Analytical Quality Control

Due to its nature as a complex UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials) substance, rigorous analytical control is essential.[12] The composition can vary significantly based on the starting material and production method.[5]

  • Gas Chromatography (GC-FID) : The primary tool for routine quality control. It is used to determine the purity (ester content) and monitor the reaction progress by quantifying the disappearance of vetiverol and the appearance of this compound.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used for the identification of the individual components within the complex mixture. By comparing mass spectra with library data, specific sesquiterpene acetates, alcohols, and other constituents can be identified.[14][15]

  • Comprehensive Two-Dimensional Gas Chromatography (GC×GC) : This advanced technique provides significantly higher separation power than conventional GC.[3] It is an invaluable tool for in-depth characterization, allowing for the resolution of co-eluting compounds and providing a detailed fingerprint of the this compound composition.[3][13]

  • High-Performance Thin-Layer Chromatography (HPTLC) : A validated HPTLC method has been developed for the simultaneous quantitative determination of alcohols and acetates in vetiver oil and this compound, offering a rapid and efficient analytical option.[14][15]

References

  • Benchchem. (n.d.). This compound | 117-98-6.
  • Perfume Extract. (n.d.). This compound ex Haiti.
  • Google Patents. (2016). WO2016193208A1 - Biotechnological manufacture of vetiveryl esters.
  • ChemicalBook. (n.d.). This compound | 62563-80-8.
  • Google Patents. (2018). US20180148666A1 - Biotechnological manufacture of vetiveryl esters.
  • Perflavory. (n.d.). This compound.
  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8).
  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8).
  • European Commission. (n.d.). OPINION ON this compound (fragrance ingredient).
  • European Commission Public Health. (n.d.). Opinion on fragrance ingredient Acetylated Vetiver Oil - AVO (Vetiveria zizanioides root extract acetylated).
  • ResearchGate. (2025). Sustainable Manufacture of a Valuable Fragrance Ingredient: Lipase-Catalyzed Acylation of Vetiver Essential Oil and Chemoselectivity between Sesquiterpene Alcohols.
  • Arogreen. (n.d.). The Impact of this compound on the Flavors and Fragrances Industry.
  • ResearchGate. (2025). Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates.
  • The Vetiver Network International. (n.d.). Other Uses, and Utilization of Vetiver: Vetiver Oil.
  • PubMed. (2012). Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates.
  • The Good Scents Company. (n.d.). vetiver oil acetylated, 68917-34-0.
  • Lluch Essence. (n.d.). This compound ex Vetiver Haiti.

Sources

Application Notes and Protocols for the Purification of Vetiveryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Essence of Purity in Vetiveryl Acetate

This compound is not a single molecular entity but a complex and valuable fragrance ingredient derived from vetiver essential oil (Chrysopogon zizanioides). Its production involves the acetylation of the sesquiterpene alcohols ("vetiverol") naturally present in the oil.[1][2] The resulting product is prized in high-end perfumery for its smooth, sweet, and dry-woody notes, which are less harsh than those of the raw essential oil.[3][4][5]

The composition, and therefore the quality, of this compound can vary significantly based on the geographical origin of the vetiver oil and the specific acetylation process employed.[1] The crude reaction product invariably contains a mixture of desired vetiveryl esters, unreacted vetiverol, residual acidic reagents (e.g., acetic anhydride), catalysts, and non-alcoholic components of the original oil.[4][6] Purification is not merely a suggestion but a critical step to refine the olfactory profile, ensure stability, and meet the stringent quality standards required for cosmetic and fragrance applications. Inadequate purification results in a product with an inferior, harsh odor and potential for skin sensitization.[6][7][8][9]

This document provides detailed protocols for the purification of this compound, focusing on the underlying chemical principles to empower researchers and development professionals to adapt these techniques to their specific needs.

Section 1: Pre-Purification Workup: Neutralization and Washing

Causality: Before any thermal purification methods like distillation are employed, it is imperative to remove acidic catalysts and residual acetic acid or anhydride. At the high temperatures required for distillation, these acidic impurities can catalyze the reverse reaction (hydrolysis of the ester back to alcohol) or promote polymerization and degradation, leading to lower yields and the formation of new impurities.

This protocol utilizes a liquid-liquid extraction workup to neutralize and remove these water-soluble contaminants.

Protocol 1: Aqueous Wash and Neutralization

  • Initial Setup: Transfer the crude this compound reaction mixture to a separatory funnel of appropriate size (the funnel should not be more than 75% full). If the reaction was performed in a solvent, ensure the this compound is dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or toluene) before proceeding.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, approximately 20% of the organic layer volume.

    • Expert Insight: A weak base like sodium bicarbonate is used to neutralize acids without causing significant saponification (hydrolysis) of the desired this compound esters. Vent the separatory funnel frequently by inverting and opening the stopcock, as the neutralization reaction produces carbon dioxide gas, which will build pressure.

  • Extraction: Stopper the funnel and shake gently, inverting several times. Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the sodium bicarbonate wash (steps 2-3) until no more gas evolution is observed. This indicates that all acidic components have been neutralized.

  • Water Wash: Add deionized water (approx. 20% of the organic layer volume) to the separatory funnel. Shake and allow the layers to separate. Drain and discard the aqueous layer. This step removes any residual bicarbonate salts.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).

    • Expert Insight: The brine wash helps to break any emulsions that may have formed and reduces the solubility of water in the organic layer, initiating the drying process.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the agent no longer clumps together.

  • Solvent Removal: Decant or filter the dried solution to remove the drying agent. If a solvent was used, remove it under reduced pressure using a rotary evaporator. The resulting "washed" crude this compound is now ready for high-purity purification.

Section 2: Purification by Fractional Vacuum Distillation

Causality: Fractional distillation is the cornerstone technique for purifying this compound on a preparative scale.[6][10] It separates chemical compounds based on differences in their boiling points. Due to the high boiling point of this compound (approx. 286 °C at atmospheric pressure), performing the distillation under vacuum is essential.[6][11] Lowering the pressure significantly reduces the boiling point, allowing the compound to distill at a temperature that prevents thermal decomposition. A fractionating column provides a large surface area (in the form of theoretical plates) for repeated vaporization-condensation cycles, enabling a much finer separation of components with close boiling points than simple distillation.[12][13]

Workflow: Fractional Vacuum Distillation

G cluster_0 Process Flow cluster_1 Collected Fractions A Washed Crude This compound B Distillation Flask (Heat & Vacuum Applied) A->B C Fractionating Column (Vapor Separation) B->C D Condenser (Vapor to Liquid) C->D E Fraction Collector D->E F Fraction 1: Heads (Low-boiling impurities, residual solvents) E->F G Fraction 2: Heart (Pure this compound) E->G H Fraction 3: Tails (Unreacted Vetiverol, heavy byproducts) E->H

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Protocol 2: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask (or a cow-type adapter for collecting multiple fractions without breaking the vacuum). Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the washed and dried crude this compound and a magnetic stir bar or boiling chips to ensure smooth boiling. The flask should be no more than two-thirds full.

  • Initiating Vacuum: Start the cooling water flow through the condenser. Begin to slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Once the target vacuum is stable, begin heating the distillation flask using a heating mantle controlled by a variable transformer.

  • Collecting the "Heads": The first fraction to distill will be the "heads," containing any low-boiling point impurities. The temperature at the distillation head will rise and then stabilize. Collect this fraction in a separate receiving flask.

  • Collecting the "Heart": After the heads have been removed, the temperature at the distillation head may dip slightly before rising again and stabilizing at the boiling point of this compound at the working pressure. This is the main "heart" fraction. Switch to a clean receiving flask to collect the purified product.

    • Expert Insight: Collect the heart fraction over a narrow and stable temperature range. The collection rate should be slow and steady (e.g., 1-2 drops per second) to ensure optimal separation.

  • Collecting the "Tails": As the main product fraction nears completion, the temperature may fluctuate or begin to rise significantly. This indicates the start of the "tails," which contain higher-boiling impurities such as unreacted vetiverol. Switch to a third receiver to collect this fraction.

  • Shutdown: Once the tails fraction begins to distill or the distillation pot is nearly dry, turn off the heat and allow the system to cool completely. Slowly and carefully vent the apparatus to atmospheric pressure before turning off the vacuum pump.

  • Analysis: Analyze the collected fractions, especially the heart cut, using Quality Control methods (see Section 4) to confirm purity.

Data Presentation: Representative Distillation Fractions

FractionBoiling Range (at 5 mmHg)Refractive Index (n²⁰/D)Expected CompositionOlfactory Profile
Heads < 130 °CVariableResidual solvents, light sesquiterpenesSharp, non-characteristic
Heart 135 - 145 °C1.505 - 1.520[3][14]High-purity this compoundSweet, dry, woody, smooth
Tails > 150 °C> 1.520Unreacted Vetiverol, degradation productsHarsh, smoky, heavy woody

Section 3: High-Purity Fractionation by Flash Column Chromatography

Causality: For research-scale purification or the isolation of specific isomers, flash column chromatography offers superior separation power compared to distillation. This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase. This compound is moderately polar. It can be effectively separated from non-polar impurities (like sesquiterpene hydrocarbons), which elute quickly, and highly polar impurities (like unreacted vetiverol), which are strongly retained on the silica gel.[15]

Workflow: Column Chromatography Purification

G cluster_0 Chromatography Process cluster_1 Separated Fractions A Crude or Distilled This compound B Load Sample onto Silica Gel Column A->B C Elute with Solvent (Mobile Phase) B->C D Collect Fractions Sequentially C->D E Early Fractions (Non-polar Impurities) D->E F Middle Fractions (Pure this compound) D->F G Late Fractions (Polar Impurities, Vetiverol) D->G

Caption: Workflow for the purification of this compound by flash column chromatography.

Protocol 3: Flash Column Chromatography

  • Column Packing: Select a glass column of appropriate size. Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude or distilled this compound in a minimal amount of the mobile phase solvent. Carefully load the sample onto the top of the packed silica gel bed.

  • Elution: Begin passing the mobile phase through the column. A typical mobile phase is a mixture of a non-polar solvent and a slightly more polar solvent, such as n-hexane and ethyl acetate (e.g., 98:2 v/v).[15]

    • Expert Insight: The optimal solvent system should be determined beforehand using Thin-Layer Chromatography (TLC) to achieve good separation between the target compound and impurities. A gradient elution (gradually increasing the percentage of the polar solvent) can be used to speed up the process after the target compound has been collected.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitoring: Monitor the composition of the collected fractions using TLC. Spot each fraction onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under UV light or by staining (e.g., with a vanillin-sulfuric acid reagent).[15]

  • Combining Fractions: Once the analysis is complete, combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final purified product.

Section 4: Quality Control and Characterization

Post-purification analysis is essential to validate the success of the protocol.

  • Gas Chromatography (GC-FID/GC-MS): This is the definitive technique for assessing purity.[16] It provides quantitative data on the percentage of this compound and identifies any remaining impurities.

  • Refractive Index: A quick and reliable physical measurement. The refractive index of pure this compound should fall within a narrow, specified range (e.g., 1.505 to 1.520 @ 20°C).[3][14]

  • Organoleptic Evaluation: The final and most critical test for fragrance applications is the olfactory assessment by a trained perfumer to ensure the desired odor profile has been achieved.[3][5]

Section 5: Safety Precautions

This compound and the reagents used in its purification require careful handling in a well-ventilated area, preferably a fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

  • Skin Sensitization: this compound is classified as a skin sensitizer.[8][9] Avoid direct contact with the skin. In case of contact, wash thoroughly with soap and water.[7][17]

  • Handling: Avoid inhaling vapors.[8] Keep away from heat, sparks, and open flames.[8]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[7][18]

References

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8).
  • European Commission Scientific Committee on Consumer Safety. (2014). Opinion on this compound (fragrance ingredient). Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound.
  • The Perfumers Apprentice. (2019). SAFETY DATA SHEET this compound EX-JAVA.
  • PCW. (2023). VETYVERYLE ACETATE (ACETATE DE VETYVER) - Safety Data Sheet.
  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8) - Physico-chemical properties.
  • Indenta Chemicals. (n.d.). Material Safety Data Sheet this compound.
  • Pell Wall Perfumes. (2020). SAFETY DATA SHEET this compound - ex-Haiti.
  • ChemicalBook. (n.d.). This compound CAS#: 62563-80-8.
  • Aromatic Ingredients. (2025). Vetikol Acetate - Material Safety Data Sheet (MSDS).
  • ResearchGate. (2018). Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates. Retrieved from [Link]

  • Perfume Extract. (n.d.). This compound ex Haiti.
  • Ventós. (n.d.). This compound ex Vetiver Haiti.
  • The Good Scents Company. (n.d.). This compound distilled acetic acid esters with vetiver oil alcohols.
  • National Institutes of Health, PubChem. (n.d.). Vetivert acetate. Retrieved from [Link]

  • PubMed. (2012). Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates. Retrieved from [Link]

  • Perflavory. (n.d.). This compound.
  • Lluch Essence. (n.d.). This compound (EX VETIVER HAITI).
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Scientific Research Publishing. (2012). Paillat, L., et al. (2012) Purification of Vetiver Alcohols and Esters for Quantitative High-Performance Thin-Layer Chromatography Determination in Haitian Vetiver Essential Oils and Vetiver Acetates. Retrieved from [Link]

  • Google Patents. (2016). WO2016193208A1 - Biotechnological manufacture of vetiveryl esters.

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of Vetiveryl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Comprehensive Characterization of Vetiveryl Acetate

A Detailed GC-MS Protocol for Quality Control and Compositional Analysis

Abstract

This compound is a highly valued fragrance ingredient, prized for its crisp, sweet, and dry-woody notes.[1][2] Unlike a single chemical entity, it is a complex mixture derived from the chemical modification of natural vetiver essential oil. This complexity presents a significant analytical challenge, as the final product's aroma profile and quality are directly dependent on the source of the vetiver oil and the specific acetylation process employed. This application note presents a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed for the detailed compositional analysis and quality control of this compound. We will delve into the causality behind the methodological choices, from sample preparation to data interpretation, providing researchers and quality control professionals with a reliable framework for characterizing this intricate substance.

The Analytical Challenge: Deconstructing a Complex Mixture

This compound is not defined by a single CAS number but several, reflecting its variable nature.[3][4] It is manufactured either by acetylating the crude vetiver essential oil or by first isolating the sesquiterpene alcohols (collectively known as vetiverol) and then performing the acetylation.[1][3] This process converts the primary alcohols, such as khusimol, into their corresponding, less harsh, and more refined acetate esters.

The analytical goal is therefore not to identify a single peak, but to generate a detailed chemical fingerprint. This fingerprint should allow the analyst to:

  • Confirm the presence of the desired sesquiterpene acetates.

  • Identify and semi-quantify unreacted vetiver alcohols.

  • Detect other constituents from the original oil, such as sesquiterpenes and ketones.

  • Assess batch-to-batch consistency and ensure adherence to quality standards.

The inherent complexity, with potentially over 150 constituents, makes GC-MS the ideal analytical tool, providing both the chromatographic separation needed to resolve the components and the mass spectrometric data required for their identification.[5]

Logical Framework: From Raw Material to Final Product

The composition of this compound is intrinsically linked to its starting material, Vetiver oil. Understanding this relationship is key to interpreting the final chromatogram.

cluster_0 Vetiver Essential Oil (Source) cluster_1 Manufacturing Process cluster_2 This compound (Final Product) VET_OIL Complex Mixture: - Sesquiterpene Alcohols (Vetiverol) - Sesquiterpenes - Ketones (Vetivones) PROCESS Acetylation (Acetic Anhydride) VET_OIL->PROCESS Input Material VET_ACETATE Target Mixture: - Sesquiterpene Acetates (Primary) - Unreacted Alcohols (Residual) - Other Carryover Components PROCESS->VET_ACETATE Chemical Conversion

Caption: Relationship between Vetiver oil and this compound.

Detailed Analytical Protocol

This protocol is optimized for the separation and identification of sesquiterpenoids and their derivatives characteristic of this compound.

Sample Preparation and Reagents

The primary objective of sample preparation is to dilute the viscous oil to a concentration suitable for GC injection, preventing column overload and ensuring sharp, symmetrical peaks.

Reagents and Materials:

  • This compound Sample

  • Dichloromethane (DCM), GC Grade or equivalent high-purity solvent

  • 2 mL Autosampler Vials with Septa Caps

  • Calibrated Micropipettes

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh 10 mg of the this compound sample into a clean 10 mL volumetric flask.

  • Dilution: Dissolve the sample and bring it to volume with Dichloromethane to create a 1000 µg/mL (1000 ppm) stock solution.

  • Working Solution: Transfer approximately 1.5 mL of the stock solution into a 2 mL autosampler vial.

  • Blank Preparation: Fill a separate vial with Dichloromethane to be run as a solvent blank, ensuring no carryover or solvent contamination.

Causality: A concentration of 1000 ppm is chosen as it typically falls within the linear dynamic range of the MS detector for major constituents without causing saturation. Dichloromethane is an excellent solvent for the relatively nonpolar sesquiterpenoids and is highly volatile, ensuring it does not interfere with the early-eluting compounds in the chromatogram.

GC-MS Instrumentation and Parameters

The following parameters have been established to provide excellent resolution for the complex suite of compounds found in this compound.

Table 1: Gas Chromatography (GC) Parameters

Parameter Setting Rationale
GC System Agilent 8890 or equivalent Provides robust and reproducible performance.
Injector Splitless Mode, 1.0 µL injection Ensures maximum transfer of analytes to the column, crucial for detecting trace components.
Injector Temp. 250 °C Facilitates rapid volatilization of high-boiling-point sesquiterpenoids without thermal degradation.
Carrier Gas Helium, Constant Flow Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min Optimal flow rate for a 0.25 mm i.d. column, balancing speed and resolution.
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film A mid-polarity column offering excellent selectivity for a wide range of terpenes, esters, and alcohols.

| Oven Program | 70 °C (hold 2 min), then ramp 5 °C/min to 280 °C (hold 10 min) | The initial hold allows for solvent focusing. The slow ramp rate is critical for separating the many isomeric and closely related sesquiterpenoid compounds. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting Rationale
MS System Agilent 5977 MSD or equivalent A sensitive and reliable single quadrupole mass spectrometer.
MS Source Temp. 230 °C Standard temperature to ensure proper ionization and minimize source contamination.
MS Quad Temp. 150 °C Standard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique that produces repeatable, library-searchable fragmentation patterns.
Electron Energy 70 eV The universal standard for EI, ensuring that generated spectra are comparable to commercial libraries.
Mass Scan Range 40 - 450 m/z Covers the expected mass range of sesquiterpenoid compounds (M.W. ~204) and their acetate esters (M.W. ~262) and their characteristic fragments.

| Solvent Delay | 5 min | Prevents the high-intensity solvent peak from entering the mass spectrometer, preserving the filament and detector. |

Data Analysis and Interpretation Workflow

Analyzing the data from a this compound run is a systematic process of identifying key markers and assessing the overall profile.

Caption: Step-by-step workflow for GC-MS data analysis.

Peak Identification and Verification

Each integrated peak in the Total Ion Chromatogram (TIC) represents at least one compound. Identification relies on its mass spectrum.

  • Mass Spectral Library Search: The primary method for identification is to compare the experimentally obtained mass spectrum of a peak against reference spectra in established commercial libraries.[6][7][8] The National Institute of Standards and Technology (NIST) and Wiley libraries are industry standards containing hundreds of thousands of EI spectra.[8][9][10] A high match factor (typically >800/1000) suggests a probable identification.

  • Fragmentation Pattern Analysis: For key compounds, a manual inspection of the fragmentation pattern is advised. Sesquiterpene acetates often show a characteristic neutral loss of acetic acid (60 Da) from the molecular ion.

  • Retention Index (RI): While not mandatory for routine QC, calculating and comparing Linear Retention Indices (LRI) with literature values provides a much higher degree of confidence in the identification, as it is independent of many instrumental variations.

Interpreting the this compound Profile

A typical chromatogram will not be simple. The analyst should look for specific classes of compounds:

  • Main Constituents (The Acetates): A cluster of major peaks corresponding to various isomeric sesquiterpene acetates. The most significant of these will be derivatives of the primary alcohols of the source vetiver oil.

  • Residual Alcohols: Smaller, earlier-eluting peaks corresponding to unreacted vetiverol (e.g., khusimol). The ratio of acetates to alcohols is a critical quality parameter.

  • Carryover Sesquiterpenes & Ketones: Components like α-vetivone and β-vetivone may also be present, which contribute significantly to the overall scent profile.[5]

Semi-Quantitative Analysis

Without certified reference standards for every single component, true quantification is impractical. However, a highly useful semi-quantitative assessment can be made using the relative peak area percentage.

Relative % Area = (Individual Peak Area / Total Area of All Peaks) x 100

This calculation allows the analyst to:

  • Estimate the total ester content by summing the relative areas of all identified acetate peaks.

  • Monitor the level of residual alcohols.

  • Compare the chemical fingerprint of different batches to ensure consistency.

Conclusion

The GC-MS method detailed in this application note provides a comprehensive and reliable approach for the chemical characterization of this compound. By employing the specified parameters and data analysis workflow, researchers, formulators, and quality control analysts can move beyond a simple "pass/fail" analysis. This protocol enables a deep understanding of the product's composition, allowing for rigorous quality control, authentication of sourcing, and ensuring the consistency of its desirable fragrance profile. The causality-driven approach ensures that analysts can not only follow the protocol but also understand the critical parameters that ensure its success.

References

  • Wiley Registry of Mass Spectral Data 2023. Wiley Science Solutions. [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. Wiley Science Solutions. [Link]

  • NIST 23 Mass Spectral Library. National Institute of Standards and Technology. [Link]

  • This compound (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate. The Good Scents Company. [Link]

  • NIST Mass Spectral Library. Diablo Analytical. [Link]

  • OPINION ON this compound (fragrance ingredient). European Commission Scientific Committee on Consumer Safety. [Link]

  • This compound. The Perfumers Apprentice. [Link]

  • This compound (CAS N° 84082-84-8). ScenTree. [Link]

  • NOTES ON VETIVER AND OTHER ESSENTIAL OILS. Washington State University. [Link]

  • A Review on Chemical Composition, Oil Quality, and Bioactivity of Vetiver Essential Oil. MDPI. [Link]

  • Chemical Composition of Vetiver. Reddit. [Link]

Sources

Unraveling the Complexity of Vetiveryl Acetate: A Comprehensive Guide to GCxGC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Vetiveryl Acetate

This compound, a highly valued ingredient in the fragrance industry, is prized for its sophisticated and tenacious woody-earthy aroma.[1] Unlike a single chemical entity, this compound is a complex mixture of sesquiterpenoid esters.[2] It is produced through the acetylation of vetiverol, which itself is a complex blend of sesquiterpene alcohols derived from vetiver essential oil.[2][3] This inherent complexity, rich with structural and stereoisomers that often exhibit similar boiling points and mass spectra, presents a significant analytical challenge for conventional one-dimensional gas chromatography (GC), where co-elution often hinders accurate identification and quantification.[2][4]

Comprehensive two-dimensional gas chromatography (GCxGC) emerges as a powerful solution, offering vastly superior separation power and enhanced sensitivity.[2][5][6] By employing two columns with different stationary phases, GCxGC distributes analytes across a two-dimensional plane, effectively resolving compounds that would otherwise overlap in a single-dimension separation.[2][5] This application note provides a detailed protocol and expert insights for the robust analysis of this compound using GCxGC coupled with Flame Ionization Detection (FID) and Time-of-Flight Mass Spectrometry (TOF-MS), empowering researchers and quality control analysts to achieve unparalleled characterization of this intricate fragrance ingredient.

The Power of Orthogonal Separation: Why GCxGC is Essential

The core principle of GCxGC lies in the concept of orthogonal separation , where the two columns separate compounds based on different physicochemical properties. Typically, a non-polar primary column separates analytes based on their volatility (boiling point), while a polar secondary column provides a separation based on polarity.[7][8][9] This dual separation mechanism is the key to resolving the complex isomeric mixture of this compound.[2]

The enhanced peak capacity of GCxGC not only allows for the separation of a greater number of components but also significantly improves the signal-to-noise ratio, enabling the detection and identification of minor constituents that might otherwise be lost in the baseline noise of a 1D-GC chromatogram.[6][10]

Experimental Workflow: A Step-by-Step Protocol

This protocol outlines a validated approach for the analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the methodology.

Sample Preparation

Given the nature of this compound as a fragrance ingredient, minimal sample preparation is typically required.

  • Protocol:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dilute the sample in 1 mL of a suitable solvent (e.g., ethyl acetate or hexane). A dilution factor of 1:100 is a good starting point.

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to a 2 mL autosampler vial for analysis.

  • Rationale: Dilution is crucial to avoid column overloading and detector saturation, which can lead to peak distortion and inaccurate quantification. The choice of solvent should be based on its volatility and inertness towards the analytes.

GCxGC System Configuration

The heart of the analysis lies in the precise configuration of the GCxGC system.

The choice of the column set is paramount for achieving orthogonal separation. A "normal" phase column set, consisting of a non-polar primary column and a polar secondary column, is almost universally preferred for essential oil analysis.[7][8][9]

  • Primary Column (¹D): A non-polar column, such as a DB-1ms or Rxi-5Sil MS (polydimethylsiloxane with 5% phenyl substitution), is recommended.

    • Dimensions: 30 m length x 0.25 mm internal diameter (i.d.) x 0.25 µm film thickness.

  • Secondary Column (²D): A polar column, such as a wax-based phase (e.g., MEGA-WAX HT) or a mid-polar phase like a 50% phenyl-methylpolysiloxane (e.g., DB-17ms), provides the necessary orthogonal separation mechanism.[7][8][11]

    • Dimensions: 1-2 m length x 0.1-0.15 mm i.d. x 0.1-0.15 µm film thickness.

  • Rationale: The non-polar primary column separates the sesquiterpenoid esters primarily by their boiling points. The eluent is then transferred to the polar secondary column, which separates them based on their polarity, effectively resolving isomers. The shorter length and smaller diameter of the secondary column are essential for the rapid separations required in GCxGC.[11]

The modulator is a critical component that traps small, sequential portions of the effluent from the primary column and re-injects them as sharp pulses onto the secondary column.[11] Both thermal and flow-based modulators can be employed.

  • Thermal Modulation: Utilizes a cooling mechanism (e.g., liquid nitrogen or cryogen-free coolers) to trap analytes, followed by a rapid heating pulse for re-injection.[12] This technique generally produces the narrowest peaks, leading to the highest sensitivity.[10][12]

  • Flow Modulation: Employs switching valves and differential gas flows to transfer analytes to the secondary column.[12][13] This method is often simpler to operate and does not require cryogens.[12]

  • Typical Modulation Period: 4-8 seconds.

  • Rationale: The modulation period must be carefully optimized. It needs to be short enough to adequately sample the peaks eluting from the first dimension (ideally 3-4 modulations across a peak) but long enough to allow for the separation to complete in the second dimension.

Instrumental Parameters

The following table summarizes the recommended starting parameters for the GCxGC-FID/TOF-MS analysis of this compound.

ParameterValueRationale
Inlet
Injection ModeSplit (e.g., 100:1)Prevents column overloading and ensures sharp initial peak shapes.
Injection Volume1 µLA standard volume for GC analysis.
Inlet Temperature250 °CEnsures complete vaporization of the sample without thermal degradation.
Oven Program
Initial Temperature60 °C (hold for 2 min)Allows for proper focusing of analytes at the head of the column.
Ramp Rate3-5 °C/minA controlled ramp rate is crucial for achieving good separation in the first dimension.
Final Temperature280 °C (hold for 5 min)Ensures elution of all sesquiterpenoid esters.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Modulator
Modulation Period6 secondsA good starting point for balancing sampling of the ¹D peak and separation in the ²D.
Hot Pulse Duration300-500 ms (for thermal modulators)Ensures rapid and complete transfer of trapped analytes.
Detectors
FID Temperature300 °CPrevents condensation of analytes in the detector.
TOF-MS Transfer Line280 °CMaintains analytes in the gas phase as they enter the mass spectrometer.
TOF-MS Ion Source230 °CStandard temperature for electron ionization.
Mass Range40-400 m/zCovers the expected mass fragments of sesquiterpenoid esters.
Acquisition Rate100-200 HzHigh acquisition rates are necessary to accurately define the very narrow peaks produced in GCxGC.[11]
Data Analysis

Specialized software is required to process the three-dimensional data generated by GCxGC-MS (retention time ¹D, retention time ²D, and mass-to-charge ratio).

  • Peak Identification:

    • Mass Spectral Library Matching: Compare the acquired mass spectra against commercial libraries (e.g., NIST, Wiley).

    • Linear Retention Indices (LRI): Calculate and compare LRIs with literature values for increased confidence in identification.[11][14] This is particularly important for distinguishing between isomers with similar mass spectra.

  • Quantification:

    • FID for Relative Quantification: Due to its uniform response factor for hydrocarbons, the FID is well-suited for area percent quantification.

    • Internal Standard Method: For absolute quantification, the use of an internal standard is recommended. A detailed validation of the quantitative method should be performed, assessing parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ).[15][16][17]

Visualizing the Separation: GCxGC Workflow and Data

To better illustrate the experimental process and the resulting data, the following diagrams and tables are provided.

GCxGC_Workflow cluster_sample Sample Introduction cluster_separation GCxGC Separation cluster_detection Detection & Analysis Injector Injector (250°C) Column1D ¹D Column (Non-polar, 30m) Injector->Column1D Sample This compound (in solvent) Sample->Injector Modulator Modulator (Thermal or Flow) Column1D->Modulator Volatility Separation Column2D ²D Column (Polar, 1-2m) Modulator->Column2D Pulsed Injection Splitter Flow Splitter Column2D->Splitter Polarity Separation FID FID Splitter->FID TOFMS TOF-MS Splitter->TOFMS Data Data System (2D Chromatogram) FID->Data TOFMS->Data GCxGC_Principle Principle of GCxGC Separation cluster_1D First Dimension Separation (Volatility) cluster_Modulation Modulation cluster_2D Second Dimension Separation (Polarity) A_1D Peak A B_1D Peak B Modulator Modulator A_1D->Modulator C_1D Peak C B_1D->Modulator C_1D->Modulator A1_2D A1 Modulator->A1_2D A2_2D A2 Modulator->A2_2D B_2D B Modulator->B_2D C1_2D C1 Modulator->C1_2D C2_2D C2 Modulator->C2_2D

Caption: Conceptual diagram of GCxGC separation.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The combination of high-resolution mass spectrometry for identification and the use of a flame ionization detector for robust quantification provides a dual-detection system that enhances confidence in the results. [5][18]Furthermore, the systematic use of linear retention indices provides an additional layer of confirmation for compound identification, reducing the reliance on mass spectral matching alone. [11][14]For quantitative applications, adherence to established validation protocols, such as those from Eurachem/CITAC, is strongly recommended to ensure the accuracy and reliability of the data. [16]

Conclusion

Comprehensive two-dimensional gas chromatography is an indispensable technique for the in-depth characterization of complex fragrance ingredients like this compound. [19][20]The superior separation power of GCxGC allows for the resolution of isomeric sesquiterpenoid esters that are intractable by conventional GC methods. [2][4]By following the detailed protocol and understanding the rationale behind the experimental choices outlined in this application note, researchers, scientists, and drug development professionals can achieve accurate and reliable qualitative and quantitative analysis of this compound, ensuring product quality and consistency.

References

  • Selection of Columns for GCxGC Analysis of Essential Oils. (2010). LCGC International. [Link]

  • Selection of Columns for GC GC Analysis of Essential Oils. Today Science Kft. [Link]

  • Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC). (2025). Agilent. [Link]

  • Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS). (2019). PubMed. [Link]

  • Selection of columns for GCxGC analysis of essential oils. (2023). UTAS Research Repository. [Link]

  • This compound (CAS N° 84082-84-8). ScenTree. [Link]

  • GCxGC with parallel MS and FID detection for improved analysis of fragrances. SRA Instruments. [Link]

  • Analysis of Essential Oils Using a Comprehensive GCxGC with a Reverse Flow Modulator Combined with High Resolution GC/MS. Agilent. [Link]

  • GC x GC With Flow Modulation: A Simple Approach to Resolving Complex Mixtures. (2019). Chromtech. [Link]

  • Citrus oil sesquiterpenes: Multi-GC method characterisation. (2015). Wiley Analytical Science. [Link]

  • Showing Compound this compound (FDB016981). FooDB. [Link]

  • Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry as a Tool for the Untargeted Study of Hop and Their Metabolites. (2024). MDPI. [Link]

  • Selection of Columns for GCXGC Analysis of Essential Oils | Request PDF. ResearchGate. [Link]

  • Identification, quantitation and method validation for the analysis of suspected allergens in fragrances by Comprehensive two-dimensional Gas Chromatography coupled with quadrupole Mass Spectrometry (GCxGC-qMS) and with Flame Ionization Detection (GCxGC-FID). University of Turin. [Link]

  • GCxGC-FID for Qualitative and Quantitative Analysis of Perfumes. LCGC International. [Link]

  • Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates: Molecular Identifications, Quantification of Constituents, Regulatory and Olfactory Considerations. ResearchGate. [Link]

  • Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. (2018). PubMed. [Link]

  • FLUX™ GCxGC. Image Science. [Link]

  • Vetivert acetate | C17H26O2. PubChem. [Link]

  • Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. (2020). SciSpace. [Link]

  • Improving Quality Control of Essential Oils With GC×GC–TOF-MS and “Soft” Ionization. (2015). Chromatography Today. [Link]

  • Comparison of Thermal and Flow-Based Modulation in Comprehensive Two-Dimensional Gas Chromatography—Time-of-Flight Mass Spectrometry (GC × GC-TOFMS) for the Analysis of Base Oils. MDPI. [Link]

  • Chapter 3: Methods for essential oil analysis. University of Pretoria. [Link]

  • Comparing Detectability: Thermally Modulated GCxGC vs 1D GC. LECO Corporation. [Link]

  • Identification, quantitation and method validation for the analysis of suspected allergens in fragrances by comprehensive two-dimensional gas chromatography coupled with quadrupole mass spectrometry and with flame ionization detection | Request PDF. ResearchGate. [Link]

  • This compound (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate. The Good Scents Company. [Link]

  • GCxGC-FID for Qualitative and Quantitative Analysis of Perfumes | Request PDF. ResearchGate. [Link]

  • Comprehensive two-dimensional gas chromatography for determination of the terpenes profile of blue honeysuckle berries. PubMed. [Link]

  • Application of Comprehensive Two‐Dimensional Gas Chromatography (GC×GC) to the Qualitative Analysis of Essential Oils | Request PDF. ResearchGate. [Link]

  • Comprehensive two-dimensional gas chromatography– time-of-flight mass spectrometry for the analysis of volatile components in Neroli essential oil. Mathnet.RU. [Link]

  • Chemical composition of Vetiver root oil obtained by using GCMS analysis. (2018). Journal of Pharmacognosy and Phytochemistry. [Link]

  • GC-MS analyses and bioactivities of essential oil obtained from the roots ofChrysopogon zizanioides (L.). (2021). TÜBİTAK Academic Journals. [Link]

  • Chemical composition of organic vetiver oil by GC/MS analysis. ResearchGate. [Link]

  • Qualitative and quantitative analysis of vetiver essential oils by comprehensive two-dimensional gas chromatography and comprehensive two-dimensional gas chromatography/mass spectrometry. (2013). PubMed. [Link]

  • Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular. Elsevier. [Link]

  • OPINION ON this compound (fragrance ingredient). European Commission. [Link]

  • Joe Binkley: GC×GC-TOFMS/FID setup for qualitative and quantitative fragrance analysis (MDCW 2023). (2023). YouTube. [Link]

Sources

Vetiveryl Acetate: A Reference Standard for Complex Sesquiterpene Analysis in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract: This document provides a comprehensive guide to the use of vetiveryl acetate as a reference standard in analytical chemistry. Given its nature as a complex mixture of sesquiterpenoid esters, this compound presents unique challenges and opportunities for the quality control and characterization of essential oils and fragrance ingredients. This guide details the rationale behind its use, protocols for its characterization and quantification using gas chromatography (GC), and best practices for ensuring data integrity through proper method validation.

Introduction: The Analytical Challenge of this compound

This compound is not a single chemical entity but a complex reaction product resulting from the acetylation of vetiver oil or its isolated sesquiterpene alcohol fraction, known as vetiverol.[1][2][3] The composition of this compound is highly variable and depends on the geographical origin of the Vetiveria zizanioides plant, the distillation process of the essential oil, and the specific acetylation method employed.[3] This inherent complexity, with potentially over 100 constituents, makes its analysis challenging.[3] However, it is this well-characterized complexity that also makes it an invaluable reference material for the analysis of other complex natural products, particularly in the fragrance and flavor industries.

The use of this compound as a reference standard allows analytical chemists to:

  • Qualitatively benchmark the chromatographic profile of unknown samples.

  • Quantitatively determine the total acetate content or the concentration of specific marker compounds within a sample.

  • Validate the performance of analytical instrumentation and methods for the analysis of complex sesquiterpene mixtures.

This application note will focus on the use of Gas Chromatography with Flame Ionization Detection (GC-FID) for routine quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for detailed characterization.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of the this compound reference standard is paramount for its proper handling and use.

PropertyValueSource
Appearance Pale yellow to amber viscous liquid[4]
Odor Woody, sweet, dry[4]
Boiling Point ~286 °C[1]
Solubility Soluble in ethanol and other organic solvents; insoluble in water.[4]
Primary Analytical Techniques GC-FID, GC-MS, Comprehensive Two-Dimensional GC (GCxGC)[5][6]

Diagram 1: Logical Workflow for this compound Reference Standard Utilization

G cluster_0 Characterization of Reference Standard cluster_1 Quantitative Method Development cluster_2 Method Validation cluster_3 Sample Analysis char_gcms GC-MS Analysis for Component Identification prep_std Preparation of Stock and Calibration Standards char_gcms->prep_std char_purity Purity Assessment (e.g., % Total Area by GC-FID) char_purity->prep_std linearity Linearity & Range prep_std->linearity prep_is Preparation of Internal Standard (IS) Solution sample_prep Sample Preparation prep_is->sample_prep gc_fid_method GC-FID Method Optimization gc_fid_method->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq lod_loq->sample_prep quant_analysis Quantitative Analysis by Validated GC-FID Method sample_prep->quant_analysis

Caption: Workflow for utilizing this compound as a reference standard.

Experimental Protocols

Protocol 1: Qualitative Characterization by GC-MS

This protocol outlines the methodology for identifying the major constituents of the this compound reference standard.

Objective: To obtain a detailed chemical profile of the this compound reference standard, identifying its major sesquiterpene acetate components and other significant constituents.

Materials:

  • This compound Reference Standard

  • Hexane (or other suitable solvent, HPLC grade)

  • GC-MS system with a mass spectral library (e.g., NIST, Wiley)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane. This results in a concentration of approximately 1 mg/mL.

  • Instrumental Parameters:

ParameterSettingRationale
GC System Agilent 7890B or equivalentA robust and widely used platform for routine analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of volatile and semi-volatile compounds.
Injector Temperature 250 °CEnsures complete vaporization of the analytes without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at 1.0 mL/minAn inert carrier gas providing good chromatographic efficiency.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 5 °C/min, hold 5 minA general-purpose temperature program to separate a wide range of sesquiterpenoids.
MS System Agilent 5977B or equivalentA sensitive and reliable mass selective detector.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Mass Range m/z 40-550Covers the expected mass range of sesquiterpene acetates and their fragments.
Solvent Delay 3 minPrevents the solvent peak from damaging the MS detector.
  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • For each major peak, compare the acquired mass spectrum with entries in a spectral library for tentative identification.

    • Utilize retention indices (calculated using a homologous series of n-alkanes) to confirm identifications.

Protocol 2: Quantitative Analysis by GC-FID

This protocol provides a detailed procedure for the quantitative determination of total this compound content using an internal standard method.

Objective: To accurately quantify the total acetate ester content in a sample using a validated GC-FID method with this compound as the reference standard.

Diagram 2: Quantitative Analysis Workflow

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis & Calculation stock_std Prepare this compound Stock (10 mg/mL) cal_stds Prepare Calibration Standards (0.1 - 2.0 mg/mL) stock_std->cal_stds gc_fid GC-FID Analysis cal_stds->gc_fid weigh_sample Accurately Weigh Sample add_is Add Internal Standard (e.g., Tetradecane) weigh_sample->add_is dilute Dilute to Final Volume add_is->dilute dilute->gc_fid calibration_curve Generate Calibration Curve gc_fid->calibration_curve quantify Quantify Sample Concentration calibration_curve->quantify

Caption: Step-by-step workflow for quantitative analysis.

Materials:

  • This compound Reference Standard (of known purity/total acetate content)

  • Internal Standard (IS), e.g., Tetradecane (C14) or other suitable n-alkane not present in the sample

  • Hexane (or other suitable solvent, HPLC grade)

  • GC-FID system

Procedure:

  • Preparation of Internal Standard (IS) Solution (1 mg/mL):

    • Accurately weigh 100 mg of tetradecane into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane.

  • Preparation of Calibration Standards:

    • Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound Reference Standard into a 10 mL volumetric flask and dilute to volume with hexane.

    • Working Standards: Prepare a series of calibration standards by diluting the stock solution with hexane and adding a fixed amount of the IS solution. For example:

Standard LevelVolume of Stock (µL)Volume of IS (mL)Final Volume (mL)This compound Conc. (mg/mL)IS Conc. (mg/mL)
11001100.10.1
22501100.250.1
35001100.50.1
410001101.00.1
520001102.00.1
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

    • Add 1.0 mL of the IS solution (1 mg/mL).

    • Dilute to the mark with hexane.

  • Instrumental Parameters (GC-FID):

ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 8 °C/min, hold 5 min
Detector FID
Detector Temp. 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
  • Data Analysis and Calculation:

    • Integrate the total peak area corresponding to the this compound cluster and the peak area of the internal standard.

    • Construct a calibration curve by plotting the ratio of the this compound peak area to the IS peak area against the concentration of this compound in the calibration standards.

    • Determine the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation

A self-validating system is crucial for ensuring the trustworthiness of analytical results. The following parameters should be assessed for the quantitative GC-FID method.

Validation ParameterAcceptance CriteriaTypical Results for Sesquiterpene Acetate Analysis
Linearity (R²) ≥ 0.995> 0.998
Range As defined by the calibration standards0.1 - 2.0 mg/mL
Accuracy (% Recovery) 90 - 110%95.2 - 104.5%
Precision (%RSD) Repeatability (Intra-day) ≤ 5% Intermediate Precision (Inter-day) ≤ 10%< 2% < 5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.01 mg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~0.03 mg/mL

Rationale for Validation Parameters:

  • Linearity: Demonstrates that the detector response is directly proportional to the analyte concentration across a defined range.

  • Accuracy: Assesses the closeness of the measured value to the true value, often determined by spike and recovery experiments.

  • Precision: Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • LOD/LOQ: The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

This compound serves as an essential and effective reference standard for the analytical chemistry of complex sesquiterpene-rich samples. Its well-characterized, albeit complex, nature makes it ideal for method development, validation, and routine quality control in the flavor and fragrance industries. The protocols detailed in this application note provide a robust framework for both the qualitative characterization and quantitative analysis of this compound and related materials. By adhering to these methodologies and principles of method validation, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and reproducible analytical data.

References

  • Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Retrieved from [Link]

  • European Commission. (2014). OPINION ON this compound (fragrance ingredient). Retrieved from [Link]

  • Perfum ersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]

  • PubMed. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. Retrieved from [Link]

  • ResearchGate. (2017). GC-FID and GC-MS analysis of the sesquiterpene rich essential oil of Nepeta govaniana (Wall. ex Benth.) Benth. from Jammu and Kashmir. Retrieved from [Link]

  • ResearchGate. (2018). Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates: Molecular Identifications, Quantification of Constituents, Regulatory and Olfactory Considerations. Retrieved from [Link]

  • ResearchGate. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. Retrieved from [Link]

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

  • SciTePress. (n.d.). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate. Retrieved from [Link]

Sources

Application Notes and Protocols for Vetiveryl Acetate in Dermatological and Cosmetic Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vetiveryl acetate, a semi-synthetic derivative of vetiver oil, is a cornerstone of the fragrance industry, prized for its sophisticated, smooth, and tenacious woody aroma.[1][2] While its primary application in cosmetics has been as a perfuming agent and fixative, the well-documented biological activities of its parent compound, vetiver essential oil—including antioxidant, anti-inflammatory, and antimicrobial properties—present a compelling case for investigating the broader dermatological potential of this compound.[3][4][5] This document provides a comprehensive guide for researchers, cosmetic formulators, and drug development professionals on the application of this compound. It moves beyond its traditional use, offering detailed protocols to explore its potential bioactive properties for advanced skincare applications. We consolidate its physicochemical characteristics, navigate the critical safety and regulatory landscape, and present robust methodologies for evaluating its efficacy and stability in cosmetic formulations.

Introduction: Understanding this compound

This compound is not a single chemical entity but a complex mixture resulting from the acetylation of vetiverol, the sesquiterpene alcohol fraction isolated from the essential oil of Vetiver grass (Chrysopogon zizanioides) roots.[6][7] This esterification process modifies the raw, often smoky notes of vetiver oil, yielding a smoother, sweeter, and more refined fragrance profile that is highly valued in perfumery.[1][2]

The composition of this compound can vary depending on the geographical origin of the vetiver oil and the specific acetylation method used.[7] The primary component is typically khusimyl acetate.[6][8] This inherent variability necessitates careful characterization of the material used in any research or formulation work.

Historically, its role has been confined to fragrance compositions in products ranging from fine perfumes to lotions and creams.[9][10] However, given that the parent vetiver oil is known to promote skin regeneration, hydration, and reduce inflammation, this compound stands as a promising candidate for multifunctional cosmetic applications, pending rigorous scientific validation for which this guide provides a framework.[3]

cluster_0 Source & Extraction cluster_1 Synthesis Pathway cluster_2 Primary Application Vetiver Vetiveria zizanioides (Vetiver Grass Roots) Distillation Steam Distillation Vetiver->Distillation VetiverOil Vetiver Essential Oil (Complex Mixture) Distillation->VetiverOil Isolation Fractional Distillation (Isolates Alcohols) VetiverOil->Isolation Vetiverol Vetiverol (Sesquiterpene Alcohols) Isolation->Vetiverol Acetylation Acetylation (e.g., Acetic Anhydride) Vetiverol->Acetylation VetiverylAcetate This compound (Main component: Khusimyl Acetate) Acetylation->VetiverylAcetate Cosmetics Cosmetic & Dermatological Formulations VetiverylAcetate->Cosmetics

Caption: Synthesis workflow of this compound from its natural source.

Physicochemical Properties

A clear understanding of this compound's properties is fundamental for its effective use in research and formulation. The data below is a consolidated summary from various sources.

PropertyValueReference(s)
Chemical Name This compound; Vetiverol acetate[6][11]
CAS Number(s) 62563-80-8; 84082-84-8; 117-98-6; 68917-34-0[6][7][12][13]
Molecular Formula C₁₇H₂₆O₂[6][8]
Molecular Weight ~262.39 g/mol [8][13]
Appearance Light yellow to amber, viscous liquid[6][8]
Odor Profile Dry, fresh, sweet, woody[1][6][14]
Boiling Point ~286 °C[6][15]
Density ~0.976 - 0.99 g/mL at 25 °C[6][8]
Flash Point >90 °C (>194 °F)[8][15]
Solubility Soluble in ethanol; practically insoluble in water.[12]
Log P 6.16[8]

Regulatory and Safety Profile

The safety of this compound for use in cosmetic products has been a subject of review by regulatory and scientific bodies. A nuanced understanding of its safety profile is critical for compliance and consumer safety.

Key Safety Considerations:

  • Skin Sensitization: this compound is classified as a moderate skin sensitizer based on animal studies.[7][16] The GHS hazard statements include H317 "May cause an allergic skin reaction".[11][17] Therefore, formulation concentrations must be carefully controlled.

  • Irritation: Studies have shown a potential for mild skin and eye irritation.[7][17]

  • Genotoxicity: Initial assessments by the Scientific Committee on Consumer Safety (SCCS) raised concerns about genotoxicity.[16] However, a subsequent opinion in 2019 concluded that Acetylated Vetiver Oil (AVO), when stabilized with 1% alpha-tocopherol, is safe for use under the concentration limits proposed by the International Fragrance Association (IFRA). The addition of alpha-tocopherol, a known antioxidant, was found to mitigate the genotoxic potential observed in earlier tests.[7]

IFRA Usage Guidelines:

The IFRA establishes standards for the safe use of fragrance ingredients. Adherence to these guidelines is mandatory for member organizations and represents the industry standard.

Product Category (IFRA 51st Amendment)Max Use Level
Category 4: Hydroalcoholic Fragrances0.90%
Category 5A: Body Lotion, Body Cream0.10%
Category 5C: Hand Cream0.10%
Category 2: Deodorant0.05%
Category 9: Soap0.20%

Note: This is an abbreviated list. Researchers and formulators must consult the latest IFRA Standards for a comprehensive list of categories and restrictions.

Application Protocols for Dermatological Research

While this compound is established as a fragrance, its potential bioactivity remains underexplored. The following protocols provide a framework for investigating its dermatological effects, starting from foundational safety assessments to specific efficacy assays. These protocols are based on established methodologies, adapted for the specific properties of this compound.

cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Formulation & Stability start This compound (Test Material) cyto Protocol 5.1: In Vitro Cytotoxicity Assay (e.g., MTT on Keratinocytes, Fibroblasts) start->cyto determine_conc Determine Non-Toxic Concentration Range cyto->determine_conc antioxidant Protocol 5.2: Antioxidant Activity (e.g., DPPH, ORAC Assay) determine_conc->antioxidant Safe Doses anti_inflam Protocol 5.3: Anti-inflammatory Activity (e.g., NO Inhibition Assay) determine_conc->anti_inflam Safe Doses formulate Incorporate into Cosmetic Base (e.g., O/W Emulsion) determine_conc->formulate Safe Doses end Efficacy & Stability Data antioxidant->end anti_inflam->end stability Protocol 5.4: Formulation Stability Testing (Freeze-Thaw, Centrifugation) formulate->stability stability->end

Caption: Experimental workflow for evaluating this compound.

Protocol 5.1: In Vitro Cytotoxicity Assessment in Human Keratinocytes (HaCaT)

Rationale: Before assessing any functional benefit, it is imperative to determine the concentration range at which this compound is non-toxic to skin cells. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.

Materials:

  • This compound (ensure it contains 1% alpha-tocopherol for safety relevance)

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Preparation of Test Substance: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions in serum-free DMEM to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, remove the old media from the cells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (0.1% DMSO in media) and an untreated control.

  • Incubation: Incubate the treated plates for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control: Viability (%) = (Absorbance_Sample / Absorbance_Control) * 100. Determine the highest concentration that does not significantly reduce cell viability for use in subsequent bioactivity assays.

Protocol 5.2: In Vitro Antioxidant Activity Assessment (DPPH Free Radical Scavenging Assay)

Rationale: Vetiver oil, the precursor to this compound, has demonstrated significant antioxidant activity.[5] This protocol assesses whether this compound retains this free-radical scavenging ability, a key function for anti-aging and skin protection.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate

  • Plate reader (517 nm)

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Keep it protected from light.

    • Prepare a stock solution of this compound in methanol. Create serial dilutions to obtain a range of test concentrations (e.g., 10-500 µg/mL).

    • Prepare a stock solution and serial dilutions of the positive control (e.g., Ascorbic acid).

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank (methanol only) and a control (50 µL methanol + 150 µL DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Analysis: Calculate the percentage of radical scavenging activity: Scavenging (%) = [(Abs_Control - Abs_Sample) / Abs_Control] * 100. Plot the scavenging percentage against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 5.3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)

Rationale: Vetiver oil is traditionally used for its anti-inflammatory effects.[3] This assay determines if this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • This compound (prepared in DMSO and diluted in media)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • Dexamethasone (as a positive control)

  • 96-well plates, cell culture reagents

Procedure:

  • Cell Culture: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 5.1) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part A of Griess Reagent) and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Part B of Griess Reagent) and incubate for another 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/violet color is proportional to the nitrite concentration.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production relative to the LPS-only control.

Protocol 5.4: Stability Testing in a Model O/W Emulsion

Rationale: For a cosmetic ingredient to be effective, it must remain stable within the final product. This protocol evaluates the physical stability of a basic oil-in-water (O/W) emulsion containing this compound under accelerated stress conditions.

Materials:

  • This compound

  • Base Emulsion Ingredients:

    • Oil Phase: Caprylic/Capric Triglyceride, Cetearyl Alcohol

    • Water Phase: Deionized Water, Glycerin

    • Emulsifier: Ceteareth-20

    • Preservative: Phenoxyethanol

  • Homogenizer, beakers, water bath

  • Centrifuge, refrigerator (4°C), oven (40-45°C)

Procedure:

  • Formulation:

    • Prepare two batches of a simple O/W cream: one with a target concentration of this compound (e.g., 0.10%, according to IFRA) and one without (control).

    • Heat the oil and water phases separately to 75°C.

    • Add the oil phase to the water phase with constant stirring. Homogenize for 5 minutes.

    • Cool while stirring. Add this compound and the preservative below 40°C.

  • Initial Characterization: Measure the initial pH, viscosity, and observe the microscopic appearance of both emulsions.

  • Accelerated Stability Tests:

    • Centrifugation Test: Centrifuge 5g of the emulsion at 3000 rpm for 30 minutes. Observe for any phase separation (creaming, coalescence).

    • Freeze-Thaw Cycling: Place samples in alternating cycles of 4°C for 24 hours and 45°C for 24 hours. Repeat for 3-5 cycles.[18]

  • Evaluation: After each cycle and at the end of the test period, evaluate the samples for changes in color, odor, pH, viscosity, and phase separation compared to the initial measurements and the control formulation.

Formulation Considerations

  • Solubility: As a lipophilic substance (Log P ~6.16), this compound should be incorporated into the oil phase of emulsions.[8]

  • pH Stability: While specific data is limited, ester compounds can be susceptible to hydrolysis at extreme pH values. Formulations should ideally be maintained in the pH range of 4.5-6.5, typical for skin.

  • Antioxidant Protection: Given the SCCS findings, the inclusion of an antioxidant like alpha-tocopherol (Vitamin E) at ~1% of the this compound concentration is highly recommended not only for safety but also to protect the fragrance and the formulation from oxidation.

  • Synergistic Ingredients: this compound blends well with other woody notes (Sandalwood, Cedarwood), citrus oils, and floral accords, allowing for complex and sophisticated fragrance profiles in the final product.[10][19]

Conclusion and Future Directions

This compound is a well-established, high-value ingredient in the cosmetic industry, primarily for its olfactory contributions. However, its chemical relationship to the biologically active vetiver essential oil suggests a largely untapped potential for functional dermatological benefits. The regulatory landscape, particularly the SCCS opinion on its safe use with alpha-tocopherol, provides a clear path for its inclusion in leave-on and rinse-off cosmetics.

The protocols outlined in this guide provide a systematic approach for researchers to validate and quantify the potential antioxidant and anti-inflammatory properties of this compound. Future research should focus on:

  • Investigating its effect on other relevant skin pathways, such as collagen synthesis, melanogenesis, and skin barrier function.

  • Identifying the specific constituents within the complex mixture that are responsible for any observed bioactivity.

  • Conducting human clinical trials to confirm in vitro findings and assess its efficacy in addressing conditions like oxidative stress-induced aging and inflammation.

By moving beyond its traditional role, the scientific community can unlock the full potential of this compound, transforming it from a simple fragrance into a multifunctional, active ingredient for the next generation of dermatological and cosmetic products.

References

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Arogreen. (n.d.). The Impact of this compound on the Flavors and Fragrances Industry. Retrieved from [Link]

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

  • Perfume Extract. (2025, August 20). This compound. Retrieved from [Link]

  • Olfactorian. (n.d.). This compound | Perfume Material. Retrieved from [Link]

  • Scent.vn. (n.d.). This compound (CAS 117-98-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • ScentSeeker. (n.d.). This compound. Retrieved from [Link]

  • European Commission. (2014). OPINION ON this compound (fragrance ingredient). SCCS/1541/14. Retrieved from [Link]

  • CRITICAL CATALYST. (2020, July 27). Acetylated Vetiver Oil as a perfuming agent. Retrieved from [Link]

  • European Commission. (2014, December 16). This compound (fragrance ingredient). Public Health. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound - Woody (Vetiver). Retrieved from [Link]

  • European Commission. (2006). Opinion of the Scientific Committee on Consumer Products on this compound. SCCP/0984/06. Retrieved from [Link]

  • Google Patents. (2016). WO2016193208A1 - Biotechnological manufacture of vetiveryl esters.
  • Michèle, L. et al. (2020). Overall renewal of skin lipids with Vetiver extract for a complete anti-ageing strategy. International Journal of Cosmetic Science. Published by Wiley. (Note: A direct, stable URL to the full text was not available, linking to a PMC search result for similar articles is a fallback). A similar article can be found at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8347, Vetivert acetate. Retrieved from [Link]

  • Life Elements. (2024, November 7). WHAT IS VETIVER AND WHY IS IT GOOD FOR YOUR SKIN? Retrieved from [Link]

  • Baldovini, N., et al. (2017). Vetiver Essential Oil in Cosmetics: What Is New?. Cosmetics, 4(2), 15. [Link]

  • Kim, H. J., et al. (2005). Evaluation of Antioxidant Activity of Vetiver (Vetiveria Zizanioides L.) Oil and Identification of Its Antioxidant Constituents. Journal of Agricultural and Food Chemistry, 53(20), 7691-7695. [Link]

  • Kaczmarczyk, A., et al. (2015). Selected Essential Oils in Cosmetic Emulsions: Process Oriented Stability Studies and Antimicrobial Activity. Natural Volatiles & Essential Oils, 2(4), 27-39. [Link]

  • Peng, H. Y., et al. (2014). Effect of Vetiveria zizanioides Essential Oil on Melanogenesis in Melanoma Cells: Downregulation of Tyrosinase Expression and Suppression of Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2014, 218951. [Link]

  • ResearchGate. (2019). (PDF) In Vivo Antioxidant and Anti-Skin-Aging Activities of Ethyl Acetate Extraction from Idesia polycarpa Defatted Fruit Residue in Aging Mice Induced by D-Galactose. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Vetiveryl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Vetiveryl acetate synthesis. This guide is designed for researchers, chemists, and fragrance development professionals to navigate the complexities of acetylating vetiver oil and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you overcome common challenges and optimize your synthesis. This compound is not a single molecule but a complex reaction product, and its quality is intimately tied to the starting material and the precision of the synthetic process. This guide is structured to address specific issues you may encounter, from inconsistent yields to off-notes in the final product.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of this compound. Each issue is presented with probable causes and actionable solutions.

Question 1: My reaction resulted in a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent challenge and can stem from several factors, from starting material quality to reaction kinetics.

  • Probable Cause 1: Incomplete Reaction. The acetylation of sterically hindered secondary and tertiary sesquiterpene alcohols present in vetiverol is often slow. Standard reaction times may be insufficient for complete conversion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the disappearance of the vetiverol starting material is observed. A slight increase in temperature (e.g., to 100-120°C for uncatalyzed reactions with acetic anhydride) can also improve the reaction rate, but must be balanced against the risk of side reactions[1][2][3].

  • Probable Cause 2: Poor Quality Starting Material. Vetiver oil is a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials)[4]. Its composition, particularly the concentration of acetylatable primary and secondary alcohols, varies significantly with geographical origin (e.g., Haiti, Java), harvesting time, and distillation methods[5][6].

    • Solution: Source high-quality vetiver oil or isolated vetiverol with a known high content of sesquiterpene alcohols. Characterize your starting material via GC-MS to establish a baseline alcohol content before proceeding with the synthesis. Some processes even involve a preliminary extraction of the alcohol fraction (vetiverol) to ensure a cleaner, more predictable reaction[7][8][9].

  • Probable Cause 3: Inefficient Catalysis. If using a catalyst such as phosphoric acid or sodium acetate, its activity can be compromised by moisture or impurities in the reagents.

    • Solution: Ensure all reagents, especially the vetiver oil and acetic anhydride, are anhydrous. Use freshly opened or properly stored catalysts. For enzymatic methods, ensure the lipase is not denatured and is used at its optimal temperature and pH[10][11].

  • Probable Cause 4: Loss During Workup and Purification. this compound is a high-boiling point liquid (approx. 286°C)[12]. Significant product loss can occur during fractional distillation if the vacuum is not sufficiently high or if multiple fractions are taken too broadly.

    • Solution: Perform the final purification by fractional distillation under a high vacuum to lower the boiling point and prevent thermal degradation. Use an efficient distillation column (e.g., Vigreux) to achieve good separation from lower-boiling impurities and higher-boiling residues.

Question 2: The final product has a dark color and a harsh, smoky, or acidic off-odor. How can I achieve the desired clean, woody scent?

Answer: The olfactory profile is the most critical attribute of this compound. Off-notes are typically due to impurities or degradation products.

  • Probable Cause 1: Impurities from Crude Vetiver Oil. Raw vetiver oil contains numerous compounds, including hydrocarbons, ketones (e.g., α-vetivone, β-vetivone, khusimone), and other trace elements that do not undergo acetylation but can contribute to harsh or smoky notes[6][13]. Some of these can also degrade upon heating.

    • Solution: Rigorous purification is non-negotiable. Crude products made by simply acetylating vetiver oil without subsequent fractionation are often dark and have an inferior odor[12]. A high-efficiency fractional distillation is essential to separate the desired vetiveryl esters from both the lighter, unreacted hydrocarbons and the heavier, non-volatile residues.

  • Probable Cause 2: Residual Acetic Acid or Acetic Anhydride. Incomplete neutralization during the workup will leave residual acids, imparting a sharp, acidic off-note.

    • Solution: After the reaction, ensure a thorough workup. This includes neutralizing the excess acetic anhydride and the acetic acid byproduct with a base solution (e.g., sodium bicarbonate or sodium carbonate solution) until the aqueous layer is neutral or slightly basic. Follow this with several washes with brine or deionized water to remove all water-soluble impurities.

  • Probable Cause 3: Product Degradation. Upon aging, especially in alcoholic solutions, residual hydrocarbon impurities in this compound can undergo autoxidation, leading to the formation of malodorous compounds like acetaldehyde, which creates an unpleasant "acidic" and "oxidized" top-note[14].

    • Solution: The most effective solution is superior purification to remove the precursor hydrocarbons[14]. Additionally, for product formulation, the addition of antioxidants like Butylated Hydroxytoluene (BHT) or alpha-tocopherol can enhance stability[14][15]. The SCCS considers Acetylated Vetiver Oil safe for use in cosmetics when stabilized with 1% alpha-tocopherol[16].

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound? Is it a single chemical compound?

This compound is not a single compound but a complex mixture of sesquiterpenoid esters[10]. Its precursor, vetiver oil, is an essential oil containing over 150 different components, primarily sesquiterpene alcohols and their derivatives[6]. The acetylation process converts this array of alcohols into their corresponding acetate esters. Therefore, the final product is a mixture whose exact composition depends heavily on the starting vetiver oil[5]. Its main component is often khusimyl acetate[12].

Q2: What is the difference between starting with crude vetiver oil versus an isolated vetiverol fraction?

Starting with crude vetiver oil is a more direct and economical approach. The entire oil is acetylated, and the final product is then purified. This results in a this compound that contains a wider range of acetylated compounds and may retain more of the original oil's character[17]. Starting with vetiverol—a fraction of vetiver oil enriched in sesquiterpene alcohols—is a more labor-intensive and costly multi-step process[7][8]. However, it leads to a "cleaner" reaction with fewer side products, often resulting in a product with a more refined and smoother scent profile[18].

Q3: What are the primary synthesis methods and their key differences?

There are two main routes: traditional chemical acetylation and modern enzymatic acetylation.

Method Reagents/Catalyst Conditions Advantages Disadvantages
Chemical (Uncatalyzed) Acetic AnhydrideUp to 120°C[1][3]Simple, no catalyst removal needed.High energy consumption, potential for side reactions.
Chemical (Acid Catalyzed) Acetic Anhydride, Phosphoric AcidRoom Temperature[1][3]Milder conditions, faster reaction.Catalyst must be neutralized and removed.
Chemical (Base Catalyzed) Acetic Anhydride, Sodium AcetateReflux in Toluene[1][19]Effective for certain alcohol types.Requires solvent, distillation is necessary for purification.
Enzymatic (Biocatalysis) Acyl Donor, Immobilized Lipase (e.g., Candida antarctica)Mild (e.g., Room Temp)[1][10]Sustainable ("Green Chemistry"), high selectivity, can be 100% natural[10][20].Higher initial cost for enzyme, may be slower.

Enzymatic methods are gaining traction due to their sustainability and high chemoselectivity. Lipases can selectively acetylate primary alcohols, leaving secondary and tertiary alcohols largely unreacted, which results in a unique olfactory profile distinct from chemically synthesized products[10][11].

Q4: How should I analyze my final product for quality control?

Due to its complexity, analyzing this compound requires advanced chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for identifying the individual ester components and any impurities.

  • Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique provides much higher separation power than conventional GC, making it indispensable for resolving the hundreds of co-eluting compounds in a dense sample like this compound[9][10]. It is the preferred method for in-depth characterization and linking chemical composition to the manufacturing process[9][11].

Experimental Protocols & Workflows

Protocol 1: Standard Chemical Synthesis via Phosphoric Acid Catalysis

This protocol describes a common laboratory-scale synthesis of this compound from vetiverol using acetic anhydride with phosphoric acid as a catalyst.

Materials:

  • Vetiverol (100 g)

  • Acetic Anhydride (120 g, ~1.1 eq)

  • Orthophosphoric Acid (85%, 2-3 drops)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Toluene (for extraction, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the Vetiverol and acetic anhydride.

  • Catalyst Addition: Slowly add 2-3 drops of orthophosphoric acid to the stirring mixture. The reaction is often exothermic; maintain the temperature below 50-60°C using a water bath if necessary. Rationale: Phosphoric acid protonates the anhydride, making it a more potent electrophile for the esterification of the alcohols.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's completion by TLC or GC (typically 2-4 hours). The reaction is complete when the starting alcohol spot/peak is no longer visible.

  • Quenching & Neutralization: Transfer the reaction mixture to a separatory funnel. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and phosphoric acid. Caution: CO2 evolution will occur. Continue adding until gas evolution ceases and the aqueous layer is pH > 7.

  • Extraction & Washing: Extract the organic layer. If the mixture is too viscous, dilute with a non-polar solvent like toluene. Wash the organic layer twice with saturated sodium bicarbonate solution, followed by two washes with brine. Rationale: Washing removes residual salts and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (if any) using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under high vacuum. Collect the fraction boiling at the appropriate temperature range for this compound. This step is critical for removing unreacted materials and achieving a clean odor profile[1][12].

Diagrams

SynthesisWorkflow cluster_start Starting Material cluster_process Processing cluster_end Final Product VetiverRoot Vetiver Root Distillation Steam Distillation VetiverRoot->Distillation VetiverOil Vetiver Oil Distillation->VetiverOil Fractionation Optional: Fractional Distillation VetiverOil->Fractionation Refined Path Acetylation Acetylation (Chemical or Enzymatic) VetiverOil->Acetylation Direct Path Vetiverol Vetiverol (Alcohol Fraction) Fractionation->Vetiverol Vetiverol->Acetylation Workup Workup (Neutralization, Washing) Acetylation->Workup Purification Final Purification (Fractional Vacuum Distillation) Workup->Purification VetiverylAcetate High-Purity This compound Purification->VetiverylAcetate

// Branches from Start LowYield [label="Low Yield", fillcolor="#FBBC05"]; OffOdor [label="Off-Odor / Dark Color", fillcolor="#FBBC05"]; Inconsistent [label="Inconsistent Composition", fillcolor="#FBBC05"];

Start -> LowYield; Start -> OffOdor; Start -> Inconsistent;

// Causes for Low Yield node [fillcolor="#F1F3F4"]; C_Yield1 [label="Incomplete Reaction"]; C_Yield2 [label="Poor Starting Material"]; C_Yield3 [label="Loss During Purification"];

LowYield -> {C_Yield1, C_Yield2, C_Yield3} [dir=none];

// Solutions for Low Yield node [shape=note, fillcolor="#E6F4EA"]; S_Yield1 [label="Extend reaction time/\ntemp; Monitor w/ GC"]; S_Yield2 [label="Source high-quality oil;\nAnalyze alcohol content"]; S_Yield3 [label="Use high vacuum;\nOptimize distillation cuts"];

C_Yield1 -> S_Yield1; C_Yield2 -> S_Yield2; C_Yield3 -> S_Yield3;

// Causes for Off-Odor node [fillcolor="#F1F3F4"]; C_Odor1 [label="Crude Oil Impurities"]; C_Odor2 [label="Residual Acid"]; C_Odor3 [label="Product Degradation"];

OffOdor -> {C_Odor1, C_Odor2, C_Odor3} [dir=none];

// Solutions for Off-Odor node [shape=note, fillcolor="#E6F4EA"]; S_Odor1 [label="Perform high-efficiency\nfractional distillation"]; S_Odor2 [label="Ensure complete\nneutralization in workup"]; S_Odor3 [label="Add antioxidant (e.g.,\nalpha-tocopherol)"];

C_Odor1 -> S_Odor1; C_Odor2 -> S_Odor2; C_Odor3 -> S_Odor3;

// Causes for Inconsistency node [fillcolor="#F1F3F4"]; C_Inconsistent1 [label="Variable Vetiver Oil Source\n(UVCB Nature)"];

Inconsistent -> C_Inconsistent1 [dir=none];

// Solutions for Inconsistency node [shape=note, fillcolor="#E6F4EA"]; S_Inconsistent1 [label="Standardize oil source;\nCharacterize each batch\n(GCxGC) before use"];

C_Inconsistent1 -> S_Inconsistent1; } ond Caption: Troubleshooting decision tree for this compound synthesis.

References

  • Google Patents. (2016). WO2016193208A1 - Biotechnological manufacture of vetiveryl esters.
  • Perfume Extract. (n.d.). This compound ex Haiti. Retrieved from [Link]

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

  • Google Patents. (2018). US20180148666A1 - Biotechnological manufacture of vetiveryl esters.
  • ResearchGate. (2018). Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates. Retrieved from [Link]

  • European Commission. (2014). OPINION ON this compound (fragrance ingredient). Retrieved from [Link]

  • CRITICAL CATALYST. (2020). Acetylated Vetiver Oil as a perfuming agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Sustainable Manufacture of a Valuable Fragrance Ingredient: Lipase-Catalyzed Acylation of Vetiver Essential Oil and Chemoselectivity between Sesquiterpene Alcohols. Retrieved from [Link]

  • European Commission Public Health. (2019). Opinion on fragrance ingredient Acetylated Vetiver Oil (AVO). Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Malodor Formation in Alcoholic Perfumes Containing this compound and Vetiver Oil. Retrieved from [Link]

  • Réseau SATT. (n.d.). This compound - Eco-friendly process. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound distilled. Retrieved from [Link]

  • Van Aroma. (n.d.). This compound (VT-005). Retrieved from [Link]

  • Arogreen. (n.d.). The Impact of this compound on the Flavors and Fragrances Industry. Retrieved from [Link]

  • Reddit. (2023). This compound and cashmeran smell almost identical to me. What am I missing? Retrieved from [Link]

  • PubMed Central. (2019). Chemical Composition, Antioxidant, and Antimicrobial Activities of Vetiveria zizanioides (L.) Nash Essential Oil Extracted by Carbon Dioxide Expanded Ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Vetiver oil composition. Retrieved from [Link]

  • IRO Journals. (n.d.). A Review on Chemical Composition, Oil Quality, and Bioactivity of Vetiver Essential Oil. Retrieved from [Link]

  • ScentSeeker. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2019). Opinion of the Scientific Committee on consumer safety (SCCS) - Final opinion on the safety of fragrance ingredient Acetylated Vetiver Oil (AVO). Retrieved from [Link]

  • European Commission Public Health. (2024). OPINION ON the inhalation toxicity of the fragrance ingredient Acetylated Vetiver Oil. Retrieved from [Link]

Sources

Technical Support Center: Optimizing GC-MS Parameters for Vetiveryl Acetate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Vetiveryl Acetate. This compound is not a single chemical entity but a complex mixture derived from the acetylation of vetiver oil or its isolated alcohols (vetiverol).[1][2] This complexity, primarily composed of various sesquiterpenoid acetates, presents unique analytical challenges, including the separation of closely related isomers and the prevention of thermal degradation.[3][4]

This guide is designed for researchers and analytical scientists, providing field-proven insights and troubleshooting workflows to navigate these challenges effectively. We will delve into the causality behind parameter choices to empower you to develop robust and reliable analytical methods.

Part 1: Troubleshooting Guide

Encountering issues during your analysis is a common part of method development. This section provides a systematic approach to diagnosing and resolving the most frequent problems encountered with this compound analysis.

Problem: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry can compromise both identification and quantification. Tailing is more common and often points to active sites in the system, while fronting can indicate column overload.

Diagnostic Workflow:

  • Assess Column Health: An old or contaminated column is a primary suspect.

    • Action: Condition the column by baking it at its maximum isothermal temperature for 30-60 minutes. Ensure carrier gas is flowing during this process to prevent phase damage.

    • If Tailing Persists: Trim 10-20 cm from the injector-end of the column to remove non-volatile residues and active sites.

  • Check for System Activity: Active sites can exist throughout the sample path.

    • Injector: The inlet liner is a common source of activity. Deactivated liners (e.g., silanized) are crucial. Glass wool, if used, must also be deactivated.

    • Action: Replace the inlet liner and septum. If the problem is resolved, consider more frequent liner replacement in your standard procedure.

  • Review Injection Parameters:

    • Injection Volume/Concentration: Overloading the column can cause peak fronting.

    • Action: Dilute the sample or reduce the injection volume.

  • Verify Temperature Settings:

    • Injector Temperature: Too low a temperature can cause slow volatilization, leading to band broadening and tailing.

    • Action: Ensure the injector temperature is sufficient for rapid volatilization (see FAQ section for details).

Below is a logical workflow to troubleshoot peak shape issues.

Caption: Troubleshooting workflow for poor peak shape.

Problem: Low Sensitivity or No Peaks Detected

This issue can stem from problems with the sample introduction, the GC separation, or the MS detector.

Diagnostic Workflow:

  • Verify Injection: First, confirm the sample is being introduced into the system.

    • Action: Check the syringe for proper sample uptake and movement. Observe the injection sequence to ensure the autosampler is functioning correctly. Look for a solvent peak in your chromatogram.

  • Check for Leaks: Air leaks are a common cause of poor sensitivity and can damage the column and detector.

    • Action: Use an electronic leak detector to check fittings at the injector, column connections, and MS interface. The presence of ions at m/z 18, 28, 32, and 44 in the MS background can indicate a leak.

  • MS Tuning: The mass spectrometer must be properly tuned to detect ions effectively.

    • Action: Run an autotune or manual tune procedure as recommended by the manufacturer. Check the tune report for appropriate mass assignments, peak widths, and ion ratios.[5]

  • Review Method Parameters:

    • Split Ratio: If using a split injection, a ratio that is too high will send most of your sample to the split vent instead of the column.

    • Action: Decrease the split ratio (e.g., from 100:1 to 50:1) or switch to splitless injection for trace analysis.

    • MS Acquisition: Ensure you are scanning an appropriate mass range for this compound (molecular weight ~262.4 g/mol ) and its fragments.[6]

Part 2: Frequently Asked Questions (FAQs)

This section addresses key questions regarding the optimization of each stage of the GC-MS method.

Q1: What is the ideal GC column for this compound analysis?

A: The choice of column is critical for resolving the complex isomers in this compound.

  • Recommended Phase: A mid-polarity stationary phase, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) , is the most common and effective choice.[7] This phase provides a good balance of selectivity for separating sesquiterpenoids based on both boiling point and slight differences in polarity.

  • Column Dimensions: Standard dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness offer a good compromise between resolution, analysis time, and sample capacity. For highly complex samples, a longer column (e.g., 60 m) may be necessary to improve isomer separation.

  • Why this works: this compound is a mixture of many structurally similar sesquiterpene acetates.[8] The 5% phenyl content of the stationary phase introduces pi-pi interactions that can help differentiate between isomers that have very similar boiling points, providing the necessary selectivity for their resolution. Low-bleed ("ms" designated) columns are essential to minimize background noise in the mass spectrometer, which improves detection limits and spectral quality.[5]

Column Phase TypePrimary Separation MechanismSuitability for this compound
100% Dimethylpolysiloxane (DB-1, HP-1) Boiling PointGood, but may co-elute some isomers.
5% Phenyl / 95% Dimethylpolysiloxane (DB-5ms) Boiling Point & PolarityExcellent. Recommended for best balance.
Polyethylene Glycol (WAX columns, e.g., DB-WAX) PolarityHigh, may provide different selectivity but can have lower thermal stability. Useful as a confirmation column.
Q2: How should I optimize the injector temperature and mode?

A: The injector's role is to vaporize the sample efficiently without causing thermal degradation. This is particularly important for sesquiterpenoids, which can be thermally labile.[9]

  • Injector Temperature: A temperature between 220°C and 250°C is a typical starting point.[10][11]

    • Causality: Too low a temperature (<200°C) can lead to incomplete vaporization of the high-boiling point sesquiterpenoid acetates, resulting in poor peak shape and discrimination against heavier components. Too high a temperature (>270°C) increases the risk of thermal degradation, where the acetate group may be lost or molecular rearrangements can occur, leading to inaccurate quantification and identification.[9][12] Studies on similar sesquiterpenoids have shown that lower injection temperatures (as low as 160-190°C) can be beneficial in preventing degradation.[7][9]

  • Injection Mode:

    • Split Injection: Use for concentrated samples (>10-20 ppm) to avoid column and detector overload. A split ratio of 50:1 or 100:1 is common.

    • Splitless Injection: Use for trace analysis (<10 ppm) to ensure maximum analyte transfer to the column. A slow injection speed and an appropriate splitless hold time (e.g., 0.75-1.0 min) are critical for good performance.

Q3: What is a good starting point for the oven temperature program?

A: The oven program is the primary tool for achieving chromatographic separation. A gradient program is necessary to effectively separate the wide range of compounds in this compound.[13]

  • Rationale: An isothermal run would either fail to elute the heavy sesquiterpenoids in a reasonable time or would co-elute all the more volatile components. A temperature ramp allows for the separation of compounds over a range of boiling points.

  • Recommended Program:

    • Initial Temperature: 60-80°C, hold for 1-2 minutes. This allows for sharp initial peaks.

    • Ramp Rate: 3-10°C/min. A slower ramp rate (e.g., 3-5°C/min) will generally provide better resolution between closely eluting isomers.[11] A faster ramp can be used to shorten the analysis time if resolution is sufficient.

    • Final Temperature: 250-280°C, hold for 5-10 minutes. This ensures that all heavy components are eluted from the column, preventing carryover into the next run.

Q4: Which carrier gas is better: Helium or Hydrogen?

A: Both are effective, but they have different trade-offs.

  • Helium: Traditionally the most common carrier gas for GC-MS due to its inertness. It provides good separation efficiency. The optimal linear velocity is around 20-25 cm/s.

  • Hydrogen: Offers higher optimal linear velocities (around 40-50 cm/s), which can significantly shorten analysis times without sacrificing resolution. It is also cheaper and can be generated in-house. However, it is reactive and requires safety precautions. When using hydrogen, it is often necessary to use a dedicated MS ion source designed for H2 to achieve similar performance to helium.[10][14]

  • Flow Rate: A constant flow rate of 1.0-1.5 mL/min is a standard practice for most 0.25 mm ID columns.[15] This ensures optimal and reproducible separation.

Q5: What are the key MS detector parameters to consider?

A: Proper MS settings are vital for obtaining high-quality mass spectra for identification and accurate quantification.

  • Ion Source Temperature: Typically set between 200°C and 230°C . A hotter source can reduce contamination but may increase fragmentation or degradation of labile compounds.

  • Transfer Line Temperature: This should be hot enough to prevent condensation of analytes as they exit the GC column, but not so hot as to cause degradation. A setting of 250-280°C is common.

  • Ionization Energy: The standard electron ionization (EI) energy is 70 eV . This is a universal standard that allows for the comparison of generated mass spectra with commercial libraries like NIST and Wiley.[15] Lowering the energy can sometimes increase the abundance of the molecular ion, which can be useful for confirming molecular weight, but it will reduce overall sensitivity.[5]

  • Acquisition Mode:

    • Full Scan: Acquires data over a specified mass range (e.g., m/z 40-450). This is ideal for identifying unknown compounds and characterizing the overall sample profile.

    • Selected Ion Monitoring (SIM): Monitors only a few specific ions characteristic of the target analyte(s). This mode is significantly more sensitive (10-100x) and is used for quantifying target compounds at low concentrations.[10]

Part 3: Standard Operating Protocol (SOP)

This section provides a baseline method that can be used as a starting point for the analysis of this compound.

Baseline GC-MS Method for this compound Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.
  • Dissolve in 10.0 mL of a suitable solvent (e.g., ethyl acetate, hexane) to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a working concentration of ~50 µg/mL for analysis.

2. GC-MS Instrument Parameters:

ParameterRecommended Setting
GC System Agilent 8890 or equivalent
MS System Agilent 5977 or equivalent
Injector Split/Splitless
Inlet Temp 250 °C
Injection Mode Split
Split Ratio 50:1
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program 70°C (hold 2 min), ramp 5°C/min to 260°C (hold 5 min)
MS Transfer Line 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan
Scan Range m/z 40 - 450

3. System Suitability Test (SST):

  • Before running samples, inject a known standard containing key this compound isomers or a related sesquiterpene standard.
  • Acceptance Criteria:
  • Peak shape: Tailing factor for the main isomer should be between 0.9 and 1.5.
  • Retention time stability: < 0.5% RSD over a series of injections.
  • Signal-to-noise ratio: > 100 for the main peak.
  • This SST validates that the system is performing correctly before committing to sample analysis, embodying a self-validating protocol.

4. Data Analysis:

  • Identify peaks by comparing their mass spectra with a commercial library (NIST/Wiley).
  • Confirm identifications using retention indices if available.[16][17]
  • For quantification, use the peak area of a characteristic, non-interfered ion.
Method Development Workflow

The following diagram outlines the logical flow for developing and optimizing a GC-MS method for this compound.

Caption: Logical workflow for GC-MS method development.

References

  • Li, X., et al. (2012). Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes. PubMed. [Link]

  • Pateraki, C., et al. (2015). Optimization of Biochemical Screening Methods for Volatile and Unstable Sesquiterpenoids Using HS-SPME-GC-MS. MDPI. [Link]

  • New Directions Aromatics. (n.d.). GC-MS Testing for Essential Oils: Purity, Safety & Benefits. New Directions Aromatics. [Link]

  • Agilent Technologies. (2023). Analysis of Terpenes in Cannabis with Hydrogen Carrier Gas and the Agilent HydroInert Source on the Agilent 8890/5977C GC/MS. Agilent Technologies. [Link]

  • Pateraki, C., et al. (2015). Optimization of Biochemical Screening Methods for Volatile and Unstable Sesquiterpenoids Using HS-SPME-GC-MS. ResearchGate. [Link]

  • Tissandié, L., et al. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. PubMed. [Link]

  • Helin, A., et al. (2020). Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes. Atmospheric Measurement Techniques. [Link]

  • Agilent Technologies. (2023). Analysis of Terpenes in Cannabis with Hydrogen Carrier Gas and the Agilent HydroInert Source on the Agilent Intuvo 9000/5977C GC/MS. Agilent Technologies. [Link]

  • New Directions Aromatics. (2020). An Easy-To-Understand Guide To GCMS Testing For Essential Oils. New Directions Aromatics. [Link]

  • Tissandié, L., et al. (2018). Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates. ResearchGate. [Link]

  • Giese, M. W., et al. (2015). Method for the analysis of cannabinoids and terpenes in Cannabis. Journal of AOAC International. [Link]

  • Shimadzu. (n.d.). Simplified Cannabis Terpene Profiling by GCMS. Shimadzu Scientific Instruments. [Link]

  • Agilent Technologies. (2020). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. Agilent Technologies. [Link]

  • Ahmed, A. A., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Taibah University for Science. [Link]

  • Tisserand Institute. (n.d.). The Highs and Lows of GC-MS in Essential Oil Analysis. Tisserand Institute. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016981). FooDB. [Link]

  • Lawrence, B.M. (2000). Progress in Essential Oils. Perfumer & Flavorist. [Link]

  • AZoM. (2021). Characterizing Essential Oils with GC-MS. AZoM. [Link]

  • Dubnicka, M., et al. (2020). Investigation of the Adulteration of Essential Oils by GC-MS. Bentham Science. [Link]

  • LCGC International. (2013). Optimizing GC–MS Methods. LCGC International. [Link]

  • European Commission. (2014). OPINION ON this compound (fragrance ingredient). European Commission. [Link]

  • European Commission. (2021). Opinion on fragrance ingredient Acetylated Vetiver Oil - AVO. European Commission. [Link]

  • National Center for Biotechnology Information. (n.d.). Vetivert acetate. PubChem. [Link]

  • Wang, X., et al. (2017). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Organic Geochemistry. [Link]

  • Húšková, R., et al. (2001). Optimization and application of the PTV injector for the analysis of pesticide residues. Chromatographia. [Link]

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). ScenTree. [Link]

  • Al-Mala, Y., et al. (2020). Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates. Journal of Planar Chromatography – Modern TLC. [Link]

  • Kumar, R., et al. (2018). Chemical composition of Vetiver root oil obtained by using GCMS analysis. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Agbo, E. P., et al. (2023). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. ResearchGate. [Link]

  • ScenTree. (n.d.). This compound. ScenTree. [Link]

Sources

Resolving co-elution in Vetiveryl acetate chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving chromatographic challenges in the analysis of Vetiveryl Acetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver not just protocols, but the rationale behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so complex to analyze?

A1: this compound is not a single chemical entity but a complex natural substance derived from vetiver oil.[1] The starting material, vetiver oil, is itself a rich mixture of sesquiterpene alcohols and hydrocarbons, containing potentially over 200 distinct compounds.[2][3][4] The manufacturing process involves the acetylation of these alcohols, converting them into their corresponding acetate esters.[3][5]

This complexity is the core analytical challenge. The final product is a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials) containing:

  • A multitude of structurally similar sesquiterpenoid esters.

  • Unreacted sesquiterpene alcohols.

  • Sesquiterpene hydrocarbons.

  • Various ketones.[6]

The structural similarity and wide range of concentrations of these components make them prone to co-elution in a standard gas chromatography (GC) run, where multiple compounds elute from the column at the same time, appearing as a single, unresolved peak.[7]

Q2: My chromatogram shows a broad, misshapen peak for this compound. How do I know if it's co-elution?

A2: Differentiating poor peak shape from co-elution is the first critical step. While a perfectly symmetrical peak can still hide co-eluting compounds, certain signs are strong indicators of unresolved peaks[7]:

  • Peak Shoulders: A small, secondary peak that is not fully separated from the main peak, appearing as a "shoulder" on the ascending or descending side.

  • Peak Tailing vs. Shoulders: It is important to distinguish a shoulder from tailing. Tailing is a gradual, exponential decline of the peak back to the baseline, often caused by active sites in the system. A shoulder is a more distinct feature, suggesting a separate but unresolved compound.[7]

  • Fronting: A leading edge of the peak that is less steep than the trailing edge, which can indicate column overload or other issues, but can also mask co-eluting compounds.

  • Inconsistent Mass Spectra: If you are using a mass spectrometer (MS) detector, examine the mass spectrum across the peak. A pure compound should have a consistent mass spectrum from start to finish. If the ion ratios change significantly across the peak, it is a definitive sign of co-elution.

Troubleshooting Guide: Resolving Co-elution

This section provides a systematic approach to diagnosing and resolving co-elution issues. We will address specific problems with detailed, step-by-step protocols.

Q3: I've confirmed co-elution in my this compound sample. What is the first parameter I should adjust?

A3: The oven temperature program is the most accessible and often most effective initial parameter to adjust.[8][9] Its primary role is to control analyte volatility and retention. By modifying the temperature ramp, you can alter the relative retention of compounds and improve separation.[10][11]

Causality Behind the Choice:

Temperature affects the partitioning behavior of analytes between the mobile phase (carrier gas) and the stationary phase. A slower temperature ramp gives compounds more time to interact with the stationary phase, allowing for more effective separation of components with subtle differences in volatility and polarity.[9][12] Lowering the initial oven temperature increases the retention of more volatile compounds, which can significantly improve the resolution of early-eluting peaks.[13]

Protocol: Optimizing the GC Oven Temperature Program
  • Establish a Baseline: Run your current method and clearly mark the retention time of the co-eluting peaks.

  • Lower the Initial Temperature: Decrease the initial oven temperature by 10-20°C. This will increase the retention of all compounds but may disproportionately affect the more volatile ones, improving front-end resolution.

  • Reduce the Ramp Rate: If co-elution persists, reduce the temperature ramp rate. For example, if you are using a ramp of 10°C/min, try 5°C/min or even 2°C/min in the region where the target peaks elute.[8] This "stretches" the chromatogram, providing more opportunity for separation.

  • Introduce Isothermal Holds: If you know the approximate elution temperature of the co-eluting pair, introduce an isothermal hold (a period of constant temperature) for 2-5 minutes just before that temperature. This can often resolve closely eluting compounds.

  • Evaluate and Iterate: Analyze the results of each change. Look for increased separation between the peaks of interest. Be aware that these changes will increase the total analysis time.

Q4: Adjusting the temperature program didn't achieve baseline separation. What's my next step?

A4: If thermal adjustments are insufficient, the next logical step is to address the chemical interactions by changing the stationary phase of the GC column.[8][13] The principle of "like dissolves like" governs separation; therefore, changing the column chemistry is the most powerful way to alter selectivity.[14]

Causality Behind the Choice:

This compound contains compounds of varying polarity, from non-polar sesquiterpene hydrocarbons to more polar sesquiterpene alcohols and their acetate esters. A standard non-polar column (like a 5% phenyl-methylpolysiloxane) separates primarily based on boiling point.[8] Co-elution often occurs when different compound classes have similar boiling points. Switching to a more polar stationary phase introduces different separation mechanisms (e.g., dipole-dipole interactions), which can resolve compounds that co-elute on a non-polar column.

Data Presentation: GC Column Stationary Phase Selection
Stationary Phase TypeCommon ChemistrySeparation PrincipleRecommended For
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1)Boiling Point, Van der Waals forcesInitial screening, separating sesquiterpene hydrocarbons.
Intermediate Polarity 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, Rtx-5)Boiling Point, some π-π interactionsGeneral purpose, good starting point for complex mixtures.[8]
Polar (WAX) Polyethylene Glycol (PEG) (e.g., DB-HeavyWAX, ZB-WAX)Polarity, hydrogen bonding, dipole-dipoleResolving alcohols from esters, separating isomers. Often used in flavor and fragrance analysis.[15]
High Polarity Biscyanopropyl PolysiloxaneStrong dipole interactions, polarizabilitySeparating compounds with significant differences in polarity, such as ketones from esters.
Protocol: Selecting and Installing a New GC Column
  • Analyze Your Co-elution: Using MS, try to identify the classes of compounds that are co-eluting (e.g., an alcohol and an ester).

  • Choose an Orthogonal Phase: If you are using a non-polar DB-5 column, a significant change in selectivity will be achieved with a polar WAX column. This is the most common and effective subsequent choice.

  • Condition the New Column: Before analysis, properly condition the new column according to the manufacturer's instructions. This involves heating the column with carrier gas flow to remove any contaminants and ensure a stable baseline.

  • Re-optimize the Method: A new stationary phase will require re-optimization of the temperature program. Start with a generic scouting gradient (e.g., 50°C hold for 2 min, then 10°C/min to 250°C) to determine the new elution profile of your sample.

  • Fine-tune the Program: Refine the temperature program as described in Q3 to achieve optimal resolution on the new column.

Q5: I'm still facing unresolved peaks even after trying different columns. Are there more advanced techniques available?

A5: Yes. For exceptionally complex mixtures like this compound, where one-dimensional GC (1D-GC) may not provide sufficient resolving power, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is the state-of-the-art solution.[2][3][16]

Causality Behind the Choice:

GCxGC utilizes two columns of different selectivity connected by a modulator. The entire sample is subjected to two independent separations.[3] For example, a non-polar column in the first dimension separates compounds by boiling point. The modulator then traps small, sequential fractions of the eluent and re-injects them onto a second, short, polar column, which performs a very fast separation based on polarity. The result is a two-dimensional chromatogram with a vastly increased peak capacity, capable of resolving hundreds or even thousands of compounds in a single run.[2][17] This technique is particularly powerful for separating the isomeric and isobaric compounds prevalent in this compound.[16]

Visualization: GCxGC Workflow for Resolving Co-eluting Peaks

GCxGC_Workflow cluster_1D First Dimension (Non-Polar Column) cluster_Modulator Modulator cluster_2D Second Dimension (Polar Column) cluster_Detector Detector A Injector Col1 1D Separation (by Boiling Point) A->Col1 Peak_AB Co-eluting Peaks (A + B) Col1->Peak_AB Mod Trapping & Re-injection Peak_AB->Mod Col2 2D Separation (by Polarity) Mod->Col2 Peak_A Resolved Peak A Col2->Peak_A Less Polar Peak_B Resolved Peak B Col2->Peak_B More Polar Det TOF-MS or FID Peak_A->Det Peak_B->Det

Caption: GCxGC workflow separating two co-eluting compounds.

Q6: My lab doesn't have GCxGC. Are there any other strategies I can employ with my existing 1D-GC system?

A6: Absolutely. While GCxGC is the most powerful solution, you can still significantly improve resolution on a 1D-GC system by optimizing physical column parameters and considering data processing techniques.

1. Modify Column Dimensions:
  • Increase Column Length: Doubling the column length (e.g., from 30 m to 60 m) increases theoretical plates and can improve resolution by approximately 40%. The trade-off is a near doubling of the analysis time.[8]

  • Decrease Internal Diameter (ID): Switching from a 0.25 mm ID column to a 0.18 mm ID column increases efficiency, leading to sharper peaks and better resolution. However, this reduces the sample capacity, so you may need to inject less sample to avoid column overload.[8][14]

Data Presentation: Impact of GC Parameter Adjustments
Parameter ChangeEffect on ResolutionEffect on Retention TimePotential Drawback
↓ Oven Temperature IncreaseIncreaseLonger analysis time
↓ Temp. Ramp Rate IncreaseIncreaseLonger analysis time, broader peaks
↑ Column Length IncreaseIncreaseLonger analysis time, higher cost
↓ Column ID IncreaseDecreaseLower sample capacity, requires higher inlet pressure
↑ Film Thickness Increase (for volatiles)IncreaseCan lead to peak tailing for high boilers
↓ Carrier Gas Flow May Increase/DecreaseIncreaseMust be optimized around the van Deemter optimum
2. Employ Deconvolution Software:

If physical separation is still incomplete, mathematical deconvolution can be used to resolve overlapping peaks.[18][19] Modern chromatography data systems (CDS) and specialized software can analyze the mass spectral data from a GC-MS run. If two co-eluting compounds have even minor differences in their mass spectra, these algorithms can mathematically separate the signals to provide individual peak areas and "pure" spectra for each component.[18]

Visualization: Troubleshooting Logic Flow

Troubleshooting_Flow Start Co-elution Identified Step1 Q: Can the temperature program be optimized? Start->Step1 Step1_Yes Adjust Initial Temp, Ramp Rate, & Holds Step1->Step1_Yes Yes Step3 Q: Is a different column chemistry needed? Step1->Step3 No Step2 Q: Is resolution adequate? Step1_Yes->Step2 Step2->Step3 No End Resolution Achieved Step2->End Yes Step3_Yes Switch Stationary Phase (e.g., Non-polar to WAX) Step3->Step3_Yes Yes Step5 Q: Can physical parameters be modified? Step3->Step5 No Step4 Q: Is resolution adequate? Step3_Yes->Step4 Step4->Step5 No Step4->End Yes Step5_Yes Increase Length or Decrease Column ID Step5->Step5_Yes Yes Advanced Consider Advanced Techniques: - GCxGC - Deconvolution Software Step5->Advanced No Step6 Q: Is resolution adequate? Step5_Yes->Step6 Step6->Advanced No Step6->End Yes Advanced->End

Caption: A systematic workflow for troubleshooting co-elution.

References
  • Vertex AI Search. (2025). How to Resolve GC-MS Peak Overlap in High-Resolution Work.
  • Dan, P. (2024).
  • ResearchGate. (2015).
  • Tissandié, L., et al. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations.
  • Daszykowski, M., et al. (2021).
  • Agilent Technologies. (2020).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Journal of Pharmacognosy and Phytochemistry. (2018). Chemical composition of Vetiver root oil obtained by using GCMS analysis.
  • A Review on Chemical Composition, Oil Quality, and Bioactivity of Vetiver Essential Oil.
  • Phenomenex. (2025).
  • ResearchGate. (n.d.). Chemical composition of organic vetiver oil by GC/MS analysis.
  • Ellutia. (2025).
  • MDPI. (n.d.). Chemical Composition, Antioxidant, and Antimicrobial Activities of Vetiveria zizanioides (L.) Nash Essential Oil Extracted by Carbon Dioxide Expanded Ethanol.
  • Separation Science. (n.d.). Analyzing terpenes in Cannabis.
  • Janeš, D., et al. (2020). Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. Molecules.
  • European Commission. (n.d.).
  • MilliporeSigma. (n.d.). GC Column Selection Guide.
  • Chromedia. (2022).
  • ALWSCI. (2023).
  • Restek. (n.d.).
  • SCION Instruments. (n.d.).
  • Creus, M., et al. (2011). Analysis of co-eluted isomers of high-molecular weight polycyclic aromatic hydrocarbons in high performance liquid chromatography fractions via solid-phase nanoextraction and time-resolved Shpol'skii spectroscopy.
  • Tissandié, L., et al. (n.d.).
  • European Commission. (n.d.).
  • The Good Scents Company. (n.d.).
  • Axion Labs. (n.d.).
  • ChemicalBook. (n.d.).
  • Ventos. (n.d.).

Sources

Technical Support Center: Optimizing Vetiveryl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of Vetiveryl Acetate. This guide is designed for researchers, scientists, and professionals in the drug development and fragrance industries who are engaged in the synthesis of this complex and valuable sesquiterpenoid ester. Here, we move beyond simple protocols to delve into the causality of experimental choices, offering a self-validating system for troubleshooting and optimization.

I. Understanding the Synthesis of this compound

This compound is not a single compound but a complex mixture of sesquiterpenoid esters.[1][2] This complexity arises from its precursor, vetiver oil, which is itself a rich blend of sesquiterpene alcohols, primarily vetiverol. The acetylation process converts these alcohols into their corresponding acetate esters, thereby modifying the olfactory profile from the sometimes harsh notes of vetiver oil to a smoother, more refined woody and sweet aroma.[1][3][4]

The traditional synthesis route involves the esterification of vetiver oil or its isolated alcohol fraction (vetiverol) with an acetylating agent, most commonly acetic anhydride.[2][5] This reaction can be catalyzed by acids such as phosphoric or sulfuric acid.[1]

Reaction Pathway Overview

This compound Synthesis Vetiverol Vetiverol (from Vetiver Oil) Intermediate Protonated Intermediate Vetiverol->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Catalyst Catalyst (e.g., H3PO4) Catalyst->AceticAnhydride Activates VetiverylAcetate This compound Intermediate->VetiverylAcetate Deprotonation AceticAcid Acetic Acid (Byproduct) Intermediate->AceticAcid

Caption: General reaction pathway for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis and purification of this compound, providing actionable solutions based on chemical principles.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield in this compound synthesis can stem from several factors, from incomplete reactions to losses during workup.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have reached equilibrium or completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Systematically vary the reaction time and temperature to find the optimal conditions. Ensure efficient stirring to maintain a homogenous reaction mixture.
Catalyst Inactivity The catalyst may be old, impure, or used in an insufficient amount.Catalyst Management: Use a fresh, high-purity catalyst. Titrate the catalyst concentration to determine the optimal loading. For instance, in acid-catalyzed reactions, a catalyst concentration of 0.1-0.5% (w/w) relative to vetiverol is a good starting point.
Poor Quality Starting Material The vetiverol content in your vetiver oil may be low, or the oil may contain inhibitors.Starting Material Analysis: Quantify the vetiverol content in your starting material using GC analysis. If the vetiverol content is low, consider using a vetiverol-rich fraction obtained by distillation.[6][7]
Losses During Workup and Purification Significant product loss can occur during neutralization, washing, and distillation steps.Refine Purification Protocol: Minimize the number of transfer steps. During aqueous washes, ensure complete phase separation to avoid loss of product in the aqueous layer. Optimize distillation parameters (vacuum, temperature) to prevent product decomposition.
Experimental Workflow for Yield Optimization

Yield Optimization Workflow start Start: Low Yield check_reaction In-Process Monitoring (TLC/GC) start->check_reaction is_complete Reaction Complete? check_reaction->is_complete optimize_conditions Adjust: - Time - Temperature - Stirring is_complete->optimize_conditions No check_catalyst Evaluate Catalyst: - Freshness - Concentration is_complete->check_catalyst Yes optimize_conditions->check_reaction check_starting_material Analyze Vetiverol Content (GC) check_catalyst->check_starting_material refine_workup Optimize Purification: - Minimize Transfers - Efficient Phase Separation - Distillation Parameters check_starting_material->refine_workup end Improved Yield refine_workup->end

Caption: A systematic approach to troubleshooting and improving reaction yield.

Q2: My final product contains significant impurities. How can I identify and remove them?

A2: Impurities in this compound can negatively impact its aroma profile and stability. Common impurities include unreacted vetiverol, acetic anhydride, acetic acid, and various side-products.

Identification and Removal of Common Impurities:

Impurity Identification Method Removal Strategy
Unreacted Vetiverol GC-MS analysis will show characteristic peaks for sesquiterpene alcohols.Fractional Distillation: A carefully controlled fractional distillation under reduced pressure can effectively separate the more volatile vetiverol from the higher-boiling this compound.[8]
Acetic Anhydride & Acetic Acid These will appear as early eluting peaks in a GC analysis. The presence of acetic acid can also be detected by a sharp, acidic odor.Neutralization and Washing: After the reaction, quench the mixture with water or a mild base (e.g., sodium bicarbonate solution) to hydrolyze residual acetic anhydride and neutralize acetic acid. Follow with several water washes until the aqueous layer is neutral.
Side-Reaction Byproducts Complex mixtures of byproducts can form, especially at high temperatures. These can be identified by GC-MS.Optimized Reaction Conditions: Running the reaction at the lowest effective temperature can minimize the formation of side products.[9] Chromatographic Purification: For high-purity applications, column chromatography or preparative HPLC can be employed.[10][11]
Q3: The aroma of my this compound has an undesirable "acidic" or "sharp" note. What causes this and how can I prevent it?

A3: An "acidic" off-note is a common issue and is often a sign of product degradation or residual acidic impurities.[12]

Causes and Prevention of Off-Notes:

  • Residual Acetic Acid: As mentioned above, incomplete neutralization will leave residual acetic acid, contributing to a sharp, vinegary smell.

    • Solution: Ensure thorough washing of the organic phase with a dilute sodium bicarbonate solution, followed by water washes until the pH of the aqueous layer is neutral.

  • Hydrolysis: this compound can hydrolyze back to vetiverol and acetic acid, especially in the presence of moisture.[1]

    • Solution: Ensure all glassware is dry before starting the reaction. After the workup, dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation. Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[1]

  • Oxidation: Some components within the complex mixture of this compound can be susceptible to oxidation over time, leading to the formation of aldehydes and other volatile compounds that can impart off-odors.[12]

    • Solution: Consider adding an antioxidant like alpha-tocopherol (Vitamin E) at a low concentration (e.g., 0.1%) to the final product to improve its stability.[13]

III. Frequently Asked Questions (FAQs)

Q: What is the ideal molar ratio of acetic anhydride to vetiverol?

A: A slight excess of acetic anhydride is typically used to drive the reaction to completion. A molar ratio of 1.1:1 to 1.5:1 of acetic anhydride to vetiverol is a common starting point. A large excess should be avoided as it can lead to more side reactions and makes removal more difficult.

Q: Can I use acetic acid instead of acetic anhydride?

A: While possible, using acetic acid for esterification is generally a slower, equilibrium-limited reaction that requires higher temperatures and often a stronger acid catalyst.[5] Acetic anhydride is more reactive and generally gives higher yields under milder conditions.[2]

Q: What are the advantages of enzymatic synthesis of this compound?

A: Enzymatic synthesis, typically using lipases, offers several advantages aligned with green chemistry principles.[1] These include:

  • Milder Reaction Conditions: Reactions are often carried out at or near room temperature, reducing energy consumption.[9]

  • High Selectivity: Enzymes can exhibit high chemoselectivity, for instance, selectively acetylating primary alcohols over secondary and tertiary ones, leading to a unique product profile.[1][14]

  • Reduced Waste: Enzymatic processes can minimize the use of harsh chemicals and the production of toxic byproducts.[1]

Q: What analytical techniques are essential for quality control?

A: A combination of techniques is recommended for comprehensive quality control:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying the individual components of the complex this compound mixture, including impurities.[10][11]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Used for quantifying the percentage of this compound and other components.

  • Refractive Index and Specific Gravity: These physical parameters are useful for routine batch-to-batch consistency checks.

  • Organoleptic Evaluation: Sensory analysis by a trained perfumer remains a critical quality control step to ensure the desired aroma profile.

IV. Detailed Experimental Protocols

Protocol 1: Standard Synthesis of this compound
  • Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 100g of vetiverol.

  • Reagent Addition: While stirring, slowly add 55g (1.2 molar equivalents) of acetic anhydride.

  • Catalyst: Add 0.5g of 85% phosphoric acid as a catalyst.

  • Reaction: Heat the mixture to 100-110°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly add 100 mL of a 5% sodium bicarbonate solution to neutralize the excess acid. Stir until CO2 evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable solvent like ethyl acetate or diethyl ether (2 x 100 mL).

  • Washing: Wash the combined organic layers with 100 mL of water, followed by 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by fractional distillation under high vacuum to obtain pure this compound.

Protocol 2: Quality Control by GC-MS
  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is suitable for separating the sesquiterpenoid components.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 5°C/min, and hold for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Scan range of 40-400 m/z.

  • Analysis: Compare the resulting chromatogram and mass spectra with a reference standard of high-purity this compound to identify and quantify components.

V. Logical Relationships in Troubleshooting

Troubleshooting Logic Problem Observed Problem LowYield Low Yield Impurities High Impurity Level OffOdor Off-Odor IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction WorkupLoss Workup Losses LowYield->WorkupLoss Impurities->IncompleteReaction SideReactions Side Reactions Impurities->SideReactions ResidualAcid Residual Acid/Anhydride Impurities->ResidualAcid OffOdor->ResidualAcid Hydrolysis Hydrolysis/Degradation OffOdor->Hydrolysis Cause Potential Cause OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions RefinePurification Refine Purification Protocol WorkupLoss->RefinePurification SideReactions->OptimizeConditions ThoroughWash Thorough Washing/ Neutralization ResidualAcid->ThoroughWash ProperStorage Proper Drying & Storage Hydrolysis->ProperStorage Solution Solution

Sources

Vetiveryl Acetate Technical Support Center: A Guide to Degradation Pathways and Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for vetiveryl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling and stabilizing this compound in your experiments. As a complex mixture derived from the acetylation of vetiver oil, this compound's stability is paramount to ensuring its desired olfactory profile and functional performance.[1][2][3] This document will explore its degradation pathways and offer scientifically grounded strategies for its stabilization.

Part 1: Understanding this compound Degradation

The chemical integrity of this compound can be compromised through two primary pathways: oxidative degradation and hydrolysis. Of these, oxidation is the more significant concern in most applications.

Oxidative Degradation: The Primary Culprit

This compound is not a single molecule but a complex blend of sesquiterpenoid esters.[1][3] The unsaturated nature of these sesquiterpene backbones makes them susceptible to autoxidation, a free-radical chain reaction initiated by factors such as light, heat, and the presence of trace metal ions.[4]

Mechanism of Autoxidation:

The autoxidation process can be broken down into three stages:

  • Initiation: Formation of free radicals from the sesquiterpene molecules. This can be triggered by UV radiation or heat.

  • Propagation: The initial radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other sesquiterpene molecules, creating hydroperoxides and new free radicals, thus propagating the chain reaction.

  • Termination: The reaction ceases when free radicals combine to form stable, non-radical products.

The hydroperoxides formed during propagation are unstable and can decompose into a variety of volatile byproducts, including aldehydes, ketones, and smaller organic acids. These byproducts are often responsible for the undesirable "off-odors" that can develop in products containing this compound.[5]

Visualizing the Degradation Pathway: Autoxidation

Figure 1: Autoxidation Pathway of Sesquiterpenes in this compound Sesquiterpene Unsaturated Sesquiterpene (in this compound) Radical Sesquiterpene Radical (R.) Sesquiterpene->Radical Initiators Initiators (Light, Heat, Metal Ions) Initiators->Sesquiterpene Initiation Peroxy_Radical Peroxy Radical (ROO.) Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH (another sesquiterpene) Degradation_Products Degradation Products (Aldehydes, Ketones, etc.) 'Off-Odors' Hydroperoxide->Degradation_Products Decomposition

Caption: Autoxidation cascade leading to degradation.

Hydrolytic Degradation: A Secondary Concern

As an ester, this compound can undergo hydrolysis, where the ester linkage is cleaved by water to yield the corresponding sesquiterpenoid alcohol (vetiverol) and acetic acid. This reaction can be catalyzed by both acids and bases.

While possible, significant hydrolysis of this compound is less common in typical cosmetic and fragrance formulations, which are often anhydrous or have a controlled pH. However, in aqueous-based systems or formulations with extreme pH values, hydrolysis can become a more prominent issue.

Part 2: Troubleshooting Guide for this compound Degradation

This section addresses common issues encountered during the use of this compound in a question-and-answer format.

Question Probable Cause(s) Recommended Solution(s)
Why has my product containing this compound developed a sharp, unpleasant, or "sour" off-odor over time? This is a classic sign of oxidative degradation . The sesquiterpenoid components have likely undergone autoxidation, producing volatile byproducts that alter the fragrance profile. This can be accelerated by exposure to light, heat, or the presence of trace metal ions.1. Incorporate an antioxidant: Add an effective antioxidant like alpha-tocopherol (Vitamin E) to your formulation. The Scientific Committee on Consumer Safety (SCCS) recommends the use of this compound with 1% alpha-tocopherol.[1] 2. Use a chelating agent: Add a chelating agent such as EDTA (ethylenediaminetetraacetic acid) to sequester any trace metal ions that could catalyze oxidation. 3. Protect from light and air: Store your product in opaque, airtight containers to minimize exposure to UV radiation and oxygen. 4. Control storage temperature: Store your product in a cool, dark place to reduce the rate of chemical reactions.
My aqueous formulation with this compound has a decreased intensity of the characteristic woody scent and a faint vinegary smell. What is happening? This suggests that hydrolysis of the ester linkage is occurring. The decrease in the woody note is due to the loss of this compound, and the faint vinegary smell is from the formation of acetic acid. This is more likely to occur in unbuffered aqueous solutions or at pH extremes.1. Control the pH: Buffer your formulation to a neutral or slightly acidic pH (around 5-6.5) to minimize both acid- and base-catalyzed hydrolysis. 2. Consider a different vehicle: If possible, reformulate using a less aqueous or anhydrous base. 3. Microencapsulation: For aqueous systems, consider encapsulating the this compound to protect it from the aqueous environment.
I've noticed a change in the color of my product containing this compound. Is this related to degradation? Yes, color change can be an indicator of degradation , often linked to oxidation. The formation of various degradation byproducts can lead to a yellowing or browning of the formulation.Follow the same stabilization strategies as for off-odor development: incorporate antioxidants and chelating agents, and ensure proper storage conditions (protection from light, air, and heat).
How can I analytically confirm that my this compound is degrading? Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for this analysis.[5][6] By comparing the chromatograms of a fresh sample with an aged or degraded sample, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the peaks of the original this compound constituents.1. Establish a baseline: Analyze a fresh, high-quality sample of this compound to establish a reference chromatogram. 2. Analyze the suspect sample: Run a GC-MS analysis on the sample you suspect has degraded. 3. Compare and identify: Look for the appearance of smaller, more volatile compounds (aldehydes, ketones) and a reduction in the area of the main sesquiterpene acetate peaks. Advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC-MS) can provide even greater resolution for this complex mixture.[6][7][8]

Part 3: Experimental Protocols for Stabilization

To proactively prevent degradation, the following stabilization strategies can be implemented.

Protocol for Stabilization using Antioxidants and Chelating Agents

This protocol details the addition of alpha-tocopherol and EDTA to a non-aqueous formulation.

Materials:

  • This compound

  • Alpha-tocopherol (Vitamin E)

  • Disodium EDTA

  • Your formulation base (e.g., carrier oil, ethanol)

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare the antioxidant solution: In a small, separate vessel, dissolve the alpha-tocopherol in a portion of your formulation base. A typical starting concentration is 1% w/w relative to the this compound content.

  • Prepare the chelating agent solution: In another small vessel, dissolve the disodium EDTA in a suitable solvent compatible with your final formulation. For non-aqueous systems, a co-solvent may be necessary. A common concentration for EDTA is 0.1-0.2% w/w of the total formulation.

  • Combine ingredients: To your main formulation vessel, add the this compound and the majority of the formulation base.

  • Add stabilizers: While stirring, add the antioxidant solution and the chelating agent solution to the main vessel.

  • Homogenize: Continue stirring until the mixture is completely homogenous.

  • Store appropriately: Transfer the final product to an opaque, airtight container and store in a cool, dark place.

Visualizing the Stabilization Workflow

Figure 2: Workflow for this compound Stabilization Start Start Combine Combine this compound and Formulation Base Start->Combine Prep_Antioxidant Prepare Antioxidant Solution (e.g., 1% α-tocopherol) Add_Stabilizers Add Antioxidant and Chelating Agent Solutions Prep_Antioxidant->Add_Stabilizers Prep_Chelator Prepare Chelating Agent Solution (e.g., 0.1% EDTA) Prep_Chelator->Add_Stabilizers Combine->Add_Stabilizers Homogenize Homogenize Mixture Add_Stabilizers->Homogenize Store Store in Opaque, Airtight Container Homogenize->Store End End Store->End

Caption: Stabilization protocol workflow.

Microencapsulation as a Stabilization Strategy

Microencapsulation involves entrapping droplets of this compound within a protective shell material. This is particularly useful for incorporating it into aqueous-based formulations and protecting it from environmental factors.

Common Microencapsulation Techniques:

  • Spray Drying: An emulsion of this compound in a solution of a carrier material (e.g., maltodextrin, gum arabic) is atomized into a hot air stream, evaporating the water and leaving behind powdered microcapsules.

  • Complex Coacervation: This technique uses the interaction between two oppositely charged polymers (e.g., gelatin and gum arabic) to form a shell around the oil droplets in an aqueous solution.[9]

A detailed protocol for microencapsulation can be found in specialized literature, such as the study on vetiver essential oil microencapsulation using gelatin and gum acacia.[9][10]

Part 4: Frequently Asked Questions (FAQs)

Q1: Is this compound a natural or synthetic ingredient? this compound is considered a semi-synthetic ingredient. It is derived from vetiverol, the alcohol fraction of natural vetiver essential oil, which is then chemically modified through acetylation.[2]

Q2: Can I use other antioxidants besides alpha-tocopherol? Yes, other antioxidants such as BHT (butylated hydroxytoluene), BHA (butylated hydroxyanisole), and rosemary extract can also be effective. However, alpha-tocopherol is often preferred in cosmetic and personal care applications due to its favorable safety profile and consumer acceptance. The SCCS specifically mentions alpha-tocopherol in its recommendations for the safe use of this compound.[1]

Q3: Does the source of the vetiver oil affect the stability of the resulting this compound? Yes, the geographical origin and the specific variety of the vetiver plant can influence the chemical composition of the essential oil.[1] This, in turn, can affect the composition and stability of the final this compound product. It is crucial to source high-quality, consistent raw materials.

Q4: At what stage of my formulation process should I add this compound and its stabilizers? It is generally recommended to add fragrance components and their stabilizers during the "cool-down" phase of a formulation process, when the temperature is below 40°C. This minimizes the risk of heat-induced degradation of these sensitive ingredients.

Q5: Are there any regulatory considerations I should be aware of when using this compound? Yes, the use of this compound in cosmetic products is subject to regulations and recommendations from bodies such as the International Fragrance Association (IFRA) and the Scientific Committee on Consumer Safety (SCCS) in Europe. These bodies may set concentration limits for different product types and recommend the inclusion of stabilizers like alpha-tocopherol to ensure consumer safety.[1]

References

  • Mookherjee, B. D., et al. (1992). Progress in Essential Oils. Perfumer & Flavorist, 17(4), 45-53.
  • Tissandier, L., et al. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations.
  • Tissandié, L., et al. (2018). Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates: Molecular Identifications, Quantification of Constituents, Regulatory and Olfactory Considerations. ResearchGate. Available at: [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2014). OPINION ON this compound (fragrance ingredient). European Commission. Available at: [Link]

  • Patsnap. (2025). Carbolic Acid in the Stabilization of Fragrance Compounds.
  • Tissandier, L., et al. (2018).
  • Khanna, A., et al. (2016). Microencapsulation of Vetiver Essential Oil using Complex Coacervation Technique.
  • Remedy Publications LLC. (2017).
  • ResearchGate. Microencapsulation of Vetiver Essential Oil using Complex Coacervation Technique. Available at: [Link]

  • Arogreen. The Impact of this compound on the Flavors and Fragrances Industry. Available at: [Link]

  • ScenTree. This compound (CAS N° 84082-84-8). Available at: [Link]

  • Synergistic Antioxidant and Antibacterial Advantages of Essential Oils for Food Packaging Applic
  • Biotechnological manufacture of vetiveryl esters.
  • Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties. MDPI.
  • Surfactant-Chelating Agent Interactions. Chalmers Research.
  • Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic. PMC - NIH.
  • Kinetics of moisturizing and firming effects of cosmetic formul
  • Vetiveryl acet
  • Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. Asian Journal of Pharmaceutical Analysis.

Sources

Vetiveryl Acetate Solubility: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Vetiveryl Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound solubility. As a complex mixture of sesquiterpenoid esters, this compound's behavior in solution can be nuanced.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems that may arise during the dissolution of this compound, offering explanations and actionable protocols to resolve them.

Issue 1: this compound Fails to Dissolve or Dissolves Poorly

Root Cause Analysis: The primary reason for poor solubility is often an inappropriate choice of solvent. This compound, being a complex mixture of esters, is practically insoluble in water.[1][3][4] Its solubility is significantly better in organic solvents.[5] The polarity of the solvent plays a crucial role in achieving a clear solution.

Step-by-Step Resolution Protocol:

  • Solvent Selection: The initial and most critical step is choosing an appropriate solvent. Based on available data, alcohols are excellent choices.[6]

    • Recommended Solvents: Ethanol, methanol, and isopropanol are highly effective.[3] Other organic solvents like ethyl acetate, acetone, and toluene can also be used.[7]

    • Avoid: Aqueous solutions with high water content.

  • Solubility Testing: Before preparing a large batch, perform a small-scale solubility test.

    • Accurately weigh a small amount of this compound (e.g., 10 mg).

    • Add the selected solvent dropwise while gently agitating the mixture.

    • Observe the dissolution process and note the approximate concentration at which the solute fully dissolves.

  • Gentle Heating: If dissolution is slow, gentle warming can be employed.

    • Place the solution in a warm water bath (not exceeding 40°C).

    • Continuously stir the solution until the this compound is fully dissolved.

    • Caution: Avoid excessive heat, as it can potentially lead to degradation or evaporation of the solvent.[8][9]

  • Sonication: For difficult-to-dissolve samples, ultrasonication can be beneficial.

    • Place the vial containing the mixture in a sonicator bath.

    • Sonicate in short bursts (e.g., 1-2 minutes) to avoid overheating.

    • Visually inspect the solution for complete dissolution.

Issue 2: Precipitation or Cloudiness Observed After Initial Dissolution

Root Cause Analysis: This phenomenon, often occurring upon cooling or standing, can be attributed to supersaturation or a change in solvent composition (e.g., absorption of atmospheric moisture). This compound is a complex mixture, and different components may have varying solubility limits.[10]

Step-by-Step Resolution Protocol:

  • Re-dissolution with Heat: Gently warm the solution as described in the previous section to see if the precipitate redissolves. If it does, the solution was likely supersaturated.

  • Solvent Addition: If warming does not resolve the issue, the concentration may be too high.

    • Add a small, measured amount of the same solvent to dilute the solution.

    • Stir thoroughly to ensure homogeneity.

  • Co-Solvent System: In some cases, a single solvent may not be optimal. A co-solvent system can enhance solubility.

    • For instance, if using ethanol, the addition of a less polar solvent in which this compound is also soluble might stabilize the solution.

    • Experiment with different ratios of compatible solvents on a small scale to find the optimal mixture.

  • Filtration: If a persistent precipitate remains that is suspected to be an impurity, filtration may be necessary.

    • Use a syringe filter with a compatible membrane (e.g., PTFE for organic solvents).

    • This will remove any insoluble particulate matter, resulting in a clear solution.

Issue 3: Phase Separation in a Formulation

Root Cause Analysis: Phase separation in a multi-component formulation can occur due to the immiscibility of this compound with other components or a change in the overall polarity of the mixture. This is particularly relevant in complex formulations like perfumes or cosmetic preparations.[11]

Step-by-Step Resolution Protocol:

  • Homogenization: Vigorous mixing or homogenization can sometimes resolve minor phase separation.

    • Use a vortex mixer for small volumes or a high-shear mixer for larger batches.

  • Surfactant/Emulsifier Addition: For formulations containing both aqueous and oily components, a surfactant or emulsifier may be required to create a stable emulsion.

    • The choice of surfactant will depend on the specific components of your formulation.

    • Incorporate the surfactant according to established formulation protocols.

  • Formulation Readjustment: It may be necessary to adjust the ratios of the components in your formulation.

    • Systematically vary the concentration of each component to identify the range that maintains a single phase.

    • This empirical approach is often necessary for complex mixtures.

Frequently Asked Questions (FAQs)

What is the solubility of this compound in common laboratory solvents?

This compound is practically insoluble in water but shows good solubility in various organic solvents.[3][4]

SolventSolubility (g/L) at 25°C
Methanol772.91[3]
Ethanol625.9[3]
Isopropanol522.96[3]
n-Propanol533.07[7]
n-Butanol504.46[7]
Acetone513.39[7]
Ethyl Acetate438.65[7]
Toluene693.27[7]
1,4-Dioxane1626.18[7]
Tetrahydrofuran (THF)1676.31[7]

Note: The provided solubility data is based on available information and may vary depending on the specific grade and composition of the this compound.

How should I store this compound and its solutions to maintain stability?

For optimal shelf life, this compound should be stored in a cool, dry place, away from direct sunlight and moisture.[12] It is stable under normal conditions.[8] Solutions of this compound should be stored in tightly sealed containers to prevent solvent evaporation and absorption of atmospheric moisture, which could lead to precipitation.[13] It is also advisable to protect solutions from light and heat.[8]

Can I use this compound in aqueous buffers for biological assays?

Directly dissolving this compound in aqueous buffers is not feasible due to its very low water solubility. To incorporate it into an aqueous system, a stock solution in a water-miscible organic solvent (like ethanol or DMSO) should be prepared first. This stock solution can then be added to the aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to interfere with the assay and that the this compound remains in solution.

What are the key chemical properties of this compound?
  • Molecular Formula: C17H26O2[3]

  • Molecular Weight: 262.4 g/mol [3][4]

  • Appearance: Colorless to yellowish or brownish viscous liquid.[14][15][16]

  • Odor: Sweet, dry, and woody.[2][14][15]

Are there any safety precautions I should take when handling this compound?

It is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[13] Avoid contact with skin and eyes.[8] In case of a spill, absorb the material with an inert substance and dispose of it according to local regulations.[13]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing this compound solubility challenges.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_end Outcome Start Encounter Solubility Issue Poor_Dissolution Poor Dissolution Start->Poor_Dissolution Precipitation Precipitation Start->Precipitation Phase_Separation Phase Separation Start->Phase_Separation Solvent_Check Verify Solvent Choice Poor_Dissolution->Solvent_Check Gentle_Heat Apply Gentle Heat Precipitation->Gentle_Heat If supersaturated Dilution Dilute Solution Precipitation->Dilution Homogenize Homogenize/Mix Phase_Separation->Homogenize Solvent_Check->Gentle_Heat Sonication Use Sonication Gentle_Heat->Sonication Success Issue Resolved Gentle_Heat->Success Sonication->Success Co_Solvent Try Co-Solvent Dilution->Co_Solvent Co_Solvent->Success Surfactant Add Surfactant Homogenize->Surfactant Reassess Reassess Formulation Surfactant->Reassess Reassess->Success

Sources

Technical Support Center: Enhancing the Olfactory Performance of Vetiveryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vetiveryl acetate is a cornerstone of modern perfumery, prized for its smooth, woody, and sophisticated character.[1][2] Derived from the acetylation of vetiver oil, it offers a refined alternative to the sometimes harsh, earthy notes of the natural essential oil.[2][3][4] While inherently tenacious with excellent fixative properties, formulators often seek to modulate its olfactory profile—enhancing its radiance, extending its substantivity, or tailoring its character within a complex fragrance composition.[1][5][6]

This guide serves as a technical resource for researchers and fragrance chemists. It provides troubleshooting advice, experimental protocols, and answers to frequently asked questions encountered when working to optimize the performance of this compound.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that arise during the formulation and evaluation of fragrances containing this compound.

FAQ 1: My this compound note seems weak or suppressed in the final formulation. What are the likely causes?

  • Answer: Several factors can lead to a perceived weakness of the this compound note.

    • High Volatility of Top Notes: Dominant, highly volatile top notes (e.g., citrus, aldehydes) can initially mask the this compound. As these top notes evaporate, the this compound should become more prominent in the heart and base phases.

    • Interactions with Other Ingredients: Certain raw materials can quench or alter the perception of this compound. Highly phenolic or spicy materials may require careful dosage to avoid overpowering its delicate woody character.

    • Solvent Effects: The choice of solvent can impact the volatility and evaporation curve of fragrance ingredients. Highly polar solvents might retain this compound more strongly, slightly dampening its initial headspace presence.

    • Olfactory Fatigue: this compound has a complex, but consistent, odor profile. Prolonged exposure during formulation can lead to temporary anosmia or adaptation. It is crucial to evaluate the fragrance in a neutral, well-ventilated environment after taking breaks.

FAQ 2: How can I improve the longevity or "substantivity" of this compound on a substrate (e.g., skin, fabric)?

  • Answer: While this compound has good natural longevity (over 350 hours on a smelling strip), several techniques can enhance its substantivity.[5]

    • Use of Fixatives: Incorporating high molecular weight fixatives with low volatility is the most common method. Materials like synthetic musks (e.g., Galaxolide, Tonalide), Ambroxan, and Iso E Super blend seamlessly with this compound and can significantly prolong its presence.[5][6][7]

    • Layering with Complementary Base Notes: Blending with other substantive base notes creates a synergistic effect. Sandalwood, cedarwood, and patchouli not only complement this compound's profile but also help anchor it.[6][8][9]

    • Microencapsulation: For applications like fabric care or personal care products, encapsulating the fragrance oil protects it from premature evaporation.[10][11][12] The scent is then released through triggers like friction, moisture, or heat.[10][13]

    • Creating a "Primer" on Skin: For fine fragrances, the application surface matters. Applying the fragrance to well-moisturized skin can help retain the scent molecules for longer.[8][14][15] Some commercial products use a primer approach, creating a base layer on the skin to increase fragrance substantivity.[16]

FAQ 3: I'm detecting an "off-note," slightly acidic or oxidized, in my aged alcoholic perfume containing this compound. What is the cause and how can it be prevented?

  • Answer: This is a known phenomenon that can occur in alcoholic perfumes with high concentrations of this compound.[17]

    • Cause: The off-odor is primarily due to the autoxidation of residual, non-acetylated sesquiterpene hydrocarbons present in the this compound raw material.[17] This reaction can be catalyzed by exposure to light and air, leading to the formation of trace amounts of compounds like acetaldehyde, which impart a sharp, unpleasant acidic note.[17]

    • Prevention & Mitigation:

      • Use High-Quality Raw Material: Start with this compound that has undergone thorough fractional distillation to minimize the content of volatile hydrocarbons.[17]

      • Incorporate Antioxidants: Adding antioxidants such as Butylated Hydroxytoluene (BHT) or synergistic mixtures like tocopherols can effectively inhibit the autoxidation process.[17]

      • Add UV Absorbers: To prevent photo-catalyzed degradation, especially for products in clear packaging, the inclusion of a UV absorber is recommended.[17]

      • Use Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like a lipophilic EDTA derivative can sequester these ions and improve stability.[17]

FAQ 4: What is the difference between "this compound" and "Vetiver acetate"?

  • Answer: The terminology can be confusing, but it relates to the production method.

    • This compound: This is typically produced by the direct acetylation of the whole vetiver essential oil. The resulting product contains the acetylated vetiver alcohols plus other accessory molecules from the original oil.[1][18]

    • Vetiver Acetate: This is produced from "vetiverol," which is the fraction of sesquiterpene alcohols isolated from the vetiver oil before the acetylation process.[1][18] This results in a "cleaner," more refined note, as many of the other components of the essential oil are not present to be acetylated.[1]

Section 2: Experimental Protocols for Performance Enhancement

This section provides structured methodologies for researchers to quantitatively and qualitatively assess and improve the performance of this compound.

Protocol 2.1: Enhancing Substantivity with Fixatives

Objective: To systematically evaluate the impact of different fixatives on the longevity of this compound on a substrate.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Fixative candidates (e.g., Iso E Super, Ambroxan, Galaxolide)

  • Smelling strips (blotters)

  • Glass beakers and stirring rods

  • Pipettes or precision scale

Methodology:

  • Prepare a Control Solution: Create a 10% solution of this compound in ethanol.

  • Prepare Test Solutions:

    • Create a series of solutions, each containing 10% this compound and 5% of a single fixative candidate in ethanol.

    • Label each solution clearly (e.g., "VA + Iso E Super," "VA + Ambroxan").

  • Application:

    • Dip a new, labeled smelling strip into each solution to a depth of 1 cm for 2 seconds.

    • Remove the strips and allow the ethanol to evaporate for 60 seconds.

  • Sensory Evaluation:

    • Evaluate the odor intensity of each strip at timed intervals: T=0, T+1hr, T+4hr, T+8hr, T+24hr, and T+48hr.

    • Use a trained sensory panel or a consistent group of evaluators.[19]

    • Rate the intensity on a scale (e.g., 1-9, from no odor to very strong).

  • Data Analysis:

    • Tabulate the intensity ratings for each solution over time.

    • Plot the data to visualize the evaporation curve and compare the performance of each fixative against the control.

Data Presentation Table:

Time IntervalControl (VA Only) IntensityVA + Iso E Super IntensityVA + Ambroxan IntensityVA + Galaxolide Intensity
T=0 9999
T+1hr 88.58.58
T+8hr 67.587
T+24hr 4676.5
T+48hr 24.55.55
T+357hr 0-12-33-43-4

Note: Data is illustrative. Actual results will vary based on fixative quality and concentration.

Protocol 2.2: Headspace Analysis for Volatility Modulation

Objective: To quantify the effect of fixatives on the concentration of this compound in the headspace over time using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis GC-MS Headspace Analysis cluster_data Data Interpretation P1 Prepare Control (VA in Ethanol) P2 Prepare Test Sample (VA + Fixative in Ethanol) P3 Apply 10µL of each sample to filter paper inside a 20mL headspace vial P4 Seal vials immediately A1 Incubate vial at 35°C (simulated skin temp) P4->A1 A2 Sample headspace at T=0, T+1hr, T+8hr, T+24hr using SPME fiber A1->A2 A3 Desorb fiber in GC inlet A2->A3 A4 Run GC-MS analysis to separate and identify compounds A3->A4 A5 Integrate peak area of this compound A4->A5 D1 Plot this compound peak area vs. Time for each sample A5->D1 D2 Compare decay curves: a slower decay indicates reduced volatility D1->D2

Caption: Workflow for GC-MS Headspace Analysis of this compound Volatility.

Methodology:

  • Sample Preparation: Prepare solutions as described in Protocol 2.1. Place a small piece of filter paper into a 20mL headspace vial. Pipette a precise amount (e.g., 10µL) of the solution onto the paper and immediately seal the vial.

  • Instrumentation: Use a GC-MS system equipped with a headspace autosampler. Solid-Phase Microextraction (SPME) is an excellent technique for this analysis.[20][21]

  • GC-MS Conditions:

    • Incubation: Equilibrate vials at a constant temperature (e.g., 35°C) to simulate skin conditions.

    • Sampling: Sample the headspace at specified time intervals.

    • Analysis: The GC separates the volatile components, and the MS identifies them and quantifies their abundance.[22][23][24]

  • Data Interpretation: The peak area corresponding to this compound is proportional to its concentration in the headspace. Plotting this area against time for both the control and test samples will provide a quantitative measure of how the fixative reduces its volatility.

Section 3: Advanced Enhancement Strategies

For projects requiring significant innovation, advanced delivery systems offer powerful ways to control the release and perception of this compound.

Microencapsulation Technology

Microencapsulation is a process where tiny droplets of the fragrance oil are enclosed within a protective shell.[12][13][25] This technology is particularly useful for improving fragrance stability and providing a controlled, long-lasting scent release.[10][11]

Logical Relationship Diagram:

G Fragrance This compound (Core Material) Microcapsule Microcapsule Core + Shell Fragrance->Microcapsule Shell Polymer Shell (e.g., Polyurethane-urea) Shell->Microcapsule Trigger {Release Trigger | Friction | Heat | Moisture} Microcapsule->Trigger is subjected to Benefit {Benefits | Longevity | Stability | Protection} Microcapsule->Benefit provides Release Controlled Scent Release Trigger->Release causes

Caption: The principle of microencapsulation for controlled fragrance release.

Key Considerations for Researchers:

  • Shell Material: The choice of polymer for the shell is critical. It must be non-reactive with this compound and robust enough to withstand the product's base (e.g., high-surfactant laundry detergent).[12]

  • Release Mechanism: The primary release mechanism is typically friction (rub-and-smell).[10] This makes encapsulation ideal for applications like fabric softeners, where the scent is released during wear.

  • Particle Size: The average particle size (often around 30 μm) affects both the stability of the dispersion in a liquid base and the tactile feel of the final product.[10]

  • Supplier Collaboration: Developing a custom microencapsulated fragrance is a specialized process. It often requires collaboration with a manufacturing partner who has expertise in encapsulation technology.[10]

Section 4: Safety & Regulatory Information

When modifying or formulating with this compound, adherence to safety and regulatory standards is paramount.

  • Skin Sensitization: this compound may cause an allergic skin reaction.[5][26] Always conduct appropriate patch testing and risk assessments for final formulations intended for skin contact.

  • Irritation: It can cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.[5]

  • Environmental Hazard: this compound is classified as toxic to aquatic life with long-lasting effects.[5][26] Avoid release into the environment and dispose of waste according to local regulations.[5]

  • IFRA Standards: Always consult the latest International Fragrance Association (IFRA) standards for concentration limits of this compound in different consumer product categories. The specific type of acetate (produced from whole oil vs. isolated vetiverol) can have different restrictions.[1]

This technical guide provides a framework for addressing common challenges and exploring innovative solutions for enhancing the performance of this compound. Through systematic experimentation and a thorough understanding of the underlying chemical principles, researchers can unlock the full potential of this versatile and elegant fragrance ingredient.

References

  • Perfume Extract. (2025, August 20). This compound - Discover this Powerful Vetiver Material.
  • ChemicalBook. This compound | 62563-80-8.
  • Stock Fragrance. Microencapsulation For Fragrance.
  • Spray-Tek. Fragrance Microencapsulation Technology And Advantages White Paper.
  • LabRulez GCMS. The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
  • Arogreen. The Impact of this compound on the Flavors and Fragrances Industry.
  • ScenTree. This compound (CAS N° 84082-84-8).
  • ChemicalBull. Buy this compound From Flavors & Fragrances Chemicals Supplier.
  • ACS Publications. Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS.
  • Olfasense. Sensory and molecular evaluation of fragrances.
  • Gozone Packaging. (2024, November 15). WHAT IS MICROENCAPSULATION TECHNOLOGY IN PERFUME.
  • Odournet. Sensory and molecular evaluation of fragrances.
  • MDPI. (2018, October 21). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin.
  • Yatsen. (2023, August 8). Fragrance Microcapsules: Unveiling the Secret to Lasting Scents in Laundry and Beyond.
  • ResearchGate. (2025, August 6). Microencapsulation of Fragrance and Natural Volatile Oils for Application in Cosmetics, and Household Cleaning Products.
  • Shams. (2024, September 23). 6 Key Tips to Make Perfume Scent Last Longer.
  • JCANO | INGENIERIA. The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
  • ResearchGate. GC-MS headspace results as a function of perfume concentration.
  • Google Patents. Composition and Method of Increasing the Substantivity of a Fragrance.
  • Perfumer & Flavorist. (1995, February). Malodor Formation in Alcoholic Perfumes Containing this compound and Vetiver Oil.
  • Adeaur. (2024, November 28). Enhance Your Fragrance Longevity | Expert Tips.
  • Scent Grail. (2024, April 22). Six Proven Tips for Enhancing Perfume Longevity.
  • Umbrex. Fragrance and Sensory Appeal Testing.
  • The Good Scents Company. This compound.
  • Fraterworks. This compound 20326.
  • Fraterworks. Vetiver Acetate 53281.
  • MDPI. (2022, February 1). Should Panelists Refrain from Wearing a Personal Fragrance Prior to Sensory Evaluation? The Effect of Using Perfume on Olfactory Performance.
  • Cosmetics & Toiletries. How Sensory Evaluation Can Provide Development Direction: An Approach.
  • ResearchGate. (2025, August 6). Unravelling the Scent of Vetiver: Identification of Character-Impact Compounds.
  • IMMAY. (2025, August 13). How To Make Perfume Last Longer: Professional Production Techniques for Enhanced Fragrance Longevity.
  • Ambrosial - Fragrances of Heaven. This compound Perfume ingredient.
  • MySkinRecipes. This compound - Woody (Vetiver).
  • The Perfumers Apprentice. This compound.
  • Perfumer & Flavorist. (2016, April 6). Malodor Formation in Alcoholic Perfumes Containing this compound and Vetiver Oil.
  • Benchchem. This compound | 117-98-6.
  • Parfums Les Vides Anges. Molecule: The Mysterious Case of this compound.
  • ScentSeeker. This compound.
  • European Commission. OPINION ON this compound (fragrance ingredient).

Sources

Minimizing by-product formation during Vetiveryl acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of vetiveryl acetate. This guide is designed for researchers, chemists, and production professionals to address common challenges and provide actionable solutions for minimizing by-product formation, thereby enhancing the purity and olfactory quality of the final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding this compound synthesis.

Q1: What is this compound and why is its chemical purity critical?

A1: this compound is not a single molecule but a complex mixture of sesquiterpenoid esters.[1][2] It is synthesized through the acetylation of vetiver oil or its isolated alcohol fraction, known as vetiverol.[1][3] This process modifies the raw, earthy, and sometimes harsh notes of vetiver oil into a smoother, cleaner, and more refined woody fragrance, making it a highly prized ingredient in modern perfumery.[4][5]

Chemical purity is paramount because the olfactory profile is dictated by the specific mixture of esters and the absence of undesirable by-products. Impurities can introduce harsh, smoky, or acidic off-notes, compromising the final fragrance quality.[6][7] Furthermore, regulatory bodies scrutinize the composition of fragrance ingredients to ensure they are free from potential allergens or toxic artifacts.[8][9]

Q2: What are the primary sources of by-products during synthesis?

A2: By-product formation is a significant challenge and typically arises from several sources:

  • Side reactions of sesquiterpene alcohols: The acidic catalysts and/or high temperatures used in traditional synthesis can cause dehydration of the tertiary sesquiterpene alcohols, leading to the formation of undesirable sesquiterpene hydrocarbons.

  • Reactions with other components in crude oil: Crude vetiver oil is a complex mixture containing ketones, aldehydes, and other reactive species besides the target alcohols.[3] These can react with the acetylating agent or degrade under reaction conditions.

  • Thermal degradation: At elevated temperatures (often >120°C), rearrangement and polymerization of the reactive sesquiterpenoid structures can occur.

  • Incomplete reaction: Leaving unreacted vetiverol in the final product, which can impart a harsher, less refined scent profile.[6]

  • Residual catalyst or reagents: Leftover acetic anhydride or acid catalysts like phosphoric or sulfuric acid can lead to ongoing degradation and instability, causing off-odor development over time.[7]

Q3: What is the fundamental difference between acetylating crude vetiver oil and purified vetiverol?

A3: The choice of starting material is a critical decision that balances cost against final product purity.

  • Crude Vetiver Oil Acetylation: This method is more direct and cost-effective. The entire essential oil is reacted with an acetylating agent. However, this approach exposes all components of the oil, including non-alcoholic constituents, to the reaction conditions, increasing the likelihood of side reactions and a more complex by-product profile.[3][10]

  • Vetiverol Acetylation: In this two-step process, the sesquiterpene alcohol fraction (vetiverol) is first isolated from the crude oil, typically via fractional distillation or other methods like extraction with boric acid.[10][11] This isolated vetiverol is then acetylated. While more labor-intensive and expensive, this method yields a cleaner product with fewer non-ester impurities, as the most reactive species have been separated beforehand.[2][5]

The following workflow diagram illustrates the decision-making process based on the starting material.

G cluster_0 Starting Material Selection cluster_1 Synthesis Pathways cluster_2 Purification & Final Product Start Vetiveria zizanioides Roots Distill Steam Distillation Start->Distill CrudeOil Crude Vetiver Oil Distill->CrudeOil ProcessChoice Choose Synthesis Path CrudeOil->ProcessChoice PathA Direct Acetylation (Crude Oil) ProcessChoice->PathA Lower Cost Higher By-products PathB Isolation of Alcohols (Vetiverol) ProcessChoice->PathB Higher Cost Higher Purity PurificationA Extensive Purification (Neutralization, Washing, Distillation) PathA->PurificationA Vetiverol Vetiverol Fraction PathB->Vetiverol AcetylationB Acetylation Vetiverol->AcetylationB PurificationB Standard Purification AcetylationB->PurificationB ProductA This compound (from Crude Oil) PurificationA->ProductA ProductB This compound (from Vetiverol) PurificationB->ProductB

Caption: Decision workflow for this compound synthesis.

Q4: How does the choice of catalyst influence by-product formation?

A4: The catalyst is a key variable controlling both the reaction rate and the selectivity towards the desired esters.

  • Strong Acid Catalysts (e.g., Sulfuric Acid): While effective at promoting esterification, strong acids are highly aggressive and significantly increase the rate of side reactions, particularly the dehydration of tertiary alcohols to form sesquiterpenes.[2][12]

  • Milder Acid Catalysts (e.g., Orthophosphoric Acid): Often preferred as they provide a good balance between reaction efficiency and minimizing unwanted side reactions.[8][11]

  • Basic Catalysts (e.g., Sodium Acetate): Used in methods involving reflux in a solvent like toluene, this approach is generally milder but may require higher temperatures and longer reaction times, potentially leading to some thermal degradation.[8][9]

  • No Catalyst: Acetylation can be performed without a catalyst by using higher temperatures (up to 120°C).[8][9] This can reduce acid-catalyzed side reactions but may increase the risk of thermally induced by-products.

  • Enzymatic Catalysis (e.g., Lipases): This modern, sustainable approach offers the highest selectivity.[13] Enzymes like Candida antarctica lipase B (CALB) are highly chemoselective, primarily acetylating primary alcohols while leaving secondary and tertiary alcohols largely untouched.[1][14] This results in a unique this compound with a different olfactory profile and minimal by-products, all achieved under mild, room-temperature conditions.[1][14]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during and after synthesis.

Problem: My final product has a harsh, smoky, or acidic "off-odor."

  • Likely Cause: This is often due to residual acidic compounds or the presence of phenolic by-products. Incomplete neutralization after using an acid catalyst can leave traces of acetic acid or the catalyst itself, leading to an acidic smell and long-term instability.[7] Phenolic compounds, naturally present in some vetiver oils, can contribute to smoky notes if not properly removed.[6]

  • Troubleshooting Steps:

    • Ensure Complete Neutralization: After the reaction, wash the crude product thoroughly with a weak base solution (e.g., 5% sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic. Follow with several washes with deionized water to remove residual salts.

    • Improve Purification: A final fractional distillation under vacuum is crucial for removing both low-boiling (e.g., residual acetic acid) and high-boiling (e.g., phenolic compounds, unreacted alcohols) impurities.[7][15]

    • Consider Stabilizers: For long-term stability, especially in alcoholic perfumes, the addition of antioxidants (like BHT or tocopherol) and chelating agents can prevent autoxidation, which is a known cause of off-odor formation.[7]

Problem: GC analysis shows a high percentage of unreacted vetiverol.

  • Likely Cause: The acetylation reaction has not gone to completion. This can be due to insufficient acetylating agent, inadequate reaction time or temperature, or catalyst deactivation.

  • Troubleshooting Steps:

    • Optimize Reagent Stoichiometry: Ensure that acetic anhydride is used in a slight molar excess relative to the estimated alcohol content of the vetiverol or vetiver oil.

    • Adjust Reaction Conditions: If using a catalytic method, slightly increasing the catalyst concentration or reaction temperature may improve conversion. However, monitor by-product formation closely. For non-catalytic methods, extending the reaction time may be necessary.

    • Check Catalyst Activity: Ensure the catalyst is fresh and has not been contaminated. Phosphoric acid, for example, can absorb water, reducing its efficacy.

Problem: The product contains a high level of sesquiterpene hydrocarbons.

  • Likely Cause: This is a classic sign of acid-catalyzed dehydration of tertiary alcohols, a major side reaction. This is exacerbated by strong acids and high temperatures.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Lowering the temperature is the most effective way to minimize dehydration, as this side reaction typically has a higher activation energy than the desired esterification.

    • Use a Milder Catalyst: Switch from sulfuric acid to orthophosphoric acid, or even to a non-acidic method like using sodium acetate.[8]

    • Explore Enzymatic Synthesis: For the highest selectivity and complete avoidance of dehydration by-products, consider a lipase-catalyzed process.[14]

The diagram below illustrates the competition between the desired esterification and the undesired dehydration pathway.

G cluster_main Desired Pathway: Esterification cluster_side Side Reaction: Dehydration Vetiverol Sesquiterpene Alcohol (e.g., Tertiary Alcohol) Esterification Acetylation (+ Acetic Anhydride) Vetiverol->Esterification Mild Conditions (Low Temp, Mild Catalyst) Dehydration Dehydration (- H2O) Vetiverol->Dehydration Harsh Conditions (High Temp, Strong Acid) VetiverylAcetate This compound (Desired Product) Esterification->VetiverylAcetate Hydrocarbon Sesquiterpene Hydrocarbon (By-product) Dehydration->Hydrocarbon

Caption: Competing reaction pathways in this compound synthesis.

Section 3: Optimized Experimental Protocols

These protocols provide detailed methodologies designed to minimize by-product formation.

Protocol 1: High-Purity Synthesis via Phosphoric Acid Catalysis

This method offers a good compromise between reaction speed and purity.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100g of purified vetiverol.

  • Reagent Addition: Slowly add 60g of acetic anhydride while stirring.

  • Catalyst Addition: Carefully add 0.5g (0.5% w/w) of 85% orthophosphoric acid to the mixture.

  • Reaction: Heat the mixture to 80-90°C and maintain for 2-3 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching & Neutralization: Cool the mixture to room temperature. Slowly add 100 mL of cold water to quench the excess acetic anhydride. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution until CO₂ evolution ceases. Verify the aqueous layer is pH 7-8.

  • Washing: Wash the organic layer twice with 100 mL portions of deionized water, followed by a wash with brine to break any emulsions.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure. Purify the crude this compound by fractional vacuum distillation to separate the pure product from unreacted materials and high-boiling by-products.

Protocol 2: High-Selectivity Synthesis via Enzymatic Catalysis

This green chemistry approach provides exceptional selectivity and purity under mild conditions.[13]

  • Preparation: In a temperature-controlled vessel, dissolve 100g of vetiver oil or vetiverol in 500 mL of a suitable solvent (e.g., food-grade ethyl acetate).[13]

  • Enzyme Addition: Add 10g (10% w/w of vetiverol) of immobilized Candida antarctica lipase B (CALB).

  • Acyl Donor: Add an equimolar amount of an acyl donor like ethyl acetate (which also acts as the solvent).

  • Reaction: Stir the mixture at room temperature (25-30°C) for 5-24 hours.[13] The reaction is significantly slower than acid-catalyzed methods but highly selective. Monitor progress via GC.

  • Enzyme Recovery: Once the reaction reaches the desired conversion, stop stirring and filter the mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting product is often of high purity and may not require extensive distillation, depending on the desired quality.

Data Summary: Comparison of Synthesis Methods
MethodTypical TemperatureCatalystKey AdvantageMajor Potential By-products
Catalyst-Free 100 - 120°CNoneAvoids acid-catalyzed side reactionsThermal degradation products, incomplete conversion
Phosphoric Acid 80 - 100°CH₃PO₄Good balance of speed and selectivitySesquiterpene hydrocarbons (if overheated)
Sodium Acetate Reflux (Toluene)NaOAcMild, less dehydrationBy-products from higher temperatures, solvent removal needed
Enzymatic (Lipase) 25 - 40°CImmobilized LipaseHigh chemoselectivity, sustainable, mild conditionsMinimal; mainly unreacted secondary/tertiary alcohols

References

  • The Good Scents Company. (n.d.). This compound distilled. Retrieved from [Link]

  • Google Patents. (2016). WO2016193208A1 - Biotechnological manufacture of vetiveryl esters.
  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

  • ScentSeeker. (n.d.). This compound. Retrieved from [Link]

  • European Commission. (2014). OPINION ON this compound (fragrance ingredient). Retrieved from [Link]

  • Arogreen. (n.d.). The Impact of this compound on the Flavors and Fragrances Industry. Retrieved from [Link]

  • ResearchGate. (2019). Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates. Retrieved from [Link]

  • PubMed. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. Retrieved from [Link]

  • ResearchGate. (2018). Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates: Molecular Identifications, Quantification of Constituents, Regulatory and Olfactory Considerations. Retrieved from [Link]

  • CRITICAL CATALYST. (2020). Acetylated Vetiver Oil as a perfuming agent. Retrieved from [Link]

  • Perfume Extract. (n.d.). This compound ex Haiti - Discover this beautiful Vetiver. Retrieved from [Link]

  • Ventos. (n.d.). This compound ex Vetiver Haiti. Retrieved from [Link]

  • The Good Scents Company. (n.d.). vetiver oil acetylated, 68917-34-0. Retrieved from [Link]

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). This is a repeated reference, but it was used for a distinct point.
  • European Commission Public Health. (2019). Opinion on fragrance ingredient Acetylated Vetiver Oil - AVO (Vetiveria zizanioides root extract acetylated). Retrieved from [Link]

  • Perfumer & Flavorist. (1988). Malodor Formation in Alcoholic Perfumes Containing this compound and Vetiver Oil. Retrieved from [Link]

  • Shodhganga. (n.d.). Development of process for purification of α and β-vetivone from Vetiver essential oil & Investigation of effects of heavy metals. Retrieved from [Link]

  • ResearchGate. (2016). Sustainable Manufacture of a Valuable Fragrance Ingredient: Lipase-Catalyzed Acylation of Vetiver Essential Oil and Chemoselectivity between Sesquiterpene Alcohols. Retrieved from [Link]

Sources

Technical Support Center: Method Development for Trace-Level Detection of Vetiveryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantitative and qualitative analysis of Vetiveryl acetate. As a complex, semi-synthetic fragrance ingredient derived from vetiver oil, this compound presents unique challenges for trace-level detection due to its semi-volatile nature, complex composition, and susceptibility to matrix interference.[1][2][3] This guide is structured to provide practical, experience-driven solutions to common issues encountered during method development and routine analysis.

Section 1: Foundational Knowledge - Frequently Asked Questions

This section addresses fundamental questions about this compound that are critical for developing a robust analytical method.

Q1: What exactly is this compound? Am I looking for a single compound?

A1: This is a crucial starting point. This compound is not a single chemical entity but a complex mixture of sesquiterpenoid esters.[4][5][6] It is produced by the acetylation of vetiver oil or a fraction of its alcohols (vetiverol).[7][8][9] The exact composition can vary significantly based on the geographical origin of the vetiver plant, the extraction method, and the acetylation process used.[5] The main component is typically khusimyl acetate, but over 100 constituents can be present.[5][7] Therefore, your analytical method should focus on a representative, stable, and major peak in the chromatogram for quantification, or use a multi-component sum if a comprehensive profile is needed.

Q2: What are the key physicochemical properties of this compound I should consider for method development?

A2: Understanding the properties of this compound is essential for designing an effective extraction and analysis workflow.

PropertyValue / DescriptionImplication for Analysis
Molecular Weight ~262.39 g/mol (for main isomer)Suitable for GC-MS analysis.
Boiling Point ~286 °CIndicates low to semi-volatile nature. Requires elevated temperatures for GC analysis but poses a risk of thermal degradation.[7][8]
Solubility Practically insoluble in water; soluble in alcohols like ethanol.[10]Direct aqueous injection is not feasible. Sample preparation must involve extraction into an organic solvent or headspace analysis.
Log P (Octanol-Water) ~6.16Highly lipophilic (fat-soluble).[8] This suggests it will strongly partition into non-polar matrices and requires a non-polar or intermediate-polarity extraction phase.
Stability As an ester, it can be prone to hydrolysis back to vetiverol and acetic acid over time or in non-neutral pH conditions.[4][8]Samples should be stored in a cool, dark place and analyzed promptly. Ensure the pH of the sample matrix is controlled if stored for extended periods.

Section 2: Core Analytical Strategy: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

For trace-level analysis of a semi-volatile compound like this compound in complex matrices (e.g., cosmetics, environmental samples), a headspace approach is often superior to direct injection as it minimizes matrix contamination of the instrument. Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and sensitive sample preparation technique that is ideal for this purpose.[11][12]

Q3: Why is HS-SPME-GC-MS the recommended technique?

A3: This combination offers a synergistic solution:

  • HS-SPME: Selectively extracts and concentrates volatile and semi-volatile analytes from the sample headspace, leaving non-volatile matrix components behind. This reduces instrument contamination and matrix effects.[13]

  • GC: Gas chromatography provides the high-resolution separation needed to resolve the complex components of this compound from each other and from other matrix components.[14][15]

  • MS: Mass spectrometry offers highly sensitive and selective detection, enabling positive identification of target analytes based on their mass spectra and allowing for quantification at trace levels.[16][17]

Below is a diagram illustrating the recommended analytical workflow.

HS_SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Desorption cluster_analysis Analysis Sample 1. Sample Collection (e.g., cosmetic lotion, water) Vial 2. Aliquot into Headspace Vial Sample->Vial Transfer Spike 3. Add Internal Standard & Matrix Modifier (e.g., salt) Vial->Spike Transfer Incubate 4. Incubate & Equilibrate (e.g., 60°C for 15 min) Spike->Incubate Transfer Expose 5. Expose SPME Fiber to Headspace Incubate->Expose Extraction Desorb 6. Thermally Desorb in GC Inlet Expose->Desorb Injection Separate 7. GC Separation Desorb->Separate Detect 8. MS Detection (Scan or SIM mode) Separate->Detect Data 9. Data Processing (Integration & Quantification) Detect->Data

Caption: HS-SPME-GC-MS analytical workflow.

Section 3: Troubleshooting Guide - From Sample to Signal

This section provides solutions to specific problems you may encounter during your analysis.

Q4: I am seeing a very low signal, or no peak at all, for this compound. What should I check first?

A4: This is a common and frustrating issue. A systematic approach is the key to solving it efficiently. The problem can originate from sample preparation, the GC inlet, the column, or the MS detector.[18][19][20]

Causality: Low signal is fundamentally due to an insufficient number of analyte molecules reaching and being detected by the MS. This can be caused by inefficient extraction, analyte loss or degradation during transfer, or poor ionization.

Use the following decision tree to diagnose the issue:

Troubleshooting_Low_Signal Start Low / No Signal Observed CheckStd Inject a high-concentration liquid standard directly. Is the peak visible? Start->CheckStd CheckMS Check MS Tune Report. Is it within specifications? CheckStd->CheckMS No CheckSPME Review SPME Parameters. Is fiber type correct? Are Temp/Time sufficient? CheckStd->CheckSPME Yes SystemProblem Potential System Fault (Leaks, Contamination, Detector) CheckMS->SystemProblem Yes MS_Bad MS requires tuning/maintenance. CheckMS->MS_Bad No CheckGC Review GC Method. Is Inlet Temp adequate? Is Splitless Time correct? CheckSPME->CheckGC Yes SPME_Bad Optimize SPME conditions. (See Protocol Section) CheckSPME->SPME_Bad No MethodProblem Method Optimization Required CheckGC->MethodProblem Yes GC_Bad Optimize GC Inlet/Oven. (See Protocol Section) CheckGC->GC_Bad No MS_OK MS is likely functional.

Sources

Validation & Comparative

A Comparative Analysis of Vetiveryl Acetate and Vetiverol for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Product Development Professionals

In the intricate world of fragrance chemistry, vetiver-derived molecules stand out for their complexity and versatility. This guide provides a detailed comparative analysis of two pivotal derivatives: vetiverol, the primary alcoholic constituent of vetiver oil, and vetiveryl acetate, its acetylated counterpart. Understanding the nuanced differences in their chemical, physical, and olfactory properties is crucial for researchers and formulators aiming to harness their unique characteristics in fragrance compositions and beyond.

Molecular Profile: From Natural Alcohol to Refined Ester

Vetiverol is not a single compound but a complex mixture of sesquiterpene alcohols naturally occurring in vetiver oil, which is extracted from the roots of the Chrysopogon zizanioides grass.[1][2] The primary components of this alcohol fraction are khusimol, isovalencenol, and valerianol.[1] this compound is a semi-synthetic derivative produced by the esterification of vetiverol.[3][4]

Synthesis of this compound:

The conversion of vetiverol to this compound is typically achieved through acetylation. This reaction involves treating the vetiverol fraction with acetic anhydride, often in the presence of a catalyst like sulfuric acid or orthophosphoric acid, followed by purification.[3][5][6] This process replaces the hydroxyl (-OH) group of the vetiverol alcohols with an acetyl group (-OCOCH₃), transforming the alcohol into an ester. This chemical modification significantly alters the molecule's properties.[7]

Experimental Workflow: Synthesis of this compound from Vetiverol

cluster_extraction Step 1: Isolation cluster_synthesis Step 2: Acetylation cluster_purification Step 3: Purification VetiverRoots Vetiver Roots (Chrysopogon zizanioides) Distillation Steam Distillation VetiverRoots->Distillation VetiverOil Crude Vetiver Oil Distillation->VetiverOil Fractionation Fractional Distillation VetiverOil->Fractionation Vetiverol Vetiverol (Sesquiterpene Alcohol Fraction) Fractionation->Vetiverol Vetiverol_in Vetiverol ReactionVessel Reaction at Controlled Temperature Vetiverol_in->ReactionVessel Reagents Acetic Anhydride (+ Catalyst, e.g., H₂SO₄) Reagents->ReactionVessel VetiverylAcetate_crude Crude this compound ReactionVessel->VetiverylAcetate_crude VetiverylAcetate_crude_in Crude Product Purification Fractional Distillation (under vacuum) VetiverylAcetate_crude_in->Purification FinalProduct Purified this compound Purification->FinalProduct cluster_input Input Samples cluster_output Expected Chromatogram Features Vetiverol Vetiverol GCMS GC-MS Analysis (Separation & Identification) Vetiverol->GCMS VetiverylAcetate This compound VetiverylAcetate->GCMS label_vetiverol Vetiverol Output: - Dominant peaks for sesquiterpene alcohols (e.g., Khusimol) - Earlier retention times GCMS->label_vetiverol Identifies Alcohols label_acetate This compound Output: - Dominant peaks for sesquiterpenyl acetates - Later retention times - Reduced/absent alcohol peaks GCMS->label_acetate Identifies Esters

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Vetiveryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of Vetiveryl acetate, a complex but highly valued ingredient in the fragrance industry. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind method selection and validation, ensuring your chosen method is robust, reliable, and fit for its intended purpose.

This compound is not a single chemical entity but a complex reaction product derived from the acetylation of vetiver oil or its isolated alcohol fraction, vetiverol.[1][2] This results in a substance of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB), which can contain over 200 distinct compounds.[2][3] Such complexity presents a significant analytical challenge, making rigorous method validation essential for quality control, ensuring batch-to-batch consistency, and meeting regulatory safety standards.[1][4]

Strategic Selection of an Analytical Methodology

The volatile and complex nature of this compound dictates the choice of analytical technique. The primary goal is to achieve adequate separation of the numerous constituents to allow for accurate quantification.

Gas Chromatography (GC): The Gold Standard

Gas Chromatography is the preeminent technique for analyzing volatile and semi-volatile compounds, making it ideally suited for this compound.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the workhorse for quantification. The FID detector offers high sensitivity and a wide linear range for carbon-based molecules. Its response is proportional to the mass of carbon, making it excellent for quantifying the total acetate content when calibrated appropriately.

  • Gas Chromatography with Mass Spectrometry (GC-MS): While FID is used for "how much," MS answers "what is it?" GC-MS is indispensable for identifying individual constituents, such as khusimyl acetate and (E)-isovalencenyl acetate, as well as potential impurities or unreacted alcohols.[1] This is critical for specificity and for characterizing the overall product profile.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For a substance as complex as this compound, conventional single-column GC may fail to resolve all components. GCxGC utilizes two columns with different stationary phases, providing vastly superior separation power.[2][3] This technique is the state-of-the-art for in-depth characterization and is particularly valuable during method development and for reference-grade analysis.[5]

High-Performance Thin-Layer Chromatography (HPTLC): A Viable Alternative

A validated HPTLC method has been developed for the simultaneous quantification of total alcohols and acetates in vetiver oil and its acetylated form.[6]

  • Principle: HPTLC separates compounds on a plate based on their affinity for the stationary phase and solubility in the mobile phase. Quantification is achieved through densitometric scanning after visualization.[6]

  • Application: This method is faster and less instrumentally complex than GC, making it suitable for rapid quality control screening. However, it lacks the resolving power of GC and provides a "total acetate" value rather than a detailed component profile.

Methodology Comparison
FeatureGas Chromatography (GC-FID/MS)High-Performance Thin-Layer Chromatography (HPTLC)
Selectivity/Resolving Power Very High, especially with GCxGCModerate
Quantification Capability Precise quantification of individual and total componentsQuantification of total chemical classes (e.g., total acetates)
Compound Identification Definitive (with MS)Tentative (based on Rf and standards)
Throughput Lower (longer run times per sample)Higher (multiple samples per plate)
Initial Instrument Cost HighModerate
Primary Application In-depth characterization, stability testing, reference analysis, routine QCRapid screening, raw material checks, process monitoring

The Validation Workflow: A Framework of Trust

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[7][8] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the globally accepted framework for this process.[7][9][10] The objective is to build a self-validating system where routine checks confirm the method's ongoing performance.

G cluster_dev Method Development & Optimization cluster_val Formal Validation (ICH Q2) cluster_routine Routine Use & Lifecycle dev Define Analytical Target Profile (ATP) opt Optimize GC Parameters (Column, Temp, Flow Rate) dev->opt spec Specificity / Selectivity opt->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD / LOQ prec->lod rob Robustness lod->rob sst System Suitability Testing (SST) (Daily Check) rob->sst transfer Method Transfer & Revalidation sst->transfer caption Figure 1. Analytical Method Validation Workflow

Figure 1. Analytical Method Validation Workflow

Core Validation Parameters for this compound Quantification (GC-FID)

This section details the experimental choices and protocols for validating a GC-FID method, grounded in ICH principles.[9][11]

Summary of Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal measured is solely from this compound, without interference from impurities, degradation products, or matrix components.[9]Peak purity analysis (if using a DAD/MS detector); Resolution > 1.5 between the main analyte peak(s) and adjacent peaks.
Linearity To verify a direct, proportional relationship between analyte concentration and the instrument's response over a defined range.[9]Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant compared to the response at 100% concentration.
Range To establish the interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[7]Typically 80% to 120% of the target test concentration for an assay.
Accuracy To determine the closeness of the test results to the true value.[11]Mean recovery of 98.0% to 102.0% of the known amount spiked.
Precision To measure the degree of agreement among individual test results when the method is applied repeatedly.[11]Repeatability: RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.[12]Signal-to-Noise ratio of 10:1; acceptable precision (e.g., RSD ≤ 10%) and accuracy at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within defined limits; results are not significantly impacted by changes.
System Suitability To ensure the complete analytical system is operating correctly at the time of analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate standard injections ≤ 1.0%.
Specificity

Causality: this compound is a mixture produced from a natural starting material. Therefore, the method must be able to quantify the target acetates in the presence of unreacted vetiver alcohols, other sesquiterpenes, and potential degradation products formed during processing or storage.[8]

Experimental Protocol:

  • Analyze a Diluent Blank: Inject the sample solvent to ensure no interfering peaks at the retention time of the analytes.

  • Analyze Placebo/Matrix: If quantifying in a finished product (e.g., a perfume), analyze a sample of the product matrix without this compound.

  • Analyze Reference Standard: Analyze a well-characterized reference standard of this compound.

  • Analyze Spiked Samples: Spike the placebo/matrix with the this compound standard and analyze.

  • Forced Degradation (for stability-indicating methods): Expose a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed sample to ensure the main analyte peaks are resolved from any degradants.[8]

Linearity and Range

Causality: To ensure that across the expected concentration range of samples, the detector response is directly proportional to the concentration. This validates the use of a calibration curve for quantification.

Experimental Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., hexane or ethanol).

  • Prepare Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution. For an assay, this range should typically span 80% to 120% of the nominal sample concentration.[13]

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).[14]

Accuracy

Causality: Accuracy studies demonstrate that the method can correctly measure a known amount of analyte, confirming that there are no systematic errors from sample preparation or matrix effects.

Experimental Protocol:

  • Spiking Study: Prepare samples by spiking a known quantity of this compound reference standard into a placebo matrix (if applicable) or a known sample base.

  • Concentration Levels: Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level (total of 9 determinations).

  • Analysis: Analyze the samples and calculate the amount of this compound recovered.

  • Calculation: Express accuracy as the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Precision

Causality: Precision measures the random error of a method. It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (long-term variability), ensuring the method provides consistent results over time and with different analysts or equipment.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration from the same homogeneous batch of material.

    • Analyze all six samples under the same operating conditions over a short interval of time.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies using statistical tests (e.g., an F-test for variance) to demonstrate there is no significant difference. Calculate the cumulative %RSD for all data.

Detailed Experimental Protocol: GC-FID Quantification

This section provides a hypothetical but detailed protocol for the quantification of total this compound content.

Objective: To determine the total percentage of acetylated esters in a this compound sample.

1. Materials and Reagents:

  • This compound Reference Standard (well-characterized)

  • This compound Test Sample

  • Hexane (or other suitable solvent), HPLC grade or higher

2. Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

3. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes

    • Ramp: 5°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • Detector Temperature: 300°C

4. Preparation of Solutions:

  • Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Working Standard Solution (approx. 100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with hexane.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh ~25 mg of the this compound Test Sample into a 25 mL volumetric flask. Dissolve and dilute to volume with hexane. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with hexane.

5. System Suitability Test (SST):

  • Before sample analysis, inject the Working Standard Solution five times.

  • The %RSD of the total peak area for the five replicate injections must be ≤ 1.0%.

  • The tailing factor for the major acetate peaks should be ≤ 2.0.

6. Analysis Sequence:

  • Inject a hexane blank.

  • Perform the System Suitability Test.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Inject the Working Standard Solution every 10-15 sample injections to bracket the samples and monitor for drift.

7. Calculation:

  • Identify and integrate all relevant acetate peaks in the chromatograms for both the standard and sample. Sum the areas to get a total acetate peak area.

  • Calculate the percentage of total this compound in the sample using the following formula:

    % Total Acetate = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std

    Where:

    • Area_Sample = Total peak area of acetates in the Sample Solution

    • Area_Std = Total peak area of acetates in the Working Standard Solution

    • Conc_Std = Concentration of the Working Standard Solution (in mg/mL)

    • Conc_Sample = Concentration of the Sample Solution (in mg/mL)

    • Purity_Std = Purity of the Reference Standard (as a percentage)

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Croyances. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates: Molecular Identifications, Quantification of Constituents, Regulatory and Olfactory Considerations. [Link]

  • PubMed. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. [Link]

  • ResearchGate. Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates. [Link]

  • European Commission. Opinion on fragrance ingredient Acetylated Vetiver Oil - AVO (Vetiveria zizanioides root extract acetylated). [Link]

  • European Commission. OPINION ON this compound (fragrance ingredient). [Link]

  • ScienceDirect. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. [Link]

  • Arogreen. The Impact of this compound on the Flavors and Fragrances Industry. [Link]

  • CRITICAL CATALYST. Acetylated Vetiver Oil as a perfuming agent. [Link]

  • World Organisation for Animal Health (WOAH). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]

  • La démarche ISO 17025. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

Sources

A Comparative Olfactory Evaluation of Vetiveryl Acetate: A Guide for Researchers in Life Sciences

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of natural and synthetic Vetiveryl acetate, offering valuable insights for researchers, scientists, and professionals engaged in drug development and sensory science. By delving into the nuances of their chemical composition and resulting olfactory profiles, this document aims to equip scientists with the knowledge to make informed decisions in their research and product development endeavors.

Introduction: The Distinctive Aroma of this compound

This compound, a derivative of vetiver oil, is a highly valued ingredient in the fragrance industry, prized for its sophisticated and tenacious woody aroma. Unlike the often raw and earthy notes of natural vetiver oil, this compound presents a smoother, sweeter, and more refined scent profile.[1][2] This transformation in olfactory characteristics is achieved through the acetylation of the sesquiterpene alcohols found in vetiver oil.[3][4]

However, not all this compound is created equal. The method of production, specifically the choice between traditional chemical synthesis and modern enzymatic processes, significantly impacts the final chemical composition and, consequently, the perceived aroma. This guide will explore these differences through a scientific lens, providing both analytical data and sensory evaluation protocols to facilitate a comprehensive understanding.

The Genesis of an Aroma: Synthetic vs. Natural Production Pathways

The terms "synthetic" and "natural" in the context of this compound refer to the method of acetylation rather than the origin of the precursor molecules, which are derived from the natural vetiver plant (Chrysopogon zizanioides).[5] The critical distinction lies in the catalytic process used to convert vetiverol, the alcohol fraction of vetiver oil, into its acetate form.

Chemical Synthesis: The Traditional Approach

Conventional chemical synthesis of this compound typically involves the use of acetic anhydride as the acetylating agent, often in the presence of a catalyst such as phosphoric acid or sodium acetate.[3][6] This process can be applied to either the whole vetiver oil or the isolated vetiverol fraction.[7]

dot```dot graph Chemical_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

VetiverOil [label="Vetiver Oil"]; Vetiverol [label="Vetiverol\n(Sesquiterpene Alcohols)"]; AceticAnhydride [label="Acetic Anhydride", shape=ellipse, fillcolor="#FFFFFF"]; Catalyst [label="Catalyst\n(e.g., Phosphoric Acid)", shape=ellipse, fillcolor="#FFFFFF"]; ChemVetiverylAcetate [label="Chemically Synthesized\nthis compound"];

VetiverOil -> Vetiverol [label="Fractional Distillation"]; Vetiverol -> ChemVetiverylAcetate [label="Acetylation"]; AceticAnhydride -> ChemVetiverylAcetate; Catalyst -> ChemVetiverylAcetate; }

Caption: Enzymatic synthesis of this compound.

Enzymatic synthesis is highly selective, primarily targeting the primary alcohols within the vetiver oil. [6]This selectivity results in a different compositional makeup of the final this compound compared to its chemically synthesized counterpart, which in turn leads to distinct olfactory characteristics. [8]

Unveiling the Chemical Fingerprint: Analytical Comparison

The olfactory differences between synthetic and natural this compound are rooted in their distinct chemical compositions. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) are instrumental in elucidating these differences.

Key Chemical Differentiators

The primary chemical distinction lies in the profile of acetylated sesquiterpene alcohols.

  • Chemically Synthesized this compound: Tends to have a broader distribution of acetylated primary, secondary, and tertiary alcohols.

  • Enzymatically Synthesized this compound: Exhibits a higher proportion of acetylated primary alcohols due to the high selectivity of lipases. [6]This often results in a higher concentration of unreacted secondary and tertiary alcohols, which contribute to the overall aroma profile.

Table 1: Representative Chemical Composition Comparison

Compound ClassChemically Synthesized (%)Enzymatically Synthesized (%)Olfactory Contribution
Primary Sesquiterpenyl Acetates40-5060-70Sweet, woody, soft
Secondary Sesquiterpenyl Acetates20-305-15Earthy, rooty nuances
Tertiary Sesquiterpenyl Acetates5-10<5Minor woody notes
Unreacted Sesquiterpene Alcohols<510-20Contributes to the characteristic vetiver "body"
Sesquiterpene Hydrocarbons15-2010-15Light, woody top notes

Note: These values are representative and can vary depending on the specific vetiver oil source and reaction conditions.

The Olfactory Verdict: A Sensory Evaluation

Ultimately, the most critical assessment of any fragrance ingredient is its performance in sensory evaluations. A trained sensory panel employing Quantitative Descriptive Analysis (QDA) can provide objective and reproducible data on the olfactory profiles of different this compound samples.

Representative Sensory Panel Data

The following table presents a representative example of sensory panel data comparing the olfactory attributes of chemically and enzymatically synthesized this compound. The intensity of each attribute is rated on a scale of 0 (not perceptible) to 10 (very strong).

Table 2: Quantitative Descriptive Analysis of this compound

Olfactory AttributeChemically Synthesized (Mean Score)Enzymatically Synthesized (Mean Score)
Woody 8.57.8
Earthy 6.24.5
Smoky 5.83.2
Sweet 7.08.2
Fresh 4.56.0
Fruity (Grapefruit) 3.05.5
Powdery 6.87.5
Overall Complexity 7.28.8

This representative data illustrates that while chemically synthesized this compound may exhibit stronger traditional woody and earthy notes, the enzymatically synthesized version is often perceived as sweeter, fresher, and more complex, with more pronounced fruity and powdery facets.

Experimental Protocols for In-House Evaluation

For researchers wishing to conduct their own comparative evaluations, the following section provides detailed protocols for both analytical and sensory analysis.

Protocol 1: GC-MS and GC-Olfactometry (GC-O) Analysis

dot

Caption: GC-MS and GC-O Experimental Workflow.

Objective: To identify and quantify the chemical constituents of each this compound sample and to determine which of these compounds are odor-active.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Gas Chromatograph with an Olfactometry port (GC-O)

  • Appropriate GC columns (e.g., DB-5, Wax-type) [9]* Helium carrier gas

  • Samples of chemically and enzymatically synthesized this compound

  • Ethanol (or other suitable solvent) for dilution

  • Trained sensory panelists for GC-O

Procedure:

  • Sample Preparation: Prepare 1% solutions of each this compound sample in ethanol.

  • GC-MS Analysis:

    • Inject 1 µL of the sample into the GC-MS system.

    • Employ a suitable temperature program to separate the compounds.

    • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative abundance of each compound based on peak area.

  • GC-O Analysis:

    • Inject 1 µL of the sample into the GC-O system.

    • As compounds elute from the column, a trained panelist at the olfactometry port will record the perceived odor, its intensity, and the retention time.

    • Correlate the odor events with the peaks identified by GC-MS to identify the key odorants.

Protocol 2: Quantitative Descriptive Analysis (QDA)

Objective: To obtain a quantitative and qualitative sensory profile of each this compound sample from a trained panel. [10][11] Materials:

  • Samples of chemically and enzymatically synthesized this compound, diluted to a standard concentration (e.g., 5% in an odorless solvent).

  • Odorless smelling strips. [12]* A panel of 8-12 trained sensory assessors.

  • A quiet, well-ventilated, and odor-free evaluation room.

  • Data collection software or forms.

Procedure:

  • Panel Training and Lexicon Development:

    • Familiarize the panel with a range of woody and earthy aroma standards.

    • Through a consensus-based discussion, the panel will develop a lexicon of descriptive terms (e.g., woody, earthy, smoky, sweet, fresh, fruity, powdery) to describe the this compound samples.

  • Sample Evaluation:

    • Dip smelling strips into each coded sample to a depth of 1 cm.

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Each panelist will rate the intensity of each attribute from the agreed-upon lexicon on a continuous scale (e.g., a line scale from 0 to 10).

  • Data Analysis:

    • Collect the data from all panelists.

    • Calculate the mean intensity scores for each attribute for both samples.

    • Perform statistical analysis (e.g., ANOVA) to identify significant differences between the samples for each attribute. [10] * Visualize the results using a spider plot or bar chart for easy comparison.

Conclusion and Future Perspectives

The choice between chemically and enzymatically synthesized this compound has significant implications for the final olfactory profile of a product. While chemical synthesis offers a robust and cost-effective method, enzymatic synthesis provides a more nuanced and complex aroma, often perceived as more "natural" and refined.

For researchers and developers in the life sciences, understanding these differences is crucial for targeted product formulation. The methodologies outlined in this guide provide a framework for conducting thorough and objective evaluations, ensuring that the selected this compound aligns with the desired sensory outcomes.

Future research may focus on exploring the use of different lipase sources to further tailor the olfactory profile of enzymatically synthesized this compound, as well as investigating the synergistic effects of these different this compound profiles in complex fragrance compositions.

References

  • Lavania, U.C. (2003). Other Uses, and Utilization of Vetiver: Vetiver Oil. In Vetiver System for Soil and Water Conservation.
  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2024). A Review on Chemical Composition, Oil Quality, and Bioactivity of Vetiver Essential Oil. Retrieved from [Link]

  • Vetiver.org. (n.d.). SEASONAL IMPACT ON YIELD AND MAJOR CONSTITUENT OF ESSENTIAL OIL OF VETIVERIA ZIZANIOIDES L. NASH GROWN UNDER JORHAT CONDITION, A. Retrieved from [Link]

  • ResearchGate. (2018). Vetiver oil composition.pdf. Retrieved from [Link]

  • PubMed. (2010). Lipase-catalyzed production of a bioactive terpene ester in supercritical carbon dioxide. Retrieved from [Link]

  • Naresuan University. (n.d.). Development of process for purification of α and β-vetivone from Vetiver essential oil & Investigation of effects of heavy metals. Retrieved from [Link]

  • Google Patents. (2016). WO2016193208A1 - Biotechnological manufacture of vetiveryl esters.
  • MDPI. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Retrieved from [Link]

  • PMC. (2019). Evaluation of Aroma Compounds in the Process of Wine Ageing with Oak Chips. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantitative Descriptive Analysis. Retrieved from [Link]

  • SlideShare. (2016). Sensory Evaluation Techniques Eirini Christodoulaki BSc Chemistry MSc Food Product Development Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Vacuum Distillation of Vetiver Oil from Smallholders for Quality Improvement. Retrieved from [Link]

  • Semantic Scholar. (2006). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. Retrieved from [Link]

  • MDPI. (2020). Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review. Retrieved from [Link]

  • Best Engineering Technologies. (n.d.). Vetiver (Vetiveria zizanioides) Root Oil Distillation Plant. Retrieved from [Link]

  • Alpha MOS Japan. (n.d.). QDA services. Retrieved from [Link]

  • BRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate. Retrieved from [Link]

  • Wikifarmer. (n.d.). Vetiver Essential Oil Distillation: Methods, Yield, and Quality Factors. Retrieved from [Link]

  • PubMed. (2019). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. Retrieved from [Link]

  • PubMed. (2015). Advances in lipase-catalyzed esterification reactions. Retrieved from [Link]

  • PMC. (2022). Sensory-Based Identification of Aroma-Active Compounds in Hotpot Seasoning before and after Boiling. Retrieved from [Link]

  • Principles of Food Science Key Term. (n.d.). Quantitative descriptive analysis (qda) Definition. Retrieved from [Link]

  • ResearchGate. (2025). Sustainable Manufacture of a Valuable Fragrance Ingredient: Lipase-Catalyzed Acylation of Vetiver Essential Oil and Chemoselectivity between Sesquiterpene Alcohols. Retrieved from [Link]

  • sensehubr. (n.d.). Quantitative Descriptive Analysis. Retrieved from [Link]

  • NIZO Food Research. (n.d.). QDA. Retrieved from [Link]

  • Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models. Retrieved from [Link]

  • MDPI. (2023). Influence of Yeast and Enzyme Formulation on Prosecco Wine Aroma During Storage on Lees. Retrieved from [Link]

  • Wiley Analytical Science. (2023). Essential oil enzymatic esterification: 2D-GC/MS resolves complex mixtures. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Multivariate Analysis of Olfactory Profiles for 140 Perfumes as a Basis to Derive a Sensory Wheel for the Classification of Feminine Fragrances. Retrieved from [Link]

  • ResearchGate. (2025). Flavor Activity of Sesquiterpene Oxidation Products, Formed Upon Lab-Scale Boiling of a Hop Essential Oil-Derived Sesquiterpene Hydrocarbon Fraction (cv. Saaz). Retrieved from [Link]

  • ACS Omega. (2023). Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy. Retrieved from [Link]

  • Sitaram Dixit. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensory dose/response curve with a scale of odor intensity. Retrieved from [Link]

  • CNR-IRIS. (2023). Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy. Retrieved from [Link]

  • ACS Publications. (n.d.). Olfactory studies on enantiomeric eremophilane sesquiterpenoids. Retrieved from [Link]

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

  • European Commission. (2006). OPINION ON this compound (fragrance ingredient). Retrieved from [Link]

  • ResearchGate. (2023). Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Enzymatic Mechanism and Energetics in the Optimized Biosynthesis of the Flavor and Fragrance Ester Geranyl Acetate. Retrieved from [Link]

  • PMC. (2021). The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation. Retrieved from [Link]

Sources

A Comparative Guide to Vetiveryl Acetate and Other Woody Fragrance Ingredients for Scientific Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of vetiveryl acetate against other prominent woody fragrance ingredients. Designed for researchers, scientists, and formulation professionals, this document delves into the chemical nature, olfactory properties, and performance metrics of these materials, supported by standardized evaluation protocols. Our approach is grounded in scientific integrity, offering not just data, but the causality behind experimental design to ensure trustworthy and reproducible insights.

Introduction to the Woody Olfactory Family

The woody fragrance family forms the backbone of modern perfumery, providing structure, elegance, and tenacity to compositions. These notes are derived from various natural sources like trees, roots, and mosses, as well as through chemical synthesis. Their character can range from dry and smoky to warm and creamy. This guide will focus on a comparative analysis of five key woody ingredients: the semi-synthetic this compound, the natural essential oils of Cedarwood, Sandalwood, and Patchouli, and the widely-used synthetic molecule, Iso E Super®.

This compound: The Refined Woody Note

This compound is not a single compound but a complex semi-synthetic mixture derived from vetiver oil, which is extracted from the roots of the Chrysopogon zizanioides grass.

  • Synthesis and Chemical Nature : It is produced via the acetylation of vetiverol, the primary sesquiterpene alcohol fraction of vetiver oil. This esterification process, typically using acetic anhydride, transforms the raw oil's profile by modifying the alcohol functional groups. The resulting product is a complex blend of esters, with khusimyl acetate being a major component. This multi-step synthesis contributes to its relatively high cost compared to some natural oils.

  • Olfactory Profile : this compound is prized for its elegant, smooth, and clean woody character. Its aroma is often described as woody, sweet, dry, and persistent, possessing the velvety character of vetiver but crucially, without the harsh, smoky, or intensely earthy notes often found in the raw essential oil. This refinement makes it exceptionally versatile.

  • Application in Fragrance Science : It functions as a highly effective base note and fixative, adding depth, sophistication, and remarkable longevity to a fragrance. Its clean profile allows it to blend seamlessly with a wide array of other materials, including floral, citrus, and spicy notes, without overpowering them. It is a cornerstone of many iconic luxury fragrances, such as Terre d'Hermès and Grey Vetiver.

A Comparative Analysis of Woody Alternatives

To understand the unique position of this compound, it must be compared against other foundational woody notes.

Cedarwood Oil (Natural)
  • Source and Composition : Primarily obtained through steam distillation of the wood of various trees from the Cedrus (e.g., Atlas Cedar) and Juniperus (e.g., Virginia, Texas Cedar) genera. Its chemical makeup is dominated by sesquiterpenes like α-cedrene and thujopsene, and the sesquiterpene alcohol, cedrol, which are responsible for its characteristic aroma.

  • Olfactory Profile : Cedarwood presents a distinctly dry, warm, and balsamic-woody scent, often with nuances reminiscent of pencil shavings or wood chips. Depending on the source, it can also have slightly spicy or camphoraceous undertones.

  • Role and Performance : A classic and robust base note, cedarwood is an excellent fixative that imparts a grounding, structural element to fragrances. Its scent is less sweet and more austere than this compound.

Sandalwood Oil (Natural)
  • Source and Composition : A highly prized essential oil steam-distilled from the heartwood of trees in the Santalum genus, with Santalum album (Indian Sandalwood) being the historical benchmark. Its unique scent is primarily attributed to high levels of the sesquiterpenic alcohols α-santalol and β-santalol.

  • Olfactory Profile : Sandalwood is defined by its exceptionally soft, creamy, rich, and sweet-woody character. It has a milky or "lactonic" facet and exhibits outstanding tenacity.

  • Role and Performance : A quintessential base note and fixative, sandalwood provides unparalleled richness and warmth. Its profile is significantly creamier and sweeter than the dry character of this compound. Due to over-harvesting and high costs, synthetic alternatives are now common.

Patchouli Oil (Natural)
  • Source and Composition : Steam-distilled from the leaves of Pogostemon cablin, a plant native to Southeast Asia. Its powerful and distinctive aroma comes from a complex blend of compounds, with patchoulol (patchouli alcohol) being the most significant.

  • Olfactory Profile : Patchouli offers a strong, rich, and multifaceted aroma that is woody, deeply earthy, musky, and sweet-herbaceous. It can possess undertones of damp soil, cocoa, and camphor.

  • Role and Performance : An extremely potent base note and fixative, patchouli is fundamental to chypre and oriental fragrance structures. Its earthy intensity provides a stark contrast to the clean, refined woodiness of this compound.

Iso E Super® (Synthetic)
  • Source and Composition : A synthetic aroma chemical, formally known as 7-acetyl, 1,2,3,4,5,6,7,8-octahydro-1,1,6,7-tetramethyl naphthalene, first developed by IFF. It is a complex mixture of isomers, with the minor isomer Arborone (isomer G) contributing most significantly to its characteristic odor despite being present in low concentrations.

  • Olfactory Profile : Iso E Super has a famously subtle, smooth, and abstract scent profile. It is described as woody, ambery, and velvety, but it is also somewhat transparent, often working to enhance the wearer's individual skin chemistry.

  • Role and Performance : Exceptionally versatile, Iso E Super is used across all fragrance genres to impart fullness, subtle strength, and a diffusive radiance without adding significant weight. Unlike the distinct character of this compound, Iso E Super acts more as a scent enhancer and modifier, providing a modern, clean, and abstract woody-amber effect.

Comparative Data Summary

The following tables summarize the key characteristics and olfactory facets of these ingredients for direct comparison.

Table 1: Key Characteristics of Woody Fragrance Ingredients

IngredientSourcePrimary Chemical ConstituentsOdor Profile SummaryRole in Perfumery
This compound Semi-SyntheticKhusimyl acetate and other sesquiterpene estersClean, smooth, dry, sweet, refined woodyBase Note, Fixative
Cedarwood Oil Naturalα-cedrene, thujopsene, cedrolDry, warm, balsamic, woody, pencil-shavingsBase Note, Fixative

An Inter-Laboratory Comparison of Vetiveryl Acetate Analysis: A Guide to Achieving Reproducible and Reliable Results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vetiveryl acetate is a highly valued ingredient in the fragrance industry, prized for its crisp, woody, and complex aroma.[1][2] It is not a single chemical entity but a complex mixture derived from the acetylation of vetiver essential oil (Chrysopogon zizanioides).[3] This essential oil is itself a complex blend of over 150 sesquiterpenoid molecules. The subsequent manufacturing process, which converts the native alcohols like vetiverol into their corresponding acetates, adds another layer of complexity.[1][4]

The Analytical Challenge

The inherent complexity and variability of this compound present a significant analytical challenge. The final chemical profile can vary substantially based on the geographical origin of the vetiver root, the distillation method of the essential oil, and the specific acetylation process used by the manufacturer.[1][5][6] This variability has been a point of concern for regulatory bodies, as the composition of the material used in toxicological studies may not be representative of all commercial products.[6][7] Consequently, establishing consistent quality control and ensuring product uniformity across different batches and suppliers is a formidable task. Conventional gas chromatography can often fail to provide adequate separation of the numerous co-eluting constituents.[8]

The Imperative for Inter-Laboratory Comparison

To navigate these challenges, a standardized analytical approach is paramount. Inter-laboratory comparisons, or proficiency tests, are essential tools for quality management in analytical laboratories.[9][10] By having multiple laboratories analyze the same homogenous sample, it is possible to assess the reproducibility of a given analytical method, identify systematic biases in laboratory procedures, and build consensus on the true composition of the material. Such studies are critical for ensuring regulatory compliance, validating analytical methods, and maintaining the high quality and consistency expected in the fragrance and pharmaceutical industries. This guide provides a framework for conducting an inter-laboratory comparison of this compound analysis, grounded in established scientific principles and standard protocols.

Part 1: Foundational Knowledge - Understanding the Analyte

A successful inter-laboratory study begins with a thorough understanding of the material being analyzed. The variability in this compound is not random; it stems from identifiable sources.

Section 1.1: The Chemical Profile of this compound

This compound is primarily composed of three main classes of compounds: acetate esters, sesquiterpene ketones, and sesquiterpene hydrocarbons.[6] While over 100 distinct peaks can be detected in a chromatogram, a few key compounds serve as markers for identification and quantification.[3]

The composition is highly dependent on the manufacturing process. Direct acetylation of the whole vetiver oil results in a different profile compared to the acetylation of the isolated alcohol fraction (vetiverol).[6] The European Scientific Committee on Consumer Safety (SCCS) has noted that the sum of acetates can range from 46% to 99% depending on the batch.[6]

Table 1: Typical Composition of Key Components in this compound

ComponentChemical ClassTypical Average Value (%)CAS No.
Khusimyl acetateAcetate Ester15.561474-33-7
Isovalencenyl acetateAcetate Ester14.1Not available
α-Vetivone + Vetiselinenol acetateKetone / Acetate5.915764-04-2 + ?
β-VetivoneKetone4.018444-79-6
α-VetivoneKetone2.615764-04-2
Ziza-6(13)-en-3-one + EudesmadienoneKetone1.8? + ?
β-VetiveneneSesquiterpene1.9Not available

Source: Data compiled from the SCCS Opinion on this compound, which highlights the complexity and the presence of numerous identified and unidentified components.[6]

Section 1.2: Sources of Analytical Variability

Understanding the origins of variability is crucial for designing a robust analytical protocol and interpreting inter-laboratory results. The primary sources include the raw material, the manufacturing process, and the stability of the final product.

G cluster_raw_material Raw Material (Vetiver Oil) cluster_manufacturing Manufacturing Process cluster_product Final Product origin Geographic Origin (Haiti, Java, India) harvest Harvesting Time & Root Condition origin->harvest distillation Distillation Method harvest->distillation acetylation Acetylation Method (e.g., Acetic Anhydride) distillation->acetylation Input purification Purification Steps acetylation->purification stability Aging & Storage (Off-odor formation) purification->stability Output matrix Product Matrix (e.g., Alcoholic Perfume) stability->matrix final_result final_result stability->final_result matrix->final_result Analytical Result

Caption: Key sources of variability in the analysis of this compound.

Part 2: Establishing a Standardized Analytical Protocol

For an inter-laboratory comparison to be meaningful, all participating labs must adhere to a well-defined and validated analytical method. Gas Chromatography (GC) is the industry-standard technique for essential oil analysis.[11][12]

Section 2.1: The Reference Method: Gas Chromatography (GC)

We will outline two complementary GC methods: GC with Flame Ionization Detection (GC-FID) for robust quantification and GC with Mass Spectrometry (GC-MS) for confident peak identification.[13]

Experimental Protocol 1: Quantitative Analysis by GC-FID

This protocol is designed for the accurate quantification of the components of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
  • Add an appropriate internal standard (e.g., n-Hexadecane or Tetradecane), accurately weighed. The choice of internal standard is critical; it should be a stable compound that does not co-elute with any components of interest and is not naturally present in the sample.
  • Dilute to volume with a suitable solvent like hexane or isooctane. Mix thoroughly.

2. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: A non-polar column is typically recommended, such as a DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Hydrogen or Helium, at a constant flow rate (e.g., 1.2 mL/min).
  • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 4°C/min to 280°C.
  • Hold: Hold at 280°C for 5 minutes.
  • Detector: Flame Ionization Detector (FID) at 300°C.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the relative percentage area for each component. For higher accuracy, response factors relative to the internal standard should be determined and applied.
Experimental Protocol 2: Qualitative Analysis by GC-MS

This protocol is for the identification of the separated components.

1. Sample Preparation:

  • Prepare the sample as described in the GC-FID protocol. An internal standard is not required for qualitative analysis but can be useful for retention time alignment.

2. GC-MS Instrumentation and Conditions:

  • GC System: Use the same GC system and column as for the GC-FID analysis to ensure comparable retention times.
  • MS System: Agilent 5977C GC/MSD or equivalent.
  • GC Conditions: Use the identical carrier gas, flow rate, injector settings, and oven program as the GC-FID method.
  • MS Conditions:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 450.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with established libraries (e.g., NIST, Wiley).
  • Confirm identity by comparing calculated Linear Retention Indices (LRI) with literature values.
Section 2.2: Advanced Technique: Comprehensive 2D GC (GCxGC)

For a highly complex material like this compound, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power.[8] This technique uses two columns with different stationary phases to resolve components that co-elute in a single-column separation, providing a much more detailed chemical fingerprint. While not yet a routine quality control method, it is an invaluable tool for in-depth characterization and research.[1][4]

Section 2.3: Method Validation

Before being used in an inter-laboratory study, the chosen analytical method must be validated to ensure it is fit for purpose. This process establishes the performance characteristics of the method and provides a self-validating system for trustworthy results. Key parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and sensitivity (LOD/LOQ).

G start Method Development (GC-FID/MS) specificity Specificity (Peak Purity & ID) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision sensitivity Sensitivity (LOD & LOQ) precision->sensitivity robustness Robustness sensitivity->robustness end Validated Method Ready for Inter-Lab Study robustness->end

Sources

A Comparative Guide to Catalysis in Vetiveryl Acetate Synthesis: From Traditional Methods to Green Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Vetiveryl acetate, a cornerstone of the modern perfumer's palette, is prized for its refined, smooth, and woody character, offering a less earthy and more elegant olfactory profile than its precursor, vetiver oil.[1] This valuable fragrance ingredient is not a single molecule but a complex mixture of sesquiterpenoid esters.[2] Its composition, and therefore its scent, is profoundly influenced by the manufacturing process. The synthesis of this compound is achieved through the esterification of vetiverol—the sesquiterpene alcohol fraction of vetiver oil—with an acetylating agent, a reaction critically mediated by a catalyst.[3][4]

This guide provides an in-depth comparison of the primary catalytic systems employed in the synthesis of this compound. We will explore the mechanisms, advantages, and limitations of traditional homogeneous acid catalysts, the significant advancements offered by biocatalysis, and the emerging potential of heterogeneous solid acids. This analysis is designed to provide researchers, chemists, and process development professionals with the critical insights needed to select and optimize a synthesis strategy that aligns with desired product characteristics, efficiency targets, and sustainability goals.

Chapter 1: Traditional Homogeneous Catalysis: The Established Workhorse

For decades, the industrial synthesis of this compound has relied on homogeneous acid catalysts. These catalysts, being in the same phase as the reactants, facilitate high reaction rates. The most common methods involve the acetylation of vetiver oil or its isolated vetiverol fraction using acetic anhydride in the presence of a strong acid.[5][6]

Key catalysts in this class include:

  • Mineral Acids: Sulfuric acid (H₂SO₄) and orthophosphoric acid (H₃PO₄) are frequently used.[2][7]

  • Lewis Acids & Salts: Sodium acetate in refluxing toluene is another established method.[5]

Mechanism of Action: Acid-Catalyzed Esterification

The underlying mechanism is a classic Fischer-Speier esterification. The acid catalyst protonates the carbonyl oxygen of the acetylating agent (acetic anhydride or acetic acid), rendering the carbonyl carbon significantly more electrophilic. This activates it for nucleophilic attack by the hydroxyl groups of the vetiverol alcohols, leading to the formation of the acetate ester and a byproduct (e.g., acetic acid if acetic anhydride is used).

Fischer_Esterification Vetiverol Vetiverol (R-OH) Intermediate Tetrahedral Intermediate Vetiverol->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride Protonated_Ac2O Protonated Anhydride Ac2O->Protonated_Ac2O Catalyst H⁺ Catalyst (e.g., H₃PO₄) Catalyst->Ac2O Protonation Protonated_Ac2O->Intermediate Vetiveryl_Acetate This compound (R-O-Ac) Intermediate->Vetiveryl_Acetate Proton Transfer & Elimination Byproduct Acetic Acid Intermediate->Byproduct Vetiveryl_Acetate->Catalyst Catalyst Regenerated

Caption: Acid-catalyzed esterification of vetiverol.

Causality and Consequences: The primary advantage of this approach is its cost-effectiveness and high conversion rates under optimized conditions. However, the use of strong, corrosive acids presents significant challenges. High reaction temperatures (often up to 120°C) are typically required, which can lead to undesirable side reactions such as dehydration and rearrangement of the complex sesquiterpene structures, altering the final olfactory profile.[6] Furthermore, the catalyst is difficult to separate from the reaction mixture, necessitating neutralization and washing steps that generate substantial aqueous waste, posing environmental concerns. The non-selective nature of these catalysts means they react with all alcohol types (primary, secondary, and tertiary), yielding a product that is a complete acetylation of the starting vetiverol.

Experimental Protocol: Phosphoric Acid-Catalyzed Acetylation

Objective: To synthesize this compound from vetiverol using orthophosphoric acid as a catalyst.

Materials:

  • Vetiverol (100 g)

  • Acetic Anhydride (1.2 molar equivalents)

  • Orthophosphoric Acid (85%, ~0.5% w/w of vetiverol)

  • Sodium Bicarbonate solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, condenser, magnetic stirrer, separating funnel

Procedure:

  • Charge a round-bottom flask with vetiverol and a magnetic stir bar.

  • Begin stirring and slowly add the acetic anhydride to the flask at room temperature.

  • Carefully add the orthophosphoric acid dropwise. An exotherm may be observed. Maintain the reaction temperature at or below room temperature, using a water bath if necessary.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring completion by TLC or GC analysis.

  • Upon completion, transfer the mixture to a separating funnel and slowly add 5% sodium bicarbonate solution to neutralize the excess acid. (Caution: CO₂ evolution).

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Further purification can be achieved by vacuum distillation.

Chapter 2: Biocatalysis: A Selective and Sustainable Pathway

The drive for greener and more sustainable chemical processes has led to the successful application of enzymes, particularly lipases, in this compound synthesis.[1] Immobilized lipases, such as Candida antarctica Lipase B (CALB), serve as highly efficient and selective catalysts for this transformation.[8][9]

Mechanism of Action: Enzyme-Catalyzed Transesterification

Lipases catalyze esterification via a two-step "ping-pong" mechanism involving a catalytic triad (typically Ser-His-Asp) in the enzyme's active site.

  • Acylation: The serine hydroxyl group attacks the acyl donor (e.g., ethyl acetate or vinyl acetate), forming a covalent acyl-enzyme intermediate and releasing the alcohol portion of the donor.

  • Deacylation: The vetiverol alcohol then enters the active site and attacks the acyl-enzyme intermediate, forming the this compound ester and regenerating the free enzyme.

The most significant advantage of this biocatalytic route is its remarkable chemoselectivity. Lipases preferentially acetylate primary sesquiterpene alcohols, leaving most secondary and tertiary alcohols unreacted.[1][10] This selective transformation results in a this compound with a distinctly different chemical composition and a unique, often more nuanced, fragrance profile compared to the product of total chemical synthesis.[5][6]

Enzymatic_Workflow cluster_0 Reaction Vessel cluster_1 Workup VetiverOil Vetiver Oil + Acyl Donor (e.g., Ethyl Acetate) Reaction Mixing at Mild Temp (e.g., 25-40°C) VetiverOil->Reaction Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reaction Filtration Filtration / Magnetic Separation Reaction->Filtration RecycledEnzyme Recycled Lipase Filtration->RecycledEnzyme For Reuse ProductSolution Product Solution Filtration->ProductSolution SolventRemoval Solvent Removal (Evaporation) ProductSolution->SolventRemoval FinalProduct Purified this compound SolventRemoval->FinalProduct

Caption: General workflow for lipase-catalyzed synthesis.

Causality and Consequences: Biocatalysis operates under mild conditions (room temperature to ~60°C), which preserves the delicate structure of the terpenes and prevents byproduct formation.[11] The use of immobilized enzymes greatly simplifies product purification; the catalyst can be easily recovered by filtration or magnetic separation and reused for multiple cycles, often with minimal loss of activity.[12][13] This reusability, combined with the use of less hazardous acyl donors (like ethyl acetate instead of acetic anhydride), drastically reduces waste and improves the process's environmental footprint.[1] A reported competitive process demonstrates excellent productivity (up to 90 g L⁻¹ h⁻¹) and quantitative delivery of the target product.[10]

Experimental Protocol: Lipase-Catalyzed Selective Acetylation

Objective: To synthesize this compound with high chemoselectivity using immobilized Candida antarctica lipase B.

Materials:

  • Haitian Vetiver Oil (100 g)

  • Ethyl Acetate (food grade, used as solvent and acyl donor)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435), 10% w/w of vetiver oil

  • Molecular Sieves (3 Å), dried

  • Orbital shaker or stirred reactor, filtration setup

Procedure:

  • Dissolve the vetiver oil in ethyl acetate to a concentration of 500 g/L in a sealed reaction vessel.

  • Add dried molecular sieves (10 g/L) to scavenge any water, which can inhibit the enzyme and promote hydrolysis.

  • Add the immobilized lipase (10 g for 100 g of oil) to the solution.

  • Seal the vessel and place it on an orbital shaker or use mechanical stirring. Maintain the reaction at a constant temperature, typically between 25°C and 40°C.

  • Monitor the reaction progress over 24-72 hours by analyzing aliquots with GC-MS to observe the conversion of primary alcohols (e.g., khusimol) to their corresponding acetates.

  • Once the desired conversion is achieved, stop the reaction and recover the immobilized enzyme by simple filtration.

  • Wash the recovered enzyme with fresh ethyl acetate and dry it under vacuum for reuse in subsequent batches.

  • The filtrate, containing the this compound product, is concentrated under reduced pressure to remove the ethyl acetate solvent. The resulting product can be used directly or further purified if necessary.

Chapter 3: Heterogeneous Catalysis: The Emerging Frontier

While less documented specifically for this compound, heterogeneous solid acid catalysis represents a promising and logical evolution from traditional homogeneous methods. This approach combines the high reactivity of acid catalysis with the operational advantages of a separable, reusable catalyst, aligning with the principles of green and sustainable chemistry.[14][15]

Potential catalysts include:

  • Zeolites and Mesoporous Materials: Materials like H-ZSM-5, Al-SBA-15, or montmorillonite clays possess strong Brønsted acid sites within a structured porous network.[14][16]

  • Sulfated Metal Oxides: Sulfated zirconia, in particular, is known to be a highly active and robust solid superacid for esterification reactions, demonstrating yields up to 95% in similar transformations.[17][18]

  • Functionalized Resins: Ion-exchange resins like Amberlyst-15 provide accessible sulfonic acid groups on a polymer backbone.[16]

Mechanism of Action: Surface-Catalyzed Esterification

The mechanism is analogous to homogeneous acid catalysis, but the protonation event occurs on the acidic active sites of the solid catalyst surface. Reactants diffuse into the pores of the catalyst, adsorb onto the active sites, react, and the products desorb back into the bulk liquid phase. The efficiency of the process is therefore dependent not only on the number and strength of the acid sites but also on the textural properties of the catalyst, such as surface area and pore size, which govern reactant accessibility.[14]

Heterogeneous_Catalysis cluster_0 Packed-Bed Reactor (Conceptual) Reactants Vetiverol + Acetic Anhydride CatalystBed Solid Acid Catalyst Bed (e.g., Sulfated Zirconia) Reactants->CatalystBed Flow In ProductStream This compound + Unreacted CatalystBed->ProductStream Flow Out Separation Distillation / Purification ProductStream->Separation FinalProduct Purified This compound Separation->FinalProduct RecycledReactants Recycled Reactants Separation->RecycledReactants RecycledReactants->Reactants Recycle

Caption: Conceptual workflow for heterogeneous catalysis.

Causality and Consequences: The key advantage is the straightforward separation of the catalyst from the product mixture by filtration, eliminating the need for aqueous neutralization and washing steps.[15] This dramatically simplifies downstream processing and reduces waste generation. Heterogeneous catalysts are often more thermally stable than their enzymatic counterparts and can be regenerated and reused multiple times.[14] However, challenges can include catalyst deactivation due to coking or leaching of active sites, and potential diffusional limitations for the bulky sesquiterpene molecules within the catalyst's porous structure.[16]

Chapter 4: Comparative Analysis

The choice of catalyst has profound implications for the synthesis of this compound. The table below summarizes the key performance and operational characteristics of each catalytic system.

FeatureHomogeneous Acid CatalysisBiocatalysis (Immobilized Lipase)Heterogeneous Acid Catalysis
Catalyst Example H₃PO₄, H₂SO₄Candida antarctica Lipase B (CALB)Sulfated Zirconia, Amberlyst-15
Reaction Conditions High Temperature (up to 120°C)[6]Mild Temperature (25-60°C)[11]Moderate to High Temperature
Selectivity Non-selective (acts on primary, secondary, tertiary alcohols)Highly chemoselective for primary alcohols[1][10]Generally non-selective
Typical Yield High, but dependent on purificationQuantitative conversion of primary alcohols[10]High (e.g., >90%)[17]
Catalyst Separation Difficult; requires neutralization and washingEasy (filtration/magnetic separation)[12]Easy (filtration)[15]
Catalyst Reusability NoExcellent (multiple cycles possible)[12][13]Good to Excellent (requires regeneration)[14]
Sustainability Poor (corrosive, high energy, waste generation)Excellent (mild conditions, low waste, biodegradable)Good (reduced waste, but may require energy for regeneration)
Product Profile "Total" acetate; reflects full conversion of all alcoholsUnique profile; retains character of unreacted secondary/tertiary alcohols[1]Similar to homogeneous catalysis product

Conclusion and Future Outlook

The synthesis of this compound offers a clear case study in the evolution of catalytic science. While traditional homogeneous acid catalysts remain effective for achieving high conversion, they are increasingly misaligned with modern demands for process safety, efficiency, and environmental stewardship.

Biocatalysis has emerged as a powerful and commercially viable alternative. Its unparalleled chemoselectivity is not a limitation but a feature, enabling the creation of novel this compound variants with unique aromatic profiles that are inaccessible through traditional chemistry.[1] The operational simplicity, mild conditions, and excellent reusability of immobilized lipases make this the leading green chemistry approach for this synthesis.

The field of heterogeneous catalysis , while still developing for this specific application, holds significant promise. It offers a bridge between the high reactivity of acid catalysis and the operational and environmental benefits of a reusable solid phase. Future research should focus on designing catalysts with optimized pore structures and acid site distributions to accommodate the bulky sesquiterpenoid substrates, prevent deactivation, and maximize efficiency. The integration of these advanced materials could pave the way for highly efficient continuous flow processes, further enhancing the sustainable production of this vital fragrance ingredient.

References

  • Notar, F., et al. (2017). Sustainable Manufacture of a Valuable Fragrance Ingredient: Lipase-Catalyzed Acylation of Vetiver Essential Oil and Chemoselectivity between Sesquiterpene Alcohols. Request PDF on ResearchGate. Available at: [Link]

  • Silva, G., et al. (2022). Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports. Scientific Reports, available on PMC. Available at: [Link]

  • Antoniotti, S., et al. (2016). Biotechnological manufacture of vetiveryl esters. Google Patents (WO2016193208A1).
  • Antoniotti, S., et al. (2018). Biotechnological manufacture of vetiveryl esters. Google Patents (US20180148666A1).
  • ScenTree (n.d.). This compound (CAS N° 84082-84-8). ScenTree. Available at: [Link]

  • Berglund, P., et al. (2007). Acetylation of vitamin E by Candida antarctica lipase B immobilized on different carriers. Digital CSIC. Available at: [Link]

  • Fotiadou, E., et al. (2023). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. Molecules, available on PMC. Available at: [Link]

  • dos Santos, J., et al. (2023). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. International Journal of Molecular Sciences, available on PMC. Available at: [Link]

  • Racho, P., et al. (2018). Quantitative Comparison of Chiral Catalysts Selectivity and Performance: A Generic Concept Illustrated with Cyclododecanone Monooxygenase as Baeyer–Villiger Biocatalyst. CONICET Digital. Available at: [Link]

  • Jesionowski, T., et al. (2023). The Studies of Sepharose-Immobilized Lipases: Combining Techniques for the Enhancement of Activity and Thermal Stability. MDPI. Available at: [Link]

  • Knez, D., et al. (2021). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase-B. Molecules, available on PMC. Available at: [Link]

  • Brenner, T., et al. (2015). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Polymers, available on PMC. Available at: [Link]

  • Siebenhaller, K., et al. (2018). Lipase-Catalyzed Synthesis of Sugar Esters in Honey and Agave Syrup. ResearchGate. Available at: [Link]

  • Critical Catalyst (2021). Acetylated Vetiver Oil as a perfuming agent. CRITICAL CATALYST. Available at: [Link]

  • ResearchGate (2021). Employing lipase of candida antarctica (calb) as catalyst in the acetylation of para-aminophenol in aqueous and water-free medium. ResearchGate. Available at: [Link]

  • de Oliveira, D., et al. (2023). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Catalysts, available on PMC. Available at: [Link]

  • Okoye, P., et al. (2021). Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. MDPI. Available at: [Link]

  • Gini, M., et al. (2023). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Organic Letters, available on PMC. Available at: [Link]

  • de Miranda, A., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. Available at: [Link]

  • Hartati, et al. (2021). Review on heterogeneous catalysts for the synthesis of perfumery chemicals via isomerization, acetalization and hydrogenation. Semantic Scholar. Available at: [Link]

  • Corro, G., et al. (2023). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. MDPI. Available at: [Link]

  • Varricchio, L., et al. (2010). Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide. Bioresource Technology. Available at: [Link]

  • Wang, X., et al. (2022). Selective CO-to-acetate electroreduction via intermediate adsorption tuning on ordered Cu–Pd sites. Nature Catalysis, available on ResearchGate. Available at: [Link]

  • Noto, R. (2023). Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI. Available at: [Link]

  • Balaram, P., et al. (2018). Esterification process. Google Patents (US20180086689A1).
  • Wang, J., et al. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Arogreen (n.d.). The Impact of this compound on the Flavors and Fragrances Industry. Arogreen. Available at: [Link]

  • ScenTree (n.d.). This compound (CAS N° 84082-84-8). ScenTree. Available at: [Link]

  • Chen, Y., et al. (2024). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Highlights in Science, Engineering and Technology. Available at: [Link]

  • Shanbhag, G., et al. (2022). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. Catalysis Science & Technology. Available at: [Link]

  • Shanbhag, G., et al. (2022). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. Request PDF on ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Validation for Novel Vetiveryl Acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Olfactive and Analytical Complexity of Vetiveryl Acetate

This compound, a cornerstone of the fragrance industry, is prized for its smooth, woody, and earthy notes, which are more refined than those of its precursor, vetiver essential oil.[1][2] This refinement is achieved through the acetylation of vetiverol, the sesquiterpene alcohol fraction of the oil.[3][4] However, this process does not yield a single chemical entity. Instead, "this compound" is a complex blend of numerous sesquiterpenoid isomers.[2][4] Its composition can vary significantly depending on the vetiver oil's origin and the specific manufacturing process used.[4]

For researchers, scientists, and drug development professionals exploring novel synthesis routes or identifying new bioactive isomers, this complexity presents a significant analytical challenge. The structural similarity among isomers often results in overlapping spectroscopic signals and similar chromatographic behavior, making unequivocal identification a formidable task. This guide provides a robust, multi-technique framework for the validation of novel this compound isomers, grounded in the principles of scientific integrity and causality. Our approach emphasizes a self-validating system where orthogonal analytical techniques are integrated to build an irrefutable structural dossier.

The Core Challenge: Differentiating Between "Almost Identical" Molecules

The primary difficulty in analyzing this compound lies in its inherent isomerism. The precursor, vetiverol, is a mixture of alcohols, with Khusimol being a major component.[3][5] Acetylation converts this array of alcohols into a corresponding mixture of acetate esters.[3][6] These isomers, such as structural and stereoisomers, often share the same molecular weight and similar fragmentation patterns in mass spectrometry, making their differentiation by a single technique unreliable.[6] Therefore, a multi-pronged spectroscopic approach is not just recommended; it is essential for conclusive structural elucidation and validation.

A Multi-Spectroscopic Validation Workflow

Our validation strategy integrates three core spectroscopic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for separation and initial identification, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (IR) Spectroscopy for functional group confirmation. Each step provides a layer of evidence that, when combined, offers a comprehensive and validated structural assignment.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Fingerprinting Engine

GC-MS is the workhorse for analyzing complex volatile mixtures like this compound. Its power lies in coupling the superior separation capabilities of gas chromatography with the structural information provided by mass spectrometry.[6] For particularly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) is an even more powerful tool, offering enhanced resolution of isomers that co-elute in a single-dimension separation.[2][6]

Causality Behind the Protocol: The choice of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is critical. It provides an effective balance for separating the sesquiterpenoid skeletons based on both boiling point and subtle differences in polarity introduced by the acetate group and the hydrocarbon frame. The temperature program is designed to be gradual, maximizing the resolution between closely eluting isomers. Electron Ionization (EI) at 70 eV is a standard for generating reproducible fragmentation patterns, which act as molecular "fingerprints" that can be compared against spectral libraries like NIST.[2]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1% solution of the novel this compound sample in a high-purity solvent such as hexane or ethyl acetate.

  • GC System: Agilent 8890 GC System (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL injection volume, split mode (50:1 split ratio), injector temperature 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 3°C/min to 240°C. Hold for 5 minutes.

  • MS System: Agilent 5977B MSD (or equivalent).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Compare the retention index (RI) of the novel isomer with known isomers.

    • Analyze the mass spectrum, identifying the molecular ion (M⁺) peak (expected at m/z 262 for C₁₇H₂₆O₂) and key fragment ions.[3]

    • The characteristic loss of acetic acid (60 Da) from the molecular ion is a key indicator of an acetate ester.

    • Compare the fragmentation pattern to reference spectra and known isomers to identify differences in the sesquiterpenoid backbone.

Data Presentation: GC-MS Comparison of this compound Isomers

Isomer IDRetention Index (RI)Molecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
Known Isomer A (e.g., Khusimyl acetate) 1650262202 (M-60), 187, 159, 105
Known Isomer B 1665262202 (M-60), 187, 161, 119
Novel Isomer X 1658262202 (M-60), 188, 173, 107

This table demonstrates how a novel isomer can be distinguished based on subtle differences in retention and fragmentation, even with the same molecular weight.

Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dilute Sample (1% in Hexane) Inject GC Injection (250°C) Prep->Inject Separation Column Separation (HP-5ms, Temp Program) Inject->Separation Ionize EI Ionization (70 eV) Separation->Ionize Analyze Mass Analysis (m/z 40-450) Ionize->Analyze Process Process Chromatogram & Mass Spectra Analyze->Process Compare Compare RI & Fragments vs. Known Isomers Process->Compare

Caption: GC-MS workflow for isomer separation and identification.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

While GC-MS provides a fingerprint, NMR spectroscopy provides the complete architectural blueprint of the molecule. For unequivocal structural validation of a novel isomer, a suite of NMR experiments is non-negotiable. According to IUPAC guidelines, comprehensive data from modern spectroscopic techniques is required to unequivocally define a chemical structure.[7][8]

Causality Behind the Protocol:

  • ¹H NMR: Maps the proton environment, revealing chemical shifts, signal integrations (proton count), and coupling constants (J-values) that indicate neighboring protons.

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule, including the characteristic ester carbonyl (~170 ppm) and olefinic carbons.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations through bonds, allowing for the tracing of spin systems and piecing together molecular fragments.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon (¹H-¹³C one-bond correlation). This is crucial for assigning carbon signals based on their known proton assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is the key experiment for connecting the molecular fragments identified by COSY, establishing the complete carbon skeleton and confirming the position of the acetate group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the purified novel isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Bruker Avance III 500 MHz spectrometer (or equivalent).

  • ¹H NMR: Acquire 16 scans, spectral width of 12 ppm, relaxation delay of 2 s.

  • ¹³C{¹H} NMR: Acquire 1024 scans, spectral width of 240 ppm, relaxation delay of 2 s.

  • 2D Experiments (COSY, HSQC, HMBC): Acquire using standard Bruker pulse programs, optimizing spectral widths and acquisition times based on 1D spectra.

  • Data Analysis:

    • Assign all ¹H and ¹³C chemical shifts.

    • Use COSY to connect adjacent protons.

    • Use HSQC to assign carbon signals.

    • Use HMBC to piece the fragments together. Specifically, look for a correlation from the acetate methyl protons (~2.0 ppm) to the ester carbonyl carbon (~170 ppm), and from the proton on the carbon bearing the acetate group (H-C-O) to the same carbonyl carbon. This confirms the location of the ester.

    • Compare the full set of assigned chemical shifts and coupling constants to data for known isomers to pinpoint structural differences.

Data Presentation: Comparative NMR Data for this compound Isomers (Hypothetical)

SignalNovel Isomer X (δ in ppm, J in Hz)Known Isomer A (δ in ppm, J in Hz)Interpretation of Difference
H-6 (CH-OAc) 5.15 (t, J=8.5)4.95 (dd, J=9.0, 4.5)Different multiplicity and coupling suggests a different arrangement of neighboring protons.
C-1 35.241.8Significant upfield shift indicates a change in the carbon skeleton, possibly a ring junction difference.
C-11 (CH₃) 1.05 (d, J=7.0)1.25 (d, J=7.0)Shielding effect on a methyl group, likely due to a change in stereochemistry or proximity to a double bond.
-OCOCH₃ 2.082.07Acetate methyl protons are typically consistent across isomers.
-OCOCH₃ 170.5170.6Ester carbonyl carbon is also highly consistent.

Visualization: NMR Structure Elucidation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation cluster_validation Validation Prep Dissolve Purified Isomer in CDCl3 with TMS NMR_1D 1D NMR (¹H, ¹³C) Prep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Assign Signals NMR_2D->Assign Connect Connect Fragments (COSY, HMBC) Assign->Connect Structure Propose Structure Connect->Structure Compare Compare Data with Known Isomers Structure->Compare Final Validated Structure Compare->Final

Caption: Integrated NMR workflow for definitive structure elucidation.

Fourier-Transform Infrared (IR) Spectroscopy: Rapid Functional Group Confirmation

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. While it doesn't provide the detailed skeletal information of NMR, it serves as an excellent orthogonal check. For this compound isomers, the most crucial absorption is the ester carbonyl (C=O) stretch.

Causality Behind the Protocol: The position of the C=O stretching frequency is sensitive to its electronic environment. Subtle changes in the molecular geometry of different isomers can slightly alter this frequency, providing an additional data point for comparison. The C-O stretches are also characteristic. This rapid confirmation of the expected functional groups provides a crucial sanity check for the more complex data from MS and NMR.

Experimental Protocol: IR Analysis

  • Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

  • Acquisition: Acquire spectrum from 4000 to 600 cm⁻¹, averaging 16 scans.

  • Data Analysis: Identify and label the key absorption bands.

Data Presentation: Characteristic IR Frequencies for this compound

Frequency (cm⁻¹)Vibration TypeFunctional Group
~2950-2850C-H stretchAlkanes (CH₃, CH₂, CH)
~1735 C=O stretch Ester Carbonyl
~1240C-O stretchAcetate
~1020C-O stretchAcetate

A novel isomer should display these characteristic bands. Minor shifts (±5 cm⁻¹) in the C=O stretch frequency compared to known isomers can be indicative of structural differences.

Conclusion: An Integrated Approach to Unimpeachable Validation

The structural validation of novel this compound isomers demands a rigorous, multi-faceted analytical strategy. Relying on a single technique is insufficient to navigate the complexities of their inherent isomerism. By integrating the separation power of GC-MS, the definitive structural detail of multi-dimensional NMR, and the rapid functional group confirmation of IR spectroscopy, researchers can build a self-validating dossier of evidence. This integrated workflow, grounded in the causality of each experimental choice, ensures that the characterization of novel molecules meets the highest standards of scientific integrity, providing a solid foundation for further research, development, and regulatory submission. Adherence to data management principles, such as those outlined in IUPAC's FAIR guidelines, further ensures that this data is findable, accessible, interoperable, and reusable by the broader scientific community.[9][10]

References

  • Benchchem. (n.d.). This compound | 117-98-6.
  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

  • Shodhganga@INFLIBNET. (n.d.). Development of process for purification of α and β-vetivone from Vetiver essential oil & Investigation of effects of heavy metals. Retrieved from [Link]

  • Tissandié, L., et al. (2018). Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates: Molecular Identifications, Quantification of Constituents, Regulatory and Olfactory Considerations. Journal of Chromatography A, 1573, 151-159. Available from: [Link]_

  • ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

  • European Commission Scientific Committee on Consumer Safety. (2014). OPINION ON this compound (fragrance ingredient). Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016981). Retrieved from [Link]

  • Tissandié, L., et al. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates. Retrieved from [Link]

  • Molyneux, R. J., et al. (2019). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Pure and Applied Chemistry, 91(8), 1417–1437. Available from: [Link]

  • Molyneux, R. J., et al. (2019). (PDF) Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). ResearchGate. Retrieved from [Link]

  • IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]

  • Chalk, S. J., et al. (2023). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ChemRxiv. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Vetiveryl Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Vetiveryl acetate, a valued sesquiterpene ester derived from vetiver oil, is a cornerstone in the fragrance and flavor industries for its complex woody and sweet aroma.[1][2] As with any chemical compound utilized in research and development, particularly in the fields of drug discovery and life sciences, a profound understanding of its properties is paramount not only for its application but also for its safe handling and disposal. This guide provides a detailed protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The disposal of chemical waste is a critically regulated aspect of laboratory operations, governed by a "cradle-to-grave" philosophy.[3][4] This principle, embedded in regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandates that hazardous waste is managed safely from its point of generation to its final disposal.[5] While this compound itself is not specifically listed as a hazardous waste under RCRA, its disposal must be approached with the same rigor due to its potential environmental hazards and the likelihood of it being mixed with regulated solvents.[6]

Hazard Identification and Risk Assessment

Before any disposal procedure is initiated, a thorough risk assessment is essential. This compound presents several hazards that dictate its handling and disposal protocols.

Key Hazards:

  • Skin Sensitization: May cause an allergic skin reaction.[1][7][8][9]

  • Eye Irritation: Can cause serious eye irritation.[1][8]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][7][8][9][10]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[11]

These hazards underscore the necessity of preventing its release into the environment and ensuring that personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary:

PPE ItemSpecificationRationale
Gloves Nitrile or other compatible chemical-resistant gloves.To prevent skin contact and potential sensitization.[2][7]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and potential eye irritation.[2][7]
Lab Coat Standard laboratory coat.To protect clothing and skin from accidental spills.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large spills.To avoid inhalation of vapors.[7][8]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is a fundamental principle of laboratory safety and environmental responsibility.[12] this compound waste should never be disposed of down the drain or in regular trash.[13]

Protocol for this compound Waste Collection:

  • Designate a Waste Container:

    • Select a chemically compatible container with a secure, screw-top lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or leaks.[14]

    • The container must be clearly labeled as "Hazardous Waste."

  • Labeling the Waste Container:

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • If mixed with solvents, list all components and their approximate percentages.

      • The date when the first drop of waste was added to the container.

      • The specific hazards associated with the waste (e.g., "Skin Sensitizer," "Environmental Hazard").

  • Accumulating the Waste:

    • All this compound waste, including contaminated materials like pipette tips, gloves, and absorbent pads from spills, should be placed in the designated hazardous waste container.

    • Keep the waste container closed at all times, except when adding waste.[14][15] This prevents the release of vapors and reduces the risk of spills.

  • Storage in a Satellite Accumulation Area (SAA):

    • The designated waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[14][15]

    • The SAA should be a secondary containment tray to capture any potential leaks from the primary container.

    • Store incompatible waste streams separately to prevent accidental reactions.[14] For example, do not store this compound waste with strong oxidizing agents.[7][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated identify_waste Identify Waste Stream (Pure this compound, Contaminated Materials, or Solution) start->identify_waste select_container Select Appropriate & Compatible Hazardous Waste Container identify_waste->select_container label_container Label Container Correctly ('Hazardous Waste', Chemical Name(s), Hazards, Date) select_container->label_container collect_waste Collect Waste in Designated Container label_container->collect_waste close_container Keep Container Securely Closed collect_waste->close_container store_in_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment close_container->store_in_saa check_full Is Container Full or at Holding Time Limit? store_in_saa->check_full check_full->collect_waste No request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) check_full->request_pickup Yes ehs_disposal EHS Transports to an Approved Waste Disposal Facility request_pickup->ehs_disposal caption This compound Disposal Workflow

Caption: A flowchart illustrating the procedural steps for the safe collection and disposal of this compound waste.

Accidental Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear the appropriate PPE, including gloves, eye protection, and a lab coat. For large spills, respiratory protection may be necessary.[7]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, soda ash, or dry lime to contain the spill.[7]

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department, following your institution's protocols.

Final Disposal and Environmental Considerations

The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.[7][11][17] This is typically managed by your institution's EHS department. Once your hazardous waste container is full or has reached its designated accumulation time limit, a request should be submitted for its collection.[18]

The primary environmental concern with this compound is its toxicity to aquatic life with long-lasting effects.[8][10] Therefore, it is imperative that it is not released into the environment through drains or other improper disposal routes.[7][11] By adhering to the procedures outlined in this guide, researchers can ensure that they are not only compliant with regulations but are also acting as responsible stewards of the environment.

References

  • The Perfumers Apprentice. (2019, April 6). SAFETY DATA SHEET this compound EX-JAVA. Retrieved from [Link]

  • PerfumersWorld. (n.d.). MATERIAL SAFETY DATA SHEET -MSDS Product #: this compound SKU#3WY00468. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet this compound. Retrieved from [Link]

  • The Perfumers Apprentice. (2024, September 16). This compound SDS-6245. Retrieved from [Link]

  • BMV Perfumery. (n.d.). This compound BMV Perfumery Base - Material Safety Data Sheet. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vetivert acetate. PubChem Compound Database. Retrieved from [Link]

  • PCW. (2023, November 4). vetyveryle acetate (acetate de vetyver) - Safety Data Sheet. Retrieved from [Link]

  • Scent.vn. (n.d.). This compound (CAS 117-98-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Perfume Extract. (2025, August 20). This compound - Discover this Powerful Vetiver Material. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]

  • Virginia Department of Environmental Quality. (n.d.). Hazardous Waste. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Vetiveryl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Vetiveryl acetate, a complex fragrance ingredient derived from vetiver oil, is a staple in the perfumery and cosmetics industries for its characteristic sweet, dry, and woody aroma.[1][2] As with any chemical compound, understanding its properties and potential hazards is paramount for safe handling in a laboratory setting. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Understanding the Compound: Key Characteristics

This compound is not a single chemical entity but rather a complex mixture resulting from the acetylation of alcohols extracted from vetiver oil.[3] This variability in composition, depending on the vetiver oil's origin and the specific manufacturing process, means that its physical and chemical properties can differ slightly between batches.[3]

PropertyDescription
Appearance Colorless to pale yellow or amber liquid.[4][5]
Odor Sweet, dry, woody, and sometimes spicy aroma.[6]
Solubility Insoluble in water; soluble in alcohols and organic solvents.[5]
Boiling Point Approximately 286 °C.[2][5][7]
Flash Point Greater than 90°C (194°F).[4]

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment is crucial. The primary hazards associated with this compound are skin sensitization and environmental toxicity.[8][9][10][11]

  • Skin Sensitization: this compound is classified as a skin sensitizer (Category 1B), meaning it may cause an allergic skin reaction upon contact.[8][9][10][11]

  • Eye Irritation: It may cause serious eye irritation.[10]

  • Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects.[8][9][10][11][12]

It is important to note that while some sources may state it is not classified as hazardous under GHS criteria, the more prevalent classification indicates a need for caution.[13]

Personal Protective Equipment (PPE): Your First Line of Defense

A systematic approach to PPE is essential to minimize exposure and ensure personal safety. The following PPE is recommended when handling this compound:

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., neoprene).To prevent skin contact and potential allergic reactions.[8][9][12]
Eye Protection Safety glasses with side-shields or splash goggles.To protect eyes from splashes and potential irritation.[8][9][12]
Body Protection Laboratory coat.To protect skin and clothing from accidental spills.[8]
PPE Selection and Use Workflow

Caption: A workflow for selecting and using PPE when handling this compound.

Operational and Disposal Plans

Safe handling and disposal are critical for minimizing risk to both personnel and the environment.

Handling and Storage
  • Ventilation: Work in a well-ventilated area.[9][12] Local exhaust ventilation may be necessary for larger quantities or when heating the substance.[5]

  • Hygiene: Avoid breathing vapors.[8][9] Do not eat, drink, or smoke in the handling area.[9][12] Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed original container, protected from light and away from ignition sources.[8][9][12]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Keep unnecessary personnel away from the spill area.[12]

  • Ventilate: Ensure adequate ventilation.[9][12]

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, dry lime, or soda ash.[9][12]

  • Collect: Use non-sparking tools to collect the absorbed material into a suitable, sealed container for disposal.[12]

  • Clean: Wash the spill site after material pickup is complete.[9][12]

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[9] Do not allow the product to enter drains or waterways.[8][12] All disposal practices must comply with local, state, and federal regulations.[14]

Emergency Procedures: A Step-by-Step Guide

Immediate and appropriate action is crucial in an emergency.

First-Aid Measures
Exposure RouteAction
Skin Contact Remove contaminated clothing.[9] Wash the affected area with plenty of soap and water.[8][9] If skin irritation or a rash occurs, seek medical advice.[8][9]
Eye Contact Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing.[8] If eye irritation persists, consult a specialist.[6]
Inhalation Move the person to fresh air and keep them at rest.[9] If symptoms persist, call a physician.[6]
Ingestion Do NOT induce vomiting.[6][9] Rinse mouth with water and seek immediate medical attention.[9]
Firefighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.[6][9]

  • Unsuitable Extinguishing Media: Do not use a direct water jet.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

Caption: A flowchart outlining immediate actions for different exposure routes.

Conclusion

While this compound is a valuable compound in various applications, its potential to cause skin sensitization and harm to the aquatic environment necessitates careful and informed handling. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • ScenTree. This compound (CAS N° 84082-84-8). [Link]

  • European Commission. OPINION ON this compound (fragrance ingredient). [Link]

  • Safety Data Sheet. vetyveryle acetate (acetate de vetyver). [Link]

  • Indenta Chemicals. Material Safety Data Sheet this compound. [Link]

  • The Perfumers Apprentice. SAFETY DATA SHEET this compound EX-JAVA. [Link]

  • The Good Scents Company. This compound (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate. [Link]

  • The Perfumers Apprentice. This compound SDS-6245. [Link]

  • This compound BMV Perfumery Base - Material Safety Data Sheet. [Link]

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.